1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-hydroxy-6-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZBSWVHDOAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454553 | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94781-89-2 | |
| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Pivotal Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of facts to offer field-proven insights into its synthesis, properties, and, most critically, its strategic application in the generation of novel pharmaceutical agents.
Core Identification and Molecular Characteristics
This compound is a specialized pyridine derivative that serves as a versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a carboxylic acid, a hydroxyl group on the ring nitrogen (an N-oxide derivative, specifically a hydroxamic acid integrated into a pyridinone ring), and a keto group imparts distinct reactivity and chelating properties, making it a valuable scaffold for further chemical modification.
CAS Number: 94781-89-2[1]
Synonyms:
-
1-hydroxy-6-oxopyridine-2-carboxylic acid[2]
-
1-Hydroxy-6-carboxy-2(1H)-pyridinone[2]
-
1-hydroxy-2-pyridinone-6-carboxylic acid[2]
-
2-Pyridinecarboxylic acid, 1,6-dihydro-1-hydroxy-6-oxo-[2]
Physicochemical & Spectroscopic Data
The precise physicochemical properties of this molecule are crucial for its application in synthesis, dictating solubility, reactivity, and purification strategies. While extensive experimental data is not broadly published, a combination of predicted and available experimental values provides a solid foundation for laboratory work.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 176-177 °C (Predicted) | [2] |
| Boiling Point | 365.1±52.0 °C (Predicted) | [2] |
| Density | 1.766±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.23±0.20 (Predicted) | [2] |
| XLogP3 | 0.2 | [3] |
| Storage Temperature | 2-8°C | [2] |
Note: Many physical properties are computationally predicted and should be confirmed experimentally.
Spectroscopic data from a synthesis yielding a closely related structure provides insight into expected characterization results. For a "1,6-dihydroxypyridinecarboxylic acid" intermediate, the following was observed:
-
Infrared (KBr): ν/cm⁻¹ 3437.4 (broad, O-H), 1785.9 (broad, C=O), 1618.4 (medium-strong, C=O), 929.7 (broad, C-H out-of-plane).[2]
-
¹H NMR (DMSO-d₆): δ 7.43 (dd, 1H, J=7,9 Hz), 6.71 (dd, 1H, J=1.6,9Hz), 6.64 (dd, 1H, J=1.6,7Hz).[2]
-
Mass Spectrometry (ESI-): m/z 154.01 ([M-H]⁻, as C₆H₄NO₄).[2]
Strategic Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The causality behind this specific protocol lies in the need to perform an N-oxidation on the pyridine ring without degrading the existing carboxylic acid functionality. The use of a strong oxidizing agent generated in situ is key to achieving this transformation efficiently.
The following protocol is a self-validating system, beginning with a commercially available precursor and proceeding through a controlled oxidation.
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow
Step-by-Step Methodology
Rationale: This procedure utilizes peracetic acid, formed in situ from the reaction of acetic anhydride and hydrogen peroxide, as the oxidizing agent. Performing this preparation at low temperatures (ice bath) is critical to prevent the premature and uncontrolled decomposition of the peracetic acid. The main reaction is then conducted at an elevated temperature to overcome the activation energy for the N-oxidation of the pyridine ring.
Materials:
-
6-Hydroxypyridine carboxylic acid (CAS 19621-92-2) (5 g, 0.036 mol)[4]
-
Trifluoroacetic acid (30 mL)[4]
-
Glacial acetic acid (10 mL)[4]
-
Acetic anhydride (30 mL)[4]
-
30% Hydrogen peroxide solution (10 mL)[4]
-
Standard laboratory glassware, including a round-bottom flask, condenser, and dropping funnel
-
Ice bath
-
Heating mantle with stirrer
Protocol:
-
Preparation of the Peracetic Acid Solution (Oxidizing Agent):
-
In a flask, combine acetic anhydride (30 mL) and 30% hydrogen peroxide solution (10 mL).[4]
-
Causality: This mixture reacts exothermically to form peracetic acid. Cooling is essential for safety and to ensure the stability of the reagent.
-
Place the flask in an ice bath and stir the mixture for 4 hours.[4]
-
-
Preparation of the Substrate Solution:
-
In a separate reaction vessel, dissolve 6-hydroxypyridine carboxylic acid (5 g, 0.036 mol) in a mixed solvent of trifluoroacetic acid (30 mL) and glacial acetic acid (10 mL).[4]
-
Causality: This acidic solvent system ensures the substrate is fully solvated and stable prior to the oxidation step.
-
-
The N-Oxidation Reaction:
-
Slowly add the substrate solution to the pre-prepared, cold peracetic acid solution.[4]
-
Causality: A slow addition rate is crucial to control the reaction temperature, as the oxidation is an exothermic process.
-
Once the addition is complete, equip the reaction vessel with a condenser and heat the mixture to 80°C.[4]
-
Maintain stirring and reflux at 80°C for 10 hours.[4]
-
Self-Validation: During this period, the formation of a white precipitate should be observed, indicating the successful synthesis of the desired product, which has lower solubility in the reaction medium.[4]
-
-
Isolation and Purification:
-
After the 10-hour reflux, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate sequentially with cold 0.1 M HCl (aqueous), cold methanol, and finally cold water to remove unreacted starting materials and reaction byproducts.
-
Dry the final product under vacuum.
-
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies not in its direct biological activity, but in its role as a strategic molecular scaffold. Its functional groups are readily modifiable, making it an ideal starting point for building libraries of complex molecules for screening and lead optimization.[5]
Core Directive in Pharmaceutical Synthesis
The primary application is as a key intermediate in the synthesis of novel pharmaceuticals.[5] Its structure is particularly suited for developing:
-
Nicotinic Acid Derivatives: These compounds are explored for potential metabolic and cardiovascular applications.[5]
-
Heterocyclic Scaffolds: It serves as a foundational building block for constructing more complex pyridine-based structures.[5]
-
Enzyme Inhibitors and Receptor Ligands: The pyridinone core mimics biologically active structures, and the hydroxamic acid moiety is a known metal-chelating group (a zinc-binding group or ZBG), making it valuable for designing inhibitors for metalloenzymes.[5]
Role in Medicinal Chemistry Workflow
Caption: Figure 2: Role in Drug Discovery
This workflow illustrates the central role of the title compound. The carboxylic acid can be converted into a wide array of amides or esters to probe interactions with biological targets. The N-hydroxy group can be alkylated or otherwise modified. These modifications allow medicinal chemists to systematically explore the structure-activity relationship (SAR) of the resulting analogs, fine-tuning properties like potency, selectivity, and pharmacokinetic profile to develop a viable drug candidate.[5]
Safety and Handling
As a laboratory chemical, proper handling is paramount. The aggregated GHS information provides a clear directive for necessary precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin (reported by 50% of notifiers).[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled (reported by 50% of notifiers).[2]
-
H335: May cause respiratory irritation.[2]
Recommended Precautions (Summary of P-codes):
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[2]
-
P270 & P271: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P301/P317 & P302/P352 & P304/P340 & P305/P351/P338: Standard first aid procedures for ingestion, skin contact, inhalation, and eye contact should be followed.[2]
-
P403/P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
Conclusion
This compound (CAS 94781-89-2) is more than a mere chemical entry; it is a potent tool in the arsenal of synthetic and medicinal chemists. Its value is derived from its structural versatility, which enables the creation of diverse molecular libraries essential for modern drug discovery. Understanding its synthesis, properties, and strategic applications allows researchers to fully leverage its potential as a foundational element in the development of next-generation therapeutics, particularly in the realms of metabolic disease and enzyme inhibition.
References
Sources
- 1. CAS 94781-89-2: 1-Hydroxy-6-oxo-1,6-dihydro-pyridine-2-car… [cymitquimica.com]
- 2. 1-Hydroxy-6-oxo-1,6-dihydro-pyridine-2-carboxylic acid | 94781-89-2 [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 94781-89-2). This heterocyclic compound serves as a crucial building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents, particularly nicotinic acid derivatives.[1] Its unique structural features, including a pyridone core, a carboxylic acid, and an N-hydroxy group, impart significant functionality, making it a subject of interest for researchers in drug discovery and materials science. This document consolidates physicochemical data, spectroscopic characteristics, and established synthetic protocols to serve as an essential resource for scientists and development professionals.
Chemical Identity and Structural Elucidation
This compound is a pyridine derivative characterized by the presence of a carboxylic acid at the 2-position, a carbonyl group at the 6-position, and a hydroxyl group on the nitrogen atom.[2] This arrangement of functional groups leads to a molecule with a rich and versatile chemical profile.
Key Identifiers:
-
IUPAC Name: 1-hydroxy-6-oxopyridine-2-carboxylic acid[2]
-
Synonyms: 3,6-dihydroxypicolinic acid[3]
-
Molecular Weight: 155.11 g/mol [2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its multiple polar functional groups, which allow for extensive hydrogen bonding. This results in its characteristic solubility and high melting point. The molecule can exist in a zwitterionic form, with the ring nitrogen being protonated and the carboxylate group deprotonated.[3]
| Property | Value | Source |
| Molecular Weight | 155.11 g/mol | PubChem[2] |
| XLogP3 | 0.2 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Lead Sciences[4] |
| Predicted pKa | 3.29 ± 0.20 (for related 6-hydroxypicolinic acid) | LookChem[5] |
Note: Experimental data for some properties are limited; computed values are provided for guidance. The pKa value is for the closely related tautomer, 6-hydroxypicolinic acid, and provides an estimate for the carboxylic acid dissociation.
Crystal Structure Insights: Single-crystal X-ray diffraction studies on related compounds, such as 3,6-dihydroxypicolinic acid, reveal a planar conformation. The crystal packing is dominated by extensive intermolecular N—H···O and O—H···O hydrogen bonds, which form interconnected sheets.[3] This strong hydrogen-bonding network is responsible for the crystalline nature and thermal stability of these molecules.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale and purity. A common laboratory-scale preparation involves the hydroxylation of a pyridine precursor.
Synthetic Workflow: Hydroxylation of 3-Hydroxypicolinic Acid
A simplified two-step synthesis has been described which is effective for laboratory preparations.[3] The process begins with the oxidation of 3-hydroxypicolinic acid to form a labile sulfate intermediate, which is then hydrolyzed.
Caption: Key reaction pathways for the title compound.
A notable reaction is the benzylation of the N-hydroxy group, which is often used as a protecting group strategy in multi-step syntheses. [6]For example, reaction with benzyl chloride in the presence of a base like potassium carbonate yields 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [6]
Applications in Research and Development
-
Pharmaceutical Intermediate: This compound is a foundational element for synthesizing more complex molecules, including nicotinic acid derivatives with potential cardiovascular applications and various other pyridine-based structures. [1]The pyridine carboxylic acid scaffold is found in numerous FDA-approved drugs for a wide range of indications. [7]
-
Chelating Agent: The N-hydroxy-2-pyridone moiety is an excellent bidentate chelator for a variety of metal ions. This property is exploited in the design of metal-binding inhibitors for metalloenzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance. [5][8]It is also valuable in analytical chemistry for metal ion detection. [9]
-
Enzyme Inhibition Studies: Due to its structural similarity to biologically active pyridones, it serves as a scaffold for developing enzyme inhibitors. [1]For instance, derivatives have been identified as potent, low-cytotoxicity inhibitors of VIM-2, a metallo-β-lactamase found in pathogenic bacteria. [8]A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an AP-1 inhibitor with potential applications in studying atopic dermatitis. [10]
Conclusion
This compound is a highly functionalized heterocyclic compound with significant utility in scientific research and pharmaceutical development. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an important tool for medicinal chemists. The insights provided in this guide, from fundamental properties to advanced applications, are intended to facilitate its effective use in the laboratory and accelerate the discovery of novel therapeutics.
References
-
PubChem. This compound | C6H5NO4. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
IUCr. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. International Union of Crystallography. Available from: [Link]
-
Chemsrc. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Available from: [Link]
-
LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. Available from: [Link]
-
PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. RSC Publishing. Available from: [Link]
-
IUCr. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Available from: [Link]
-
ElectronicsAndBooks. 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Available from: [Link]
-
PubChem. Hydroxypyridinone | C5H5NO2. National Center for Biotechnology Information. Available from: [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
-
ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Available from: [Link]
-
Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. RSC Publishing. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
EPFL. pKa Data Compiled by R. Williams. Available from: [Link]
-
Matrix Fine Chemicals. 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | CAS 5006-66-6. Available from: [Link]
-
SpectraBase. 2-Oxo-2H-pyran-6-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(phenylMethoxy)- | 210366-15-7 [chemicalbook.com]
- 7. dovepress.com [dovepress.com]
- 8. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
The Multifaceted Mechanism of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Technical Guide
Introduction
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, the active component of the broad-spectrum antifungal agent Ciclopirox, represents a class of synthetic hydroxypyridone derivatives with a distinctive and multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of the core biochemical and molecular interactions through which this compound exerts its potent antimicrobial and anti-inflammatory effects. Primarily utilized in its ethanolamine salt form, Ciclopirox Olamine, for enhanced solubility and bioavailability, its therapeutic efficacy stems from a unique mode of action that minimizes the likelihood of resistance development, a significant advantage in the current landscape of antimicrobial therapy.[1][2] This document will dissect the intricate details of its primary mechanism—metal ion chelation—and the subsequent cascade of cellular disruptions that define its therapeutic profile.
Core Mechanism of Action: Sequestration of Essential Metal Ions
The principal mechanism underpinning the biological activity of this compound is its high affinity for and chelation of polyvalent metal cations, most notably iron (Fe³⁺) and aluminum (Al³⁺).[2][3] These metal ions are indispensable cofactors for a multitude of essential enzymes within fungal and other microbial cells. The hydroxypyridone structure of the molecule forms a stable complex with these metal ions, effectively sequestering them and creating a state of intracellular metal deficiency.[2] This targeted disruption of metal homeostasis is the linchpin of its broad-spectrum activity.
The chelation process directly inhibits metal-dependent enzymes that are crucial for cellular respiration and metabolism.[3] Key enzymatic targets include:
-
Cytochromes: These iron-containing hemeproteins are fundamental components of the mitochondrial electron transport chain. By chelating the iron necessary for their function, this compound disrupts cellular respiration, leading to impaired energy production in the form of ATP.[1][2]
-
Catalases and Peroxidases: These enzymes are vital for protecting the cell from oxidative damage by detoxifying reactive oxygen species (ROS). Their inhibition, due to iron sequestration, contributes to an increase in intracellular oxidative stress, further compromising cellular integrity.[2]
This multifaceted attack on essential iron-dependent processes distinguishes its mechanism from many other antifungal agents that target specific points in sterol biosynthesis or cell wall synthesis.[4]
Figure 1: The core mechanism of action of this compound.
Consequential Cellular Disruptions
The initial chelation event triggers a cascade of downstream effects that collectively contribute to the fungistatic and fungicidal properties of the compound.
Mitochondrial Dysfunction and Energy Depletion
As previously mentioned, the inhibition of iron-dependent enzymes within the mitochondria severely impairs the electron transport chain.[1] This disruption of oxidative phosphorylation leads to a significant reduction in ATP synthesis, depriving the fungal cell of the energy required for essential processes such as growth, replication, and maintenance of the cell membrane.[4]
Disruption of Membrane Transport and Integrity
The depletion of cellular energy reserves has a direct impact on the integrity and function of the fungal cell membrane.[3] Active transport systems, which are vital for nutrient uptake and maintaining ionic gradients, are compromised. This leads to an inability to import essential precursors for cellular synthesis and a loss of control over the intracellular environment, ultimately contributing to cell death.[3]
Induction of Oxidative Stress
By inhibiting catalases and peroxidases, this compound limits the cell's ability to neutralize harmful reactive oxygen species.[2] The resulting accumulation of these molecules leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction.[2]
Anti-inflammatory Properties
Beyond its antimicrobial effects, this compound also exhibits notable anti-inflammatory properties.[2] This is achieved through the inhibition of the arachidonic acid cascade. Specifically, it impedes the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the skin.[2] This dual action makes it particularly effective in treating inflammatory skin conditions that have a microbial component, such as seborrheic dermatitis.[3]
Experimental Validation of Mechanism
The proposed mechanism of action is supported by a body of experimental evidence. In vitro studies have demonstrated the ability of Ciclopirox to chelate iron and inhibit the growth of a wide range of fungal pathogens. Functional assays have confirmed the disruption of mitochondrial respiration and a decrease in intracellular ATP levels in treated fungal cells. Furthermore, gene expression studies in fungi exposed to Ciclopirox show an upregulation of genes involved in iron acquisition, such as high-affinity iron permeases (e.g., FTR1), as the cell attempts to compensate for the induced iron starvation.[2]
Figure 2: A generalized experimental workflow to validate the mechanism of action.
Conclusion
The mechanism of action of this compound is a compelling example of a multifaceted therapeutic strategy. By targeting the fundamental requirement for metal cofactors, it disrupts multiple, vital cellular pathways simultaneously. This broad-based approach not only accounts for its efficacy against a wide spectrum of pathogens but also serves as a robust defense against the development of microbial resistance.[2] Its additional anti-inflammatory properties further enhance its clinical utility in a range of dermatological conditions. For researchers and drug development professionals, the study of this compound offers valuable insights into the design of novel antimicrobial agents with durable efficacy.
References
- Pharmacology of Ciclopirox Olamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (n.d.). MDPI.
- What should you know about ciclopirox olamine? (2025). Typology.
- (PDF) Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (2024). ResearchGate.
- Ciclopirox olamine | Properties, Mechanism of action & Uses. (n.d.). Macsen Labs.
Sources
An In-depth Technical Guide to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, and key biological activities, with a focus on its role as a metal chelator and enzyme inhibitor. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this molecule and its derivatives.
Introduction: The Chemical Identity of a Versatile Scaffold
This compound is a pyridinone derivative characterized by a hydroxyl group on the ring nitrogen, a ketone at the 6-position, and a carboxylic acid at the 2-position. This arrangement of functional groups imparts a unique combination of physicochemical properties, making it a valuable scaffold in the design of bioactive molecules.[1][2] The pyridinone core can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for various functionalities, including amides and phenyl groups, influencing the metabolic stability and solubility of drug candidates.[2]
Nomenclature and Synonyms
Due to its diverse applications and appearances in various chemical libraries, this compound is known by a multitude of synonyms. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Identifiers for this compound
| Systematic Name | Common Synonyms | CAS Number | Other Identifiers |
| This compound | 1-HYDROXY-6-OXOPYRIDINE-2-CARBOXYLIC ACID | 94781-89-2[3] | ChEMBL ID: CHEMBL1650622[3] |
| 1-hydroxy-2-pyridinone-6-carboxylic acid[3] | PubChem CID: 11084106 | ||
| 1-Hydroxy-6-carboxy-2(1H)-pyridinone[3] | DTXSID: DTXSID90454553[3] | ||
| 2-Pyridinecarboxylic acid, 1,6-dihydro-1-hydroxy-6-oxo-[3] |
Physicochemical Properties
The physicochemical properties of this compound are critical to its biological function, influencing its solubility, membrane permeability, and interaction with biological targets.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | PubChem[3] |
| Molecular Weight | 155.11 g/mol | PubChem[3] |
| XLogP3 | 0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
Synthesis and Characterization
A potential synthetic pathway could involve the cyclization of a suitably substituted acyclic precursor. For instance, a diversity-oriented synthesis approach for similar 1,6-dihydropyridine-3-carboxamides starts with the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to form the pyridinone core.[5] A patent for the preparation of 2,6-pyridinedicarboxylic acid describes a "one-pot" process involving the halogenation of pimelic acid diester, cyclization with ammonia, and subsequent oxidation.[6]
A general synthetic workflow is proposed below, which researchers can adapt and optimize.
Caption: Proposed general synthetic workflow for this compound.
Core Biological Activity: A Tale of Metal Chelation and Enzyme Inhibition
The biological activities of this compound and its analogs are primarily rooted in their ability to chelate metal ions and inhibit specific enzymes. This dual functionality makes them attractive candidates for therapeutic development in a range of diseases.
Metal Chelation: A Key to Neuroprotection and Beyond
Hydroxypyridinones are renowned for their ability to bind hard Lewis acids like Fe(III).[7] This iron-chelating property is central to their neuroprotective effects. In neurodegenerative conditions such as Parkinson's disease, an accumulation of iron is thought to contribute to oxidative stress and neuronal damage.[8] By sequestering excess iron, hydroxypyridinone-based compounds can mitigate this damage.[8]
The neuroprotective mechanism of hydroxypyridinone-based iron chelators is multifaceted. It is hypothesized that by binding excess Fe(III), these compounds prevent the generation of reactive oxygen species (ROS) via the Fenton reaction, a major contributor to oxidative stress in neurons.[8] Furthermore, some hydroxypyridinone derivatives have been designed to inhibit Catechol-O-Methyltransferase (COMT), an enzyme involved in the degradation of dopamine.[8] This dual action of iron chelation and COMT inhibition presents a promising therapeutic strategy for Parkinson's disease.[8]
Caption: Dual mechanism of neuroprotection by this compound.
Enzyme Inhibition: Expanding the Therapeutic Landscape
Beyond neuroprotection, the hydroxypyridinone scaffold has demonstrated inhibitory activity against other clinically relevant enzymes.
A derivative of the target molecule, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase that confers bacterial resistance to carbapenem antibiotics.[9] This compound exhibited a Ki of 13 nM and low cytotoxicity (CC50 of 97.4 µM), highlighting the potential of this scaffold in developing adjuvants to combat antibiotic resistance.[9]
A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been shown to be an AP-1 inhibitor.[10] AP-1 is a transcription factor involved in cellular processes like proliferation and inflammation. By inhibiting AP-1, this compound downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[10]
Table 3: Reported Biological Activities of Related Hydroxypyridinone Derivatives
| Compound | Target | Activity | Reference |
| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM-2 Metallo-β-lactamase | Ki = 13 nM | [9] |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Activator Protein-1 (AP-1) | Downregulates COX-2 expression | [1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20) | Catechol-O-methyltransferase (COMT) | ED50 ≈ 10 mg/kg i.p. in rats | [11] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities of this compound.
In Vitro Neuroprotection Assay
This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced death.
Principle: Differentiated PC12 cells, a common model for neurons, are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect of the compound.[1]
Protocol:
-
Cell Culture: Culture PC12 cells in appropriate media and differentiate them into a neuronal phenotype using nerve growth factor (NGF).
-
Plating: Seed the differentiated PC12 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in cell culture media.
-
Incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 1-2 hours).
-
Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the test compound and control wells.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results as a function of compound concentration.
Metallo-β-Lactamase (VIM-2) Inhibition Assay
This assay determines the inhibitory potency of a compound against the VIM-2 enzyme.
Principle: The assay measures the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by the VIM-2 enzyme. In the presence of an inhibitor, the rate of nitrocefin hydrolysis is reduced, leading to a slower increase in absorbance.[12]
Protocol:
-
Reagents:
-
VIM-2 enzyme (purified)
-
Nitrocefin (substrate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, 2.5% DMSO, and 20 µg/ml bovine serum albumin)[12]
-
Test compound (this compound)
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the VIM-2 enzyme to each well (final concentration typically in the picomolar range).
-
Add the test compound dilutions to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding nitrocefin to each well (final concentration typically in the low micromolar range).
-
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 482 nm over time using a microplate reader.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
AP-1 Activity Reporter Assay
This assay quantifies the ability of a compound to inhibit the activity of the AP-1 transcription factor.
Principle: This cell-based assay utilizes a reporter cell line that has been engineered to contain a luciferase reporter gene under the control of AP-1 response elements. When AP-1 is activated, it drives the expression of luciferase. An inhibitor will reduce the luciferase signal.[2][13]
Protocol:
-
Cell Line: Use a commercially available AP-1 reporter cell line (e.g., from Indigo Biosciences or BPS Bioscience).
-
Cell Plating: Plate the reporter cells in a 96-well assay plate and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the test compound dilutions.
-
Induce AP-1 activity using a suitable stimulus (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for AP-1 activation and luciferase expression.[2]
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cells treated with the stimulus but no inhibitor).
-
Plot the normalized activity against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse therapeutic potential. Their ability to chelate metals and inhibit key enzymes makes them valuable tools for researchers in fields ranging from neurodegenerative diseases to infectious diseases and oncology. The experimental protocols provided in this guide are intended to serve as a starting point for further investigation into the fascinating biology of these molecules. Future research should focus on elucidating the precise structure-activity relationships that govern their diverse biological effects, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
- Fallon, T., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules.
- Blower, P. J., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
- Wang, Y., et al. (2023). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry.
- Cilibrizzi, A., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules.
- Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- Google Patents. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
-
BPS Bioscience. AP1 Reporter Kit (JNK Pathway). Available from: [Link]
- Chen, Y., et al. (2016). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ACS Infectious Diseases.
- Cilibrizzi, A., et al. (2018).
- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
- Martinez-Vazquez, M., et al. (2021).
- Leiros, I., et al. (2014). The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Acta Crystallographica Section D: Biological Crystallography.
-
Indigo Biosciences. Human Activator Protein-1 (AP-1) Reporter Assay System. Available from: [Link]
- Waldmeier, P. C., et al. (1991). Inhibition of catechol-O-methyltransferase (COMT) as well as tyrosine and tryptophan hydroxylase by the orally active iron chelator, 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20), in rat brain in vivo. Biochemical Pharmacology.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Schmidl, C., et al. (2015). ChIPmentation: fast, robust, low-input ChIP-seq for every epigenome.
- Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
- Veser, J., et al. (1988). A rapid and sensitive fluorometric assay for catechol O-methyltransferase. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Kurkela, M., et al. (2004). A new and sensitive high-performance liquid chromatographic assay for catechol-O-methyltransferase activity.
- Copeland, R. A. (2000).
- Biddie, S. C., et al. (2011).
- Jain, J., et al. (1994). Up-regulation of AP-1 activity during T-cell activation is regulated by the cooperative interaction of Fos and Jun. Molecular and Cellular Biology.
- Google Patents. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
Sources
- 1. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]
- 10. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of catechol-O-methyltransferase (COMT) as well as tyrosine and tryptophan hydroxylase by the orally active iron chelator, 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20), in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Biological Activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent enzyme inhibitors and other therapeutic agents. This document will delve into its established role as a pharmacophore for Hypoxia-Inducable Factor (HIF) prolyl hydroxylase inhibitors, and explore its potential in antimicrobial and anticancer applications based on the activities of its derivatives. Detailed methodologies for relevant biological assays and the underlying molecular mechanisms will be discussed, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Versatile Pyridinone Scaffold
This compound, a derivative of nicotinic acid, is a heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its unique structural features, including a hydroxyl group, a carboxylic acid moiety, and a pyridinone ring, make it a versatile building block for the synthesis of complex molecules with diverse biological functions.[1] While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, its incorporation into larger molecules has led to the discovery of potent therapeutic agents. The structural similarity to biologically active pyridones has positioned it as a valuable tool in studying enzyme inhibition and receptor binding.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| IUPAC Name | 1-hydroxy-6-oxopyridine-2-carboxylic acid | [2] |
| CAS Number | 94781-89-2 | [2] |
| Appearance | Solid | [3] |
Core Biological Activity: Inhibition of HIF Prolyl Hydroxylases
The most prominent and well-documented application of the this compound scaffold is in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors.[4][5]
The Hypoxia Inducible Factor (HIF) Pathway: A Master Regulator of Oxygen Homeostasis
The HIF pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide range of genes involved in processes such as erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and glucose metabolism, all aimed at restoring oxygen homeostasis.
Mechanism of Action of Pyridinone-Based PHD Inhibitors
Derivatives of this compound act as competitive inhibitors of PHD enzymes.[4] They are structurally designed to mimic the 2-oxoglutarate co-substrate of PHDs, thereby binding to the active site of the enzyme and preventing the hydroxylation of HIF-α. This leads to the stabilization of HIF-α even under normoxic conditions, effectively "tricking" the cell into a hypoxic response. This mechanism of action has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease, where the production of erythropoietin (a key HIF target gene) is impaired.[5]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the core compound is limited in the public domain, analysis of patented derivatives reveals key structural features that contribute to PHD inhibitory activity.[6] The hydroxypyridinone core is essential for chelating the iron atom in the active site of the PHD enzyme. The carboxylic acid moiety often interacts with key amino acid residues in the active site, enhancing binding affinity.[7] Modifications at other positions of the pyridine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[8]
Emerging Biological Activities: Antimicrobial and Anticancer Potential
Beyond HIF-PHD inhibition, the hydroxypyridinone scaffold is being explored for other therapeutic applications, including antimicrobial and anticancer activities.
Antimicrobial Activity of Pyridine Derivatives
Numerous studies have demonstrated the antimicrobial properties of various pyridine derivatives.[9][10] The proposed mechanisms of action are diverse and can include:
-
Enzyme Inhibition: Interference with essential microbial enzymes.
-
Disruption of Cell Membranes: Compromising the integrity of the bacterial or fungal cell wall.
-
Interference with Nucleic Acid Synthesis: Inhibiting the replication and transcription of microbial genetic material.
While direct evidence for the antimicrobial activity of this compound is not yet widely published, the established activity of its derivatives suggests that this core structure could be a valuable starting point for the development of novel antimicrobial agents.[11][12]
Anticancer Activity of Pyridinone-Containing Compounds
The pyridinone motif is also present in a number of compounds with demonstrated anticancer activity.[13][14][15][16] The anticancer effects of these derivatives are often attributed to:
-
Induction of Apoptosis: Programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: Arresting the uncontrolled growth of tumor cells.
-
Anti-angiogenic Effects: Preventing the formation of new blood vessels that supply nutrients to tumors.
The HIF-pathway modulation by pyridinone-based PHD inhibitors can also have complex and context-dependent effects on tumor growth. While HIF activation can promote angiogenesis, which may be pro-tumorigenic, it can also induce apoptosis in some cancer cell types.[17] Therefore, the anticancer potential of this compound derivatives warrants further investigation.
Methodologies for Biological Evaluation
To assess the biological activity of this compound and its derivatives, a range of in vitro and cell-based assays are employed.
In Vitro HIF Prolyl Hydroxylase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD.
Principle: The assay typically involves incubating recombinant PHD enzyme with a synthetic peptide corresponding to the HIF-α oxygen-dependent degradation domain (ODD), the co-substrates (2-oxoglutarate and ascorbate), and the test compound. The extent of peptide hydroxylation is then quantified, often using methods like mass spectrometry or antibody-based detection.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant PHD enzyme, HIF-α ODD peptide, 2-oxoglutarate, ascorbate, and the test compound at various concentrations.
-
Reaction Setup: In a microplate, combine the enzyme, peptide, co-substrates, and test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction, typically by adding a quenching solution (e.g., EDTA or a strong acid).
-
Detection: Quantify the amount of hydroxylated peptide using an appropriate detection method.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular HIF Stabilization Assay
This assay determines the ability of a compound to stabilize HIF-α in a cellular context.
Principle: Cells are treated with the test compound, and the levels of HIF-α protein are subsequently measured. An increase in HIF-α levels in the presence of the compound indicates inhibition of its degradation.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, Hep3B) under standard conditions.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in the cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for HIF-α.
-
Detection and Analysis: Visualize the HIF-α bands and quantify their intensity relative to a loading control (e.g., β-actin) to determine the extent of HIF-α stabilization.
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or disk diffusion assays can be used to evaluate the antimicrobial activity of the compound and its derivatives.
Principle: These assays determine the minimum inhibitory concentration (MIC) or the zone of inhibition of a compound against various microbial strains.
Step-by-Step Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a microplate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cytotoxicity Assay
Assays like the MTT or SRB assay are commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or total cellular protein content (SRB). A decrease in the signal indicates reduced cell viability due to the cytotoxic effects of the compound.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Future Perspectives and Conclusion
This compound is a highly valuable scaffold in modern medicinal chemistry. Its established role as a key component of HIF prolyl hydroxylase inhibitors has paved the way for the development of novel therapeutics for anemia and potentially other conditions where HIF activation is beneficial. Furthermore, the emerging evidence of antimicrobial and anticancer activities among its derivatives highlights the untapped potential of this versatile molecule.
Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship for various biological targets. In-depth mechanistic studies are also required to fully elucidate the modes of action underlying the observed antimicrobial and anticancer effects. The development of more selective and potent inhibitors based on this scaffold holds significant promise for addressing unmet medical needs. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound and its analogs.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. This compound. [Link]
- Google P
- Google Patents.
-
PubMed. A patent review on hypoxia-inducible factor (HIF) modulators (2021-2023). [Link]
-
Structure-activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
-
National Institutes of Health. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. [Link]
-
Taylor & Francis Online. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
National Institutes of Health. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [Link]
-
ResearchGate. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. [Link]
- Google Patents.
-
PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
PubMed. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. [Link]
-
bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
ChemRxiv. Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. [Link]
-
Auburn University Electronic Theses and Dissertations. Enantioselective synthesis of 1,6-dihydropyridines with application to natural product synthesis. [Link]
-
ACS Omega. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]
-
MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]
-
PubMed. In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. [Link]
-
PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]
-
ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
- Google P
- Google Patents. Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]
-
Google Patents. (12) United States Patent (10) Patent No.: US 9,296,724 B2. [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 6. A patent review on hypoxia-inducible factor (HIF) modulators (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2015079213A1 - Hif inhibitors - Google Patents [patents.google.com]
A Guide to the Predicted Spectroscopic Profile of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid for Researchers and Drug Development Professionals
Introduction
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 94781-89-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyridinone core, a carboxylic acid, and an N-hydroxy group, makes it a valuable scaffold and synthetic intermediate for creating more complex molecules with potential therapeutic applications, including nicotinic acid derivatives.[1] Understanding the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.
This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the current scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally related compounds and foundational spectroscopic theory to offer a robust predictive framework for researchers.
Molecular Structure and Key Features
The unique arrangement of functional groups in this compound dictates its chemical and spectroscopic behavior. The pyridinone ring is an aromatic system, while the carboxylic acid and N-hydroxy moieties introduce protons that are readily exchangeable and carbons with distinct electronic environments.
Figure 1: Chemical structure of the title compound.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to reveal distinct signals for the three aromatic protons on the pyridinone ring, as well as exchangeable protons from the carboxylic acid and N-hydroxy groups. The solvent used for analysis (e.g., DMSO-d₆) will significantly influence the chemical shifts of the exchangeable protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale and Notes |
| Carboxylic Acid (-COOH) | > 12.0 | Broad singlet | Highly deshielded due to the acidic nature and hydrogen bonding.[2] Signal will disappear upon D₂O exchange. |
| N-Hydroxy (-NOH) | 9.0 - 11.0 | Broad singlet | Also expected to be a broad, exchangeable proton. Its chemical shift can be influenced by solvent and concentration. |
| Ring Protons | 6.5 - 8.0 | Doublets and a triplet (or dd) | These protons are on an electron-deficient aromatic ring, leading to downfield shifts. The specific splitting patterns will depend on the coupling constants between adjacent protons. For a related compound, 6-hydroxy-1,2-dihydropyridin-2-one, the aromatic protons appear at δ = 7.66, 6.91, and 6.60 ppm.[3][4] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange: To confirm the identity of the -COOH and -NOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the six carbons of the pyridinone ring, including two deshielded carbonyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Notes |
| Carboxylic Acid (C=O) | 160 - 175 | The carbonyl carbon of the carboxylic acid is expected in this region. |
| Pyridinone (C=O) | 155 - 165 | The carbonyl carbon of the pyridinone ring is also highly deshielded. |
| Ring Carbons (C-H & C-C) | 100 - 150 | The remaining four carbons of the aromatic ring will appear in this range. The carbon attached to the carboxylic acid group will be the most deshielded of these. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: Use a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H and C=O functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale and Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids.[5] |
| O-H Stretch (N-Hydroxy) | 3100 - 3300 | Broad | This will likely overlap with the broad carboxylic acid O-H stretch. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | Characteristic carbonyl absorption for a carboxylic acid.[6] |
| C=O Stretch (Pyridinone) | 1640 - 1680 | Strong, sharp | The pyridinone carbonyl typically appears at a slightly lower wavenumber than a carboxylic acid carbonyl. |
| C=C and C=N Stretches | 1450 - 1600 | Medium to strong | Aromatic ring vibrations. |
| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid group.[7] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale and Notes |
| [M+H]⁺ | 156.0291 | The protonated molecular ion in positive ion mode ESI-MS. The molecular formula is C₆H₅NO₄. |
| [M-H]⁻ | 154.0146 | The deprotonated molecular ion in negative ion mode ESI-MS. |
| [M-H₂O]⁺˙ | 137.0186 | Loss of water from the molecular ion. |
| [M-CO₂H]⁺ | 110.0393 | Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. |
| [M-CO₂]⁺˙ | 111.0315 | Decarboxylation of the molecular ion. |
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Workflow for Spectroscopic Analysis
Figure 2: A generalized workflow for the complete spectroscopic characterization of the title compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided tables of expected data, coupled with detailed experimental protocols, are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. By understanding the expected spectroscopic signatures, scientists can more efficiently and accurately identify this important molecule, confirm its synthesis, and proceed with its application in the development of novel therapeutics.
References
-
Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1147–1150. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]
Sources
- 1. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylicacid | C6H4NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tautomerism in 6-Hydroxypicolinic acid
An In-depth Technical Guide to the Tautomerism of 6-Hydroxypicolinic Acid
Abstract
6-Hydroxypicolinic acid (6-HPA), a versatile heterocyclic compound, stands as a subject of significant interest in medicinal chemistry and material science due to its chelating properties and biological activity. A fundamental aspect governing its behavior is prototropic tautomerism, the dynamic equilibrium between its lactim (enol) and lactam (keto) forms. This guide provides a comprehensive technical exploration of this phenomenon, detailing the structural characteristics of the tautomers, the environmental factors influencing their equilibrium, and the synergistic computational and experimental methodologies required for their rigorous characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of tautomerism in this important molecular scaffold.
Introduction: The Principle of Tautomerism and its Significance
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers, that differ in the formal position of a hydrogen atom and the location of a double bond.[1][2] This is not to be confused with resonance, where only the placement of electrons differs between structures representing a single molecule.[2] The most common form is keto-enol tautomerism, where a ketone or aldehyde is in equilibrium with its related enol form.[3][4]
In the context of pyridyl systems like 6-hydroxypicolinic acid, this phenomenon is often referred to as lactam-lactim tautomerism. The lactim form (6-hydroxy-2-pyridinecarboxylic acid) is an aromatic alcohol, while the lactam form (6-oxo-1,6-dihydropyridine-2-carboxylic acid, or 2-pyridone-6-carboxylic acid) contains a carbonyl group within the ring.[5][6]
Understanding the predominant tautomeric form and the dynamics of its equilibrium is critical in drug development for several reasons:
-
Molecular Recognition: Different tautomers present distinct hydrogen bond donor/acceptor patterns and three-dimensional shapes, leading to vastly different binding affinities for biological targets like enzymes and receptors.
-
Physicochemical Properties: Tautomerism influences key properties such as solubility, lipophilicity (logP), and pKa, which directly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Crystal Engineering: In the solid state, one tautomer is often exclusively stabilized by crystal packing forces, affecting polymorphism, stability, and bioavailability.[7]
This guide focuses specifically on 6-HPA, dissecting the equilibrium between its key tautomeric forms.
The Tautomeric Landscape of 6-Hydroxypicolinic Acid
6-HPA primarily exists in equilibrium between its hydroxy (enol/lactim) and pyridone (keto/lactam) forms. The interconversion involves an intramolecular proton transfer (IPT) from the hydroxyl oxygen to the pyridine ring nitrogen.[5][7][8]
-
Form I: 6-hydroxypyridine-2-carboxylic acid (Enol/Lactim) : This form is characterized by a hydroxyl group on the aromatic pyridine ring.
-
Form II: 6-oxo-1,6-dihydropyridine-2-carboxylic acid (Keto/Lactam) : This form, often referred to as the pyridone tautomer, features a carbonyl group in the ring and a proton on the nitrogen atom.
Computational and experimental evidence consistently shows that the keto (pyridone) tautomer is significantly more stable than the enol form in the gas phase, in the solid state, and across a range of solvents.[7][8]
Caption: Tautomeric equilibrium of 6-Hydroxypicolinic Acid.
Key Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic process profoundly influenced by the molecule's environment.
Solvent Effects
The polarity of the solvent plays a crucial role in stabilizing one tautomer over the other. The pyridone (keto) form of 2-hydroxypyridine derivatives has a significantly larger dipole moment than the corresponding hydroxy (enol) form.[9] Consequently, polar solvents preferentially stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.
Computational studies using the Conductor-like Polarizable Continuum Model (CPCM) have quantified this effect for 6-HPA.[7][8] These studies confirm that the keto form is more stable than the enol form in both the gas phase and in solvents of increasing polarity, with the energy difference widening as solvent polarity increases.[7]
| Environment | Tautomer Stability (ΔE, Keto - Enol) | Reference |
| Gas Phase | -4.68 kcal/mol | [7] |
| Chloroform | -5.80 kcal/mol | [7] |
| Tetrahydrofuran (THF) | -5.96 kcal/mol | [7] |
| Methanol | -6.19 kcal/mol | [7] |
| Water | -6.24 kcal/mol | [7] |
| Caption: Calculated relative stability of 6-HPA tautomers in various environments, showing the increasing stabilization of the keto form with solvent polarity. |
Solid-State and Intermolecular Interactions
In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single, most stable conformation. X-ray and infrared spectroscopic analyses have demonstrated that 6-HPA crystallizes in its keto (pyridone) form.[5] This stability is reinforced by the formation of strong intermolecular hydrogen bonds, often leading to planar dimer structures.[7][8] The stability of these dimers is directly related to the distance and geometry of the hydrogen bonds.[7][8]
Methodologies for Characterizing Tautomerism
A robust investigation of tautomerism requires a synergistic approach, combining theoretical predictions with experimental validation.
Computational Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the relative stabilities of tautomers and mapping the energy barrier of the interconversion process.[8][10][11]
-
Structure Preparation: Build 3D models of both the enol and keto tautomers of 6-HPA using molecular modeling software.
-
Method Selection:
-
Functional: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for this system.[7][8][11]
-
Basis Set: A Pople-style basis set with polarization and diffuse functions, such as 6-31++G(d), is essential for accurately describing the electronic structure and non-covalent interactions.[8][11]
-
-
Geometry Optimization: Perform full geometry optimization for each tautomer in the gas phase to locate its minimum energy structure.
-
Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structures. The absence of imaginary frequencies confirms that each structure is a true local minimum on the potential energy surface.
-
Energy Calculation: Obtain the electronic energies, including zero-point vibrational energy (ZPVE) corrections, for each tautomer. The difference in these energies (ΔE or ΔG) provides the relative stability.
-
Solvent Modeling: To simulate solution-phase behavior, repeat the optimization and energy calculations using a polarizable continuum model (e.g., CPCM or IEFPCM) representing the desired solvent.[7][12]
-
Transition State Search (Optional): To understand the kinetics of interconversion, perform a transition state search (e.g., using QST2/QST3 or Berny optimization) to locate the saddle point connecting the two tautomers and calculate the activation energy barrier.
Caption: Workflow for computational analysis of tautomerism.
Spectroscopic Analysis
Spectroscopic techniques provide direct experimental evidence of the tautomeric forms present in a sample.
NMR is highly sensitive to the local electronic environment of nuclei.
-
¹H NMR: The most telling difference is the signal for the proton on the heteroatom. The keto form will exhibit an N-H proton signal (often broad, ~12-14 ppm), while the enol form would show an O-H proton signal (typically in a different region and potentially exchanging with solvent). The chemical shifts of the aromatic protons on the pyridine ring will also differ distinctly between the two forms.
-
¹³C NMR: The carbon of the carbonyl group in the keto tautomer will have a characteristic chemical shift around 160-170 ppm, which is significantly different from the C-OH carbon in the enol tautomer.
IR spectroscopy is excellent for identifying specific functional groups.
-
Keto Form: A strong absorption band corresponding to the C=O stretch of the pyridone ring is expected around 1650-1680 cm⁻¹ . An N-H stretching band would also be present around 3000-3400 cm⁻¹ .
-
Enol Form: A characteristic O-H stretching vibration would be observed, though it may be broad due to hydrogen bonding. The absence of a strong pyridone C=O band would be key evidence for the enol form.
The different conjugated π-electron systems of the tautomers result in different electronic transitions and thus different UV-Vis absorption spectra. The aromatic enol form and the cross-conjugated keto form will have distinct λ_max values. By analyzing the spectra in various solvents, one can observe shifts in the equilibrium.[12] A bathochromic (red) shift with increasing solvent polarity often indicates a transition to a more polar tautomer.[12]
Caption: General workflow for experimental tautomer analysis.
Conclusion and Outlook
The tautomeric landscape of 6-hydroxypicolinic acid is dominated by its keto (6-oxo-1,6-dihydropyridine-2-carboxylic acid) form. This preference is thermodynamically driven and is further amplified by polar solvents and intermolecular hydrogen bonding in the solid state. For professionals in drug discovery and materials science, recognizing this inherent preference is paramount. Assuming the presence of the less stable enol form could lead to flawed molecular modeling, incorrect structure-activity relationship (SAR) interpretations, and unpredictable solid-state behaviors.
A comprehensive characterization, leveraging the predictive power of DFT calculations alongside the empirical evidence from NMR, IR, and UV-Vis spectroscopy, provides the necessary framework for accurately understanding and harnessing the properties of 6-HPA and related heterocyclic systems. This dual-pronged approach ensures that molecular design and development are built upon a foundation of true structural and energetic understanding.
References
-
Mirzaei, M., Kazemi, S. H., Eshtiagh-Hosseini, H., & Izadyar, M. (2013). Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers. Physical Chemistry Research, 1(2), 117-125. (URL: [Link])
-
Yasarawan, N., Thipyapong, K., & Ruangpornvisuti, V. (2015). Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. ResearchGate. (URL: [Link])
-
LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid. (URL: [Link])
-
Kazemi, S. H., Eshtiagh-Hosseini, H., Izadyar, M., & Mirzaei, M. (2013). Computational Study of the Intramolecular Proton Transfer between 6-Hydroxypicolinic Acid Tautomeric Forms and Intermolecular Hydrogen Bonding in their Dimers. Physical Chemistry Research. (URL: [Link])
-
Borràs, E., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. (URL: [Link])
-
Mirzaei, M., et al. (2013). Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers. ResearchGate. (URL: [Link])
-
Nagy, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. (URL: [Link])
-
Schlegel, H. B., et al. (1981). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. (URL: [Link])
-
Behrman, E. J., & Gopalan, V. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. (URL: [Link])
-
Oregon State University. (n.d.). Keto/Enol Tautomerization. (URL: [Link])
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. (URL: [Link])
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. (URL: [Link])
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. (URL: [Link])
-
OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition. (URL: [Link])
-
Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cas 19621-92-2,6-Hydroxypicolinic acid | lookchem [lookchem.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. scispace.com [scispace.com]
- 8. Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers [physchemres.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyridinone Compounds
Abstract
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile roles in drug design. Capable of acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for various functional groups, the pyridinone core is integral to a growing number of FDA-approved therapeutics.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel pyridinone compounds, tailored for researchers and drug development professionals. We will dissect the strategic considerations behind discovery campaigns, from initial hit identification to lead optimization, and detail the core synthetic methodologies that enable the construction and functionalization of this critical scaffold. By integrating field-proven insights with established chemical principles, this document serves as a comprehensive resource for harnessing the full potential of pyridinone chemistry in the pursuit of next-generation therapeutics.
The Pyridinone Scaffold: A Privileged Core in Medicinal Chemistry
Pyridinones are six-membered heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their value stems from a unique combination of structural and physicochemical properties. The scaffold can engage in multiple hydrogen-bonding interactions with biological targets, mimicking peptide bonds, which is particularly advantageous in designing inhibitors for enzymes like kinases.[1][2] Furthermore, its structure allows for facile chemical modification at several positions (N1, C3, C5, and C6), enabling precise control over properties such as polarity, lipophilicity, aqueous solubility, and metabolic stability.[1][2][3]
This inherent versatility has led to the successful development of numerous drugs across a wide range of therapeutic areas. Notable examples include:
The proven success of these molecules underscores the pyridinone core's status as a powerful building block for creating effective and safe medicines.[4][5]
Discovery Strategies: From Hit to Candidate
The journey to a novel pyridinone therapeutic begins with the identification of a promising "hit" compound, which is then refined through a rigorous optimization process. The causality behind these strategic choices is rooted in balancing potency, selectivity, and drug-like properties.
Hit Identification and Lead Generation
Initial discovery often relies on screening compound libraries to find molecules with a desired biological activity. For instance, a pyridinone hit compound with weak antagonistic activity against the adenosine A2A receptor (A2AR) was identified by screening an in-house library, initiating a successful cancer immunotherapy program.[6]
Once a hit is identified, a "scaffold hopping" approach is often employed. This involves replacing a core molecular structure (e.g., a phenyl ring) with a bioisosteric equivalent, like a pyridinone ring. This strategic swap can introduce new interaction points and improve physicochemical properties. A prime example is the development of mutant-specific isocitrate dehydrogenase 1 (IDH1) inhibitors, where replacing a phenyl ring with a pyridinone scaffold introduced a crucial hydrogen bond acceptor, enhancing both potency and solubility.[1]
Lead Optimization through Structure-Activity Relationship (SAR) Studies
With a lead compound in hand, medicinal chemists perform systematic modifications to the structure to understand its relationship with biological activity (SAR). This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties.
In the development of A2AR antagonists, extensive SAR studies on the initial pyridinone hit led to the discovery of Compound 38 , which exhibited potent activity, good metabolic stability, and excellent oral bioavailability.[6] Similarly, for a series of EP3 antagonists developed for Type 2 Diabetes, optimization was guided by a combination of binding assays, functional assays, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to yield compounds with good oral bioavailability and a clean safety profile.[7]
The overall workflow for discovering and advancing a novel pyridinone candidate is a multi-stage, iterative process.
Caption: High-level workflow for novel pyridinone drug discovery.
Core Synthetic Methodologies
The construction of the pyridinone ring is a well-established field in organic chemistry, with two primary strategies dominating the landscape: the cyclization of acyclic precursors and the modification of existing pyridine rings.[1]
Primary Synthetic Approaches
-
Cyclic Condensation: This is the most common approach, involving the condensation of two or more acyclic components to form the pyridinone ring. These reactions are highly versatile and allow for the introduction of diverse substituents.[1]
-
Pyridine Ring Modification: This strategy involves starting with a substituted pyridine or a related six-membered ring and introducing a carbonyl group through reactions like oxidation.[1]
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Modern methods often focus on one-pot procedures to improve efficiency and reduce waste.[1]
Representative Synthetic Protocol: One-Pot Synthesis of 2-(1H)-Pyridinones
This protocol, reported by Bai et al. (2018), exemplifies an efficient and environmentally friendly approach to synthesizing substituted 2-pyridinones using L-proline as a catalyst.[1] The causality for using L-proline lies in its ability to act as a bifunctional catalyst, promoting the reaction cascade under mild conditions with broad functional group tolerance.
Experimental Protocol:
-
Reaction Setup: To a solution of a primary amine (1.2 mmol) in ethanol (2.0 mL) in a sealed tube, add dimethyl 3-oxopentanedioate (1.0 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol), and L-proline (0.2 mmol).
-
Reaction Execution: Stir the mixture at 80 °C for the time specified by reaction monitoring (typically several hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-(1H)-pyridinone product.
This one-pot method demonstrates a key principle in modern synthesis: procedural economy. By combining multiple steps without isolating intermediates, it streamlines the path to complex molecules.
Caption: A one-pot cyclocondensation for 2-pyridinone synthesis.
Therapeutic Applications and Efficacy
Pyridinone derivatives exhibit a remarkable breadth of biological activities, making them valuable scaffolds for targeting a wide array of diseases.[1][3]
| Therapeutic Area | Target/Mechanism of Action | Example Compound/Study | Key Findings |
| Cancer Immunotherapy | Adenosine A2A Receptor (A2AR) Antagonist | Compound 38 | Potent A2AR antagonism (IC50 = 29.0 nM), excellent oral bioavailability (86.1%), and significant in vivo tumor growth inhibition (56.0%) in a mouse model.[6] |
| Oncology | Met Kinase Inhibitor | Compounds 44a/44b | Markedly enhanced potency (IC50 = 0.06 and 0.07 µM, respectively) and demonstrated good in vivo efficacy in a xenograft model.[1] |
| Type 2 Diabetes | EP3 Antagonist | Compound 13 | Identified as a lead compound that reverses suppression of glucose-stimulated insulin secretion in vitro and in vivo.[7] |
| Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Acrylonitrile-substituted analog 71a | Showed potent inhibitory activity against wild-type and mutant HIV strains at nanomolar concentrations.[1] |
These examples highlight a critical insight: the pattern of substituents on the pyridinone core dictates its pharmacological properties and therapeutic application.[1][4] Through rational design and synthesis, the pyridinone scaffold can be tailored to achieve potent and selective activity against diverse biological targets.
Conclusion and Future Perspectives
The pyridinone scaffold is, and will continue to be, a highly valuable core in drug discovery. Its unique ability to engage in key biological interactions, combined with its synthetic tractability, ensures its place in the medicinal chemist's toolbox. Future research will likely focus on developing even more efficient, stereoselective, and sustainable synthetic methods to access novel pyridinone analogs. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of pyridinone-based candidates with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to deliver the next generation of innovative medicines to address unmet medical needs.[8]
References
-
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
(2021). Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
(2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]
-
(2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Zhang, Y. (2021). Pyridones in drug discovery: Recent advances. SciSpace. Available at: [Link]
-
(2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]
-
(2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
-
(2025). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Abstract
This document provides a comprehensive, two-step chemical synthesis protocol for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthesis leverages the classic von Pechmann condensation to form a pyrone intermediate, which is subsequently converted to the target N-hydroxypyridone. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and characterization workflows to ensure reproducible and high-purity synthesis.
Introduction and Significance
This compound (CAS 94781-89-2) is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a 1-hydroxy-2-pyridone core, is found in a number of compounds with significant biological activity. The functional groups—a carboxylic acid, a hydroxylamino moiety, and a pyridone ring—make it a versatile scaffold for creating diverse molecular libraries for drug discovery programs.[1] Understanding and mastering its synthesis is therefore a valuable capability for laboratories engaged in the development of novel therapeutics.
This guide presents a robust and well-documented synthetic route, breaking down the process into two primary stages:
-
Part A: Synthesis of the Pyrone Intermediate, Coumalic Acid (6-oxo-1,6-dihydropyran-2-carboxylic acid).
-
Part B: Conversion to the Target Compound, this compound.
Overall Synthetic Strategy
The selected synthetic pathway is designed for reliability and scalability, proceeding through a stable and easily characterizable pyrone intermediate.
Caption: Overall two-step synthesis workflow.
Materials and Reagents
Quantitative data for the synthesis is summarized in the table below. All reagents should be of ACS grade or higher.
| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Part | Notes |
| L-Malic Acid | C₄H₆O₅ | 134.09 | A | Starting material |
| Sulfuric Acid (95-98%) | H₂SO₄ | 98.08 | A | Dehydrating agent and catalyst |
| Fuming Sulfuric Acid (20-30% SO₃) | H₂SO₄ · xSO₃ | Variable | A | Dehydrating agent and catalyst |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | B | Source of the N-OH group |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | B | Base |
| Hydrochloric Acid (Concentrated, 37%) | HCl | 36.46 | B | For acidification and product precipitation |
| Methanol | CH₃OH | 32.04 | A, B | Recrystallization solvent |
| Deionized Water | H₂O | 18.02 | A, B | Reaction and washing solvent |
Detailed Synthesis Protocols
PART A: Synthesis of Coumalic Acid (6-oxo-1,6-dihydropyran-2-carboxylic acid)
Mechanistic Insight: This reaction is a classic acid-catalyzed self-condensation known as the von Pechmann condensation.[2][3] Malic acid, in the presence of a strong dehydrating agent like fuming sulfuric acid, is converted into formylacetic acid in situ. Two molecules of this highly reactive intermediate then condense and cyclize to form coumalic acid, with the evolution of carbon monoxide gas.[4]
Protocol: This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p. 231 (1963).[2]
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer and placed in a well-ventilated fume hood, add 200 g (1.49 mol) of powdered L-malic acid.
-
Acid Addition: Carefully add 170 mL of concentrated sulfuric acid to the malic acid. To this suspension, add three 50 mL portions of 20-30% fuming sulfuric acid at 45-minute intervals. Caution: This process is highly exothermic and generates corrosive fumes. Vigorous gas evolution (carbon monoxide) will occur. Ensure adequate stirring and cooling if necessary.
-
Heating: After the gas evolution has subsided, heat the solution on a water bath at 70-80 °C for 2 hours with occasional shaking to ensure homogeneity.
-
Quenching and Precipitation: Cool the reaction mixture in an ice bath and then slowly and carefully pour it onto 800 g of crushed ice with vigorous stirring. This step must be performed cautiously as the dilution of concentrated acid is very exothermic.
-
Isolation: Allow the mixture to stand, preferably overnight in a cold room (4 °C), to ensure complete precipitation of the product. Collect the crude coumalic acid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with three 50 mL portions of ice-cold water to remove residual acid.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot methanol. If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the bright yellow crystals by filtration and dry them in a vacuum oven at 50-60 °C. The expected yield is 68-73 g (65-70%).
PART B: Synthesis of this compound
Mechanistic Insight: This step involves the transformation of the pyrone ring into a 1-hydroxy-2-pyridone ring. Hydroxylamine attacks the pyrone, leading to ring-opening followed by recyclization where the nitrogen atom is incorporated into the ring, displacing the original ring oxygen to form the thermodynamically more stable pyridone structure. The use of a base like sodium carbonate is essential to neutralize the HCl from the hydroxylamine salt and to facilitate the reaction.
Protocol: This procedure is adapted from the general methods described in patents for 1-hydroxy-2-pyridone synthesis.
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 50 g (0.357 mol) of coumalic acid (from Part A) in 500 mL of deionized water.
-
Addition of Reagents: To this suspension, add 37.2 g (0.535 mol, 1.5 equivalents) of hydroxylamine hydrochloride. Then, slowly add 56.7 g (0.535 mol, 1.5 equivalents) of anhydrous sodium carbonate in portions. Caution: Gas (CO₂) evolution will occur.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the coumalic acid spot.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully acidify the dark-colored solution with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Precipitation and Isolation: The target compound will precipitate as a light-colored solid. Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid by filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes inorganic salts.
-
Purification and Drying: The crude product can be purified by recrystallization from a large volume of hot water or an ethanol/water mixture. Dry the purified white to off-white crystalline solid under vacuum at 60 °C.
Product Characterization
The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.
Caption: Analytical workflow for product validation.
-
¹H NMR: To confirm the proton environment of the heterocyclic ring.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ for C₆H₅NO₄: ~156.02).
-
FT-IR Spectroscopy: To identify key functional groups (O-H, N-O, C=O of acid and pyridone, C=C).
-
HPLC: To determine the purity of the final compound.
Safety and Handling
-
Fuming Sulfuric Acid and Concentrated Acids: These are extremely corrosive and produce hazardous fumes. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Acid spills should be neutralized with sodium bicarbonate.
-
Hydroxylamine Hydrochloride: Can be corrosive and is harmful if swallowed or inhaled. Handle with standard PPE.
-
Reaction Hazards: The von Pechmann condensation produces carbon monoxide, a toxic gas. The reaction must be performed in a well-ventilated fume hood. The quenching and acidification steps are highly exothermic and require careful, slow addition of reagents with cooling.
References
-
Wiley, R. H.; Smith, N. R. Coumalic acid. Org. Synth.1963 , 4, 231. URL: [Link]
- Google Patents. Synthesis of coumalic acid - WO2014189926A1.
-
PrepChem. Synthesis of coumalic acid. URL: [Link]
-
Wikipedia. Pechmann condensation. URL: [Link]
- Google Patents. Process for the preparation of 1-hydroxy-2-pyridones - US5817825A.
-
MySkinRecipes. This compound. URL: [Link]
-
PubChem. This compound. URL: [Link]
Sources
Analytical techniques for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid characterization
An In-Depth Guide to the Analytical Characterization of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Abstract
This comprehensive application note provides a detailed guide to the analytical techniques required for the robust characterization of this compound (CAS 94781-89-2). This compound, a key heterocyclic building block in medicinal chemistry and drug development, demands rigorous structural confirmation and purity assessment.[1] This document outlines optimized protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure data integrity and reproducibility.
Introduction and Molecular Overview
This compound is a pyridinone derivative featuring both a carboxylic acid and an N-hydroxy functional group. This unique combination of moieties makes it a valuable intermediate in the synthesis of more complex molecules, including potent metal chelators and pharmacologically active agents.[1] Its structural complexity, including the potential for tautomerism, necessitates a multi-faceted analytical approach to confirm its identity, structure, and purity unequivocally.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and defensible analytical data.
Physicochemical Properties
A summary of the key properties of the target analyte is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-hydroxy-6-oxopyridine-2-carboxylic acid | PubChem[2] |
| Synonyms | 1-Hydroxy-6-carboxy-2(1H)-pyridinone | PubChem[2] |
| CAS Number | 94781-89-2 | PubChem[2] |
| Molecular Formula | C₆H₅NO₄ | PubChem[2] |
| Molecular Weight | 155.11 g/mol | PubChem[2] |
| Appearance | Typically a solid powder | N/A |
Integrated Analytical Workflow
A successful characterization relies on the integration of multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they provide a complete picture of the molecule's identity and purity. The logical flow of analysis ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds. For a polar, aromatic compound like this, a reversed-phase method provides excellent resolution and reproducibility.
Rationale for Method Selection
A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the aromatic pyridinone ring. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic acid, is critical. It serves two purposes: 1) to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape, and 2) to improve ionization efficiency for subsequent mass spectrometry analysis. UV detection is ideal due to the compound's conjugated π-system, which results in strong chromophoric activity.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 224 nm and 274 nm[3] |
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time serves as a key identifier for the compound under these specific conditions.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry provides definitive evidence of the compound's molecular weight and, with high-resolution instrumentation, its elemental composition.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules. It minimizes fragmentation, ensuring the predominant species observed is the molecular ion. Analysis in both positive and negative ion modes is recommended, as the molecule contains both acidic (carboxylic acid, N-hydroxy) and basic (pyridone nitrogen, though weakly) sites.
-
Positive Mode [M+H]⁺: Protonation is expected, yielding an ion at m/z 156.03.
-
Negative Mode [M-H]⁻: Deprotonation of the highly acidic carboxylic acid proton is highly favorable, yielding an ion at m/z 154.02.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent such as methanol or acetonitrile. The sample can be introduced via direct infusion or by coupling the HPLC system directly to the mass spectrometer (LC-MS).
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Orbitrap or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ion Mode | Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Mass Range | 50 - 500 m/z |
| Resolution | > 60,000 FWHM |
-
Data Analysis: Compare the experimentally measured accurate mass to the theoretical exact mass of the protonated and deprotonated species. A mass error of less than 5 ppm provides strong evidence for the assigned elemental formula (C₆H₅NO₄).
| Ion Formula | Theoretical Exact Mass |
| [C₆H₆NO₄]⁺ ([M+H]⁺) | 156.02913 |
| [C₆H₄NO₄]⁻ ([M-H]⁻) | 154.01458 |
NMR Spectroscopy: Definitive Structural Elucidation
NMR is the most powerful technique for unambiguously determining the chemical structure of an organic molecule by mapping the carbon-hydrogen framework.
Caption: Relationship between NMR experiments and the structural information they provide.
Rationale for Experimental Choices
A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete structural picture. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR reveals the number of unique carbon atoms. DMSO-d₆ is an excellent solvent choice as it effectively dissolves the polar analyte and its residual water peak does not obscure key signals. Furthermore, the acidic protons from the -OH and -COOH groups are often observable as broad singlets in DMSO-d₆.[4]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (with proton decoupling).
-
Expected Data and Interpretation:
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Three distinct signals are expected for the protons on the pyridinone ring, likely appearing between δ 6.0 and 8.0 ppm. Their splitting patterns (doublets, triplets) and coupling constants will confirm their relative positions (ortho, meta, para). Based on similar structures, the protons adjacent to the carbonyl and carboxyl groups will have distinct chemical shifts.[5][6]
-
Exchangeable Protons: Two broad singlets are expected at lower field (> δ 10 ppm), corresponding to the N-OH and the COOH protons. Their chemical shifts can be highly variable and concentration-dependent.
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl/Carboxyl Carbons: Two signals are expected in the δ 160-175 ppm region, corresponding to the C=O of the pyridone ring and the C=O of the carboxylic acid.[7]
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 100-150 ppm), corresponding to the carbon atoms of the pyridine ring.
Vibrational Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Rationale for Method Selection
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method, requiring minimal sample preparation and providing high-quality spectra for solid samples.[8] The spectrum will be dominated by absorptions from the O-H, C=O, and aromatic ring vibrations.
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |
| 2500-3300 | O-H stretch | Very broad | Characteristic of hydrogen-bonded carboxylic acid dimers.[9] |
| ~1720 | C=O stretch | Strong, sharp | Carboxylic acid carbonyl.[9][10] |
| ~1660 | C=O stretch | Strong, sharp | Pyridone ring carbonyl.[10][11] |
| 1400-1600 | C=C / C=N stretch | Multiple bands | Aromatic ring vibrations.[12] |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure and conjugated system of the molecule.
Protocol: UV-Vis Absorption Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in ethanol or methanol. A concentration in the micromolar range is typically sufficient.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm using a quartz cuvette.
-
Expected Spectrum and Interpretation: The pyridinone ring is a conjugated system. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions and weaker bands for n→π* transitions. Typical absorbance peaks for pyridone derivatives occur around 220-230 nm and 270-280 nm.[3] The exact position and intensity (molar absorptivity) of the absorption maxima (λ_max) are characteristic of the compound and can be used for quantification via the Beer-Lambert law.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
- Werner, E. J., Kozhukh, J., Botta, M., Moore, E. G., Avedano, S., Aime, S., & Raymond, K. N. (n.d.). 1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III): Synthesis, Stability, Relaxivity, and Water Exchange Properties.
- U.S. Department of Energy Office of Science. (n.d.). Synthesis of HOPO chelators for applications in separations of radionuclides, nuclear medicine imaging, and therapy.
- BMRB. (n.d.). 1-Hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylicacid | C6H4NO4 | MD Topology | NMR.
- Crisp, M. T., et al. (2021). Synthesis of New Peptide‐Based Ligands with 1,2‐HOPO Pendant Chelators and Thermodynamic Evaluation of Their Iron(III) Complexes.
- Abdel-Wahab, B. F., et al. (n.d.). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online.
- Stoll, T., et al. (n.d.). 1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog.
- Vázquez, M. A., et al. (2014).
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- SciSpace. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259).
- ScienceDirect. (1976).
- Indian Academy of Sciences. (n.d.).
- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
- Kadir, M. A., et al. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane.
- Polish Academy of Sciences. (n.d.).
- ResearchGate. (2025). The Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide 2-Isothionate: Synthesis, Characterization, Biological Studies, and X-ray Crystal Structures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MySkinRecipes. (n.d.). This compound.
- BLDpharm. (n.d.). 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid.
- Thieme. (n.d.).
- ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f.
- Chemsrc. (2025). CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid.
- LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid.
- JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle.
- Semantic Scholar. (n.d.).
- science-softCon. (n.d.).
- MassBank of North America. (n.d.). Spectrum CCMSLIB00000846386 for NCGC00169296-02.
- Sigma-Aldrich. (n.d.). 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- SIMMESN. (2024).
- Sigma-Aldrich. (n.d.). 6-Hydroxypyridine-2-carboxylic acid 95%.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III): Synthesis, Stability, Relaxivity, and Water Exchange Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 10. tandfonline.com [tandfonline.com]
- 11. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: The Experimental Utility of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in Oncology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in the field of cancer research. This document details the molecule's mechanism of action as a modulator of the hypoxic response and provides detailed protocols for its characterization in both in vitro and in vivo settings.
Introduction: Targeting the Hypoxic Tumor Microenvironment
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, a condition known as hypoxia.[1][2] This hypoxic microenvironment is a critical driver of tumor progression, metastasis, and resistance to conventional therapies.[3] A master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) transcription factor.[2][4] HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[3]
Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for proteasomal degradation via hydroxylation by a family of enzymes known as HIF prolyl-hydroxylases (PHDs).[3][5] However, in hypoxic conditions, the activity of these oxygen-dependent enzymes is diminished, leading to the stabilization and nuclear translocation of HIF-α.[3] In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating a transcriptional program that promotes angiogenesis, metabolic adaptation, and cell survival.[3]
This compound and its derivatives are a class of small molecules that act as inhibitors of HIF prolyl-hydroxylases.[5][6] By inhibiting PHDs, these compounds mimic a hypoxic state, leading to the stabilization of HIF-α even under normoxic conditions. This property makes them valuable research tools to dissect the intricacies of the HIF signaling pathway and to explore its therapeutic potential in cancer.
Mechanism of Action: Inhibition of HIF Prolyl-Hydroxylases
This compound functions as a competitive inhibitor of 2-oxoglutarate, a key cofactor for PHD enzymes.[6] The structural similarity of this compound to 2-oxoglutarate allows it to bind to the active site of PHDs, thereby preventing the hydroxylation of HIF-α. This inhibition leads to the stabilization and accumulation of HIF-α, which can then activate the transcription of its target genes.
The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention for this compound.
Figure 1: The HIF-1α signaling pathway under normoxic and hypoxic conditions, illustrating the inhibitory action of this compound on PHDs.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS, Hep3B)[7]
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Outcome: This assay will reveal the concentration at which the compound inhibits cell growth by 50% (IC50). This is a crucial first step to determine the appropriate concentration range for subsequent mechanistic studies.
Protocol 2: Western Blotting for HIF-1α Stabilization
This protocol directly assesses the ability of the compound to inhibit PHDs and stabilize HIF-1α.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for a defined period (e.g., 4, 8, or 16 hours). Include a positive control (e.g., cells cultured in hypoxia or treated with CoCl2) and a vehicle control.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Expected Outcome: A dose-dependent increase in the intensity of the HIF-1α band should be observed in cells treated with this compound, confirming its role as a PHD inhibitor.
Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This functional assay measures the transcriptional activity of HIF-1.
Materials:
-
Cancer cell line of interest
-
HRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with a range of concentrations of this compound.
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.
Expected Outcome: A dose-dependent increase in luciferase activity will indicate that the stabilized HIF-1α is transcriptionally active and capable of inducing gene expression from HRE-containing promoters.
In Vivo Experimental Design
To evaluate the anti-tumor efficacy of this compound in vivo, a tumor xenograft model is recommended.[1][10]
Experimental Workflow:
Figure 2: A generalized workflow for an in vivo tumor xenograft study to assess the efficacy of this compound.
Data to Collect:
-
Tumor Volume: Measure tumor dimensions with calipers and calculate the volume.
-
Body Weight: Monitor for signs of toxicity.
-
Gene Expression Analysis: At the end of the study, tumor tissues can be analyzed for the expression of HIF-1 target genes (e.g., VEGF, GLUT1) by qPCR or immunohistochemistry to confirm the compound's on-target activity.[1]
Data Summary and Interpretation
The following table provides a template for summarizing the expected quantitative data from the described in vitro assays.
| Assay | Parameter Measured | Expected Result with this compound |
| Cell Viability | IC50 (µM) | Varies depending on the cell line. |
| Western Blot | Fold increase in HIF-1α protein levels (relative to vehicle) | Dose-dependent increase. |
| HRE Luciferase Reporter | Fold increase in luciferase activity (relative to vehicle) | Dose-dependent increase. |
Conclusion
This compound is a valuable chemical probe for studying the HIF signaling pathway in cancer. The protocols outlined in these application notes provide a robust framework for characterizing its activity, from initial cell-based assays to in vivo efficacy studies. By understanding the intricate role of the hypoxic response in tumorigenesis, researchers can leverage compounds like this to develop novel therapeutic strategies targeting this critical pathway.
References
- Benchchem. (n.d.). Application Notes and Protocols: HIF-1 inhibitor-5 Cell-Based Assay Development.
- Abbey, M. K., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651–7668.
- Calabrese, C. R., et al. (2005). In vivo evaluation of hypoxia-induced factor-1 (HIF-1) decoy against a panel of human tumor xenograft models. Proceedings of the American Association for Cancer Research, 46, 1234.
- Gülce, N. Ö., et al. (2013). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. Anticancer Research, 33(9), 3751-3757.
- Wilson, A. J., & Wedge, S. R. (2017). Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions. Chemical Science, 8(4), 2545–2555.
- Wilson, A. J., & Wedge, S. R. (2017). Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions. Chemical Science.
- Hernández-Vázquez, E., et al. (2020). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 25(21), 5136.
- Ho, T. C., et al. (2020). Ways into Understanding HIF Inhibition. International Journal of Molecular Sciences, 21(17), 6088.
- ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors.
- Oxford Academic. (2024). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association. Nephrology Dialysis Transplantation.
- MySkinRecipes. (n.d.). This compound.
- ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor.
- PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
- PubChem. (n.d.). This compound.
- MedChemExpress. (n.d.). HIF/HIF Prolyl-Hydroxylase Inhibitors.
- PubMed Central. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine.
- National Institutes of Health. (n.d.). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.
- PubMed. (2009). Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease. Journal of Biological Chemistry, 284(42), 29065-29076.
- PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing Metallo-β-Lactamase Inhibition by 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
An Application Note and Protocol for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge of Metallo-β-Lactamase-Mediated Resistance
The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate the most widely used class of antibiotics: the β-lactams (e.g., penicillins, cephalosporins, and carbapenems).[1] Among these, the Class B metallo-β-lactamases (MBLs) are of particular concern. MBLs possess a remarkably broad substrate spectrum, enabling them to hydrolyze and confer resistance to nearly all β-lactam antibiotics, including the "last-resort" carbapenems.[1][2]
Unlike the more common serine-β-lactamases, MBLs utilize one or two zinc ions (Zn²⁺) in their active site to catalyze the hydrolysis of the β-lactam ring.[3][4][5][6] This fundamental mechanistic difference renders them insensitive to clinically available β-lactamase inhibitors like clavulanic acid.[1][6] Consequently, there are currently no clinically approved MBL inhibitors, creating a critical unmet medical need.[2][5]
The search for effective MBL inhibitors has focused on compounds that can disrupt the enzyme's catalytic machinery. One promising strategy involves targeting the essential active-site zinc ions. Compounds capable of chelating these metal ions can effectively inactivate the enzyme.[6][7][8] 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid belongs to a class of pyridine carboxylic acid compounds, which have shown potential as MBL inhibitors, likely through zinc chelation.[7][9]
This application note provides a comprehensive, field-proven protocol for the biochemical characterization of this compound as an MBL inhibitor. We will detail the determination of its inhibitory potency (IC₅₀) against clinically relevant MBLs using a robust spectrophotometric assay.
Principle of the Inhibition Assay
The core of this protocol is a continuous kinetic assay that measures the rate of MBL-catalyzed hydrolysis of a chromogenic substrate, nitrocefin. Nitrocefin is a cephalosporin that undergoes a distinct color change from yellow (λₘₐₓ ≈ 390 nm) to red (λₘₐₓ ≈ 486 nm) upon the opening of its β-lactam ring.[10][11] This color change can be monitored in real-time using a spectrophotometer, providing a direct measure of enzyme activity.
The inhibitory potential of this compound is quantified by measuring the reduction in the rate of nitrocefin hydrolysis in its presence. By testing a range of inhibitor concentrations, a dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions and is a key metric for inhibitor potency.[12][13][14]
Caption: Workflow of the MBL inhibition assay.
Materials and Reagents
Equipment
-
UV-Visible microplate spectrophotometer capable of kinetic measurements
-
Low-volume, 96-well flat-bottom UV-transparent microplates
-
Calibrated single and multichannel micropipettes
-
Reagent reservoirs
-
Vortex mixer
-
Centrifuge
Reagents and Buffers
-
MBL Enzymes: Purified, recombinant MBLs are essential. We recommend a panel of clinically relevant enzymes such as NDM-1, VIM-2, and IMP-1 to assess the inhibitor's spectrum of activity.[15][16] Enzymes should be of high purity (>95%) and stored in appropriate buffer at -80°C.
-
Inhibitor Compound: this compound.
-
Control Inhibitor: EDTA (Ethylenediaminetetraacetic acid) serves as a well-characterized, broad-spectrum MBL inhibitor acting via zinc chelation.[1]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving inhibitor compounds.
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnCl₂ and 0.01% (v/v) Triton X-100.
-
Causality: HEPES is a non-chelating buffer suitable for metalloenzyme assays. The addition of ZnCl₂ ensures the MBL active site is fully saturated with its essential cofactor, preventing artificially low activity. Triton X-100 is a non-ionic detergent that helps prevent protein aggregation and sticking to plasticware.
-
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles. Prepare the EDTA control stock similarly.
-
Nitrocefin Stock (10 mM): Prepare a 10 mM stock solution of nitrocefin in 100% DMSO.[18] This solution will be intensely colored. Protect from light and store in aliquots at -20°C. The working solution should be used within 14 days.[18]
-
Enzyme Working Stocks: Thaw the concentrated enzyme stock on ice. Dilute to a working concentration (e.g., 20 nM, which is 2X the final assay concentration) in cold Assay Buffer immediately before use. Keep the enzyme on ice at all times. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
Protocol for IC₅₀ Determination
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.
Step 1: Prepare Inhibitor Dilution Series
-
In a separate 96-well plate (or microcentrifuge tubes), prepare a serial dilution of the 10 mM inhibitor stock in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Ensure the final column contains only DMSO to serve as the 0% inhibition control.
Step 2: Set Up the Assay Plate
-
Add 50 µL of Assay Buffer to all wells of a UV-transparent 96-well plate.
-
Transfer 1 µL of each inhibitor dilution (and the DMSO-only control) from the dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1% in all wells, which is critical for maintaining consistency.
-
Add 25 µL of Assay Buffer to the wells.
-
Add 25 µL of the 2X enzyme working stock (e.g., 20 nM) to all wells except the "no-enzyme" blank. To the blank wells, add an additional 25 µL of Assay Buffer. The final enzyme concentration will be 5 nM.
-
Mix the plate gently by tapping and incubate for 15 minutes at room temperature.
Step 3: Initiate and Monitor the Reaction
-
Prepare the reaction-initiating solution by diluting the 10 mM Nitrocefin stock into Assay Buffer to a 2X final concentration (e.g., 200 µM if the target final concentration is 100 µM, which is often near the Kₘ for many MBLs).
-
Using a multichannel pipette, add 50 µL of the 2X Nitrocefin solution to all wells to start the reaction. The final volume in each well is now 200 µL.
-
Immediately place the plate in the spectrophotometer and begin monitoring the increase in absorbance at 490 nm.[20] Collect data every 30 seconds for 10-15 minutes.
Caption: Step-by-step workflow for IC₅₀ determination.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by plotting absorbance vs. time. The slope of the linear portion of this curve (typically the first 5-10 minutes) represents the initial velocity (V₀), expressed as mOD/min.
-
Calculate Percent Inhibition: Normalize the data relative to the controls using the following formula:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Where V_inhibitor is the rate in the presence of the inhibitor, V_no_inhibitor is the rate of the DMSO control (100% activity), and V_blank is the rate of the no-enzyme control.
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration (log[I]).
-
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The program will calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[13][21]
Data Presentation: Example IC₅₀ Values
| Compound | Target MBL | IC₅₀ (µM) [Mean ± SEM, n=3] |
| This compound | NDM-1 | Experimental |
| This compound | VIM-2 | Experimental |
| This compound | IMP-1 | Experimental |
| EDTA (Control) | NDM-1 | Literature |
| EDTA (Control) | VIM-2 | Literature |
| EDTA (Control) | IMP-1 | Literature |
Elucidating the Mechanism of Inhibition
The pyridine carboxylic acid scaffold suggests that this compound likely functions by chelating the zinc ions in the MBL active site. This hypothesis can be tested experimentally.
Zinc Reversibility Assay:
-
Perform the IC₅₀ assay as described above.
-
In parallel, run an identical set of assays where the Assay Buffer is supplemented with a high concentration of additional ZnCl₂ (e.g., 200-500 µM).
-
Interpretation: If the compound is a zinc chelator, the presence of excess exogenous zinc will compete with the MBL active site for binding to the inhibitor. This should result in a significant rightward shift of the dose-response curve and a much higher apparent IC₅₀ value. If the IC₅₀ value is unchanged, the inhibition mechanism is likely not via zinc chelation.
Caption: Proposed inhibition via chelation of active site zinc ions.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Nitrocefin is unstable and degrading spontaneously.2. Contaminated buffer or reagents. | 1. Prepare fresh nitrocefin working solution daily. Protect from light.2. Use fresh, high-purity water and reagents. Filter-sterilize the Assay Buffer. |
| No or Weak Inhibition | 1. Inhibitor is inactive or degraded.2. Incorrect inhibitor concentration.3. Assay conditions are suboptimal. | 1. Verify compound integrity (e.g., via LC-MS).2. Confirm stock concentration and serial dilutions.3. Optimize pre-incubation time and enzyme/substrate concentrations. |
| Poor Dose-Response Curve Fit | 1. Inhibitor precipitation at high concentrations.2. Inaccurate pipetting.3. Reaction rate is not in the linear range. | 1. Check for visible precipitate; reduce the highest concentration tested.2. Ensure pipettes are calibrated. Use low-binding tips.3. Adjust enzyme concentration. |
| Inconsistent Replicates | 1. Poor mixing in wells.2. Temperature fluctuations across the plate. | 1. Ensure thorough but gentle mixing after each reagent addition.2. Allow all reagents and the plate to equilibrate to room temperature before starting the reaction. |
References
-
The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. Available at: [Link]
-
Rapid detection of β-lactamase activity using the rapid Amp NP test. PMC - NIH. Available at: [Link]
-
Nitrocefin. Wikipedia. Available at: [Link]
-
Recent advances in research on chelators as metallo-β-lactamase inhibitors. RSC Publishing. Available at: [Link]
-
The Mechanisms of Catalysis by Metallo β-Lactamases. University of Huddersfield Research Portal. Available at: [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]
-
Metallo-β-lactamase structure and function. PMC - PubMed Central. Available at: [Link]
-
Overcoming differences: The catalytic mechanism of metallo-β-lactamases. ResearchGate. Available at: [Link]
-
The in vitro and in vivo potential of metal-chelating agents as metallo-beta-lactamase inhibitors against carbapenem-resistant Enterobacterales. PubMed. Available at: [Link]
-
Zinc Chelators as Carbapenem Adjuvants for Metallo-β-Lactamase-Producing Bacteria: In Vitro and In Vivo Evaluation. PubMed. Available at: [Link]
-
In vitro evaluation of metal chelators as potential metallo- -lactamase inhibitors. ResearchGate. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. MDPI. Available at: [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. ACS Publications. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. Available at: [Link]
-
Assays for Β-Lactamase Activity and Inhibition. Request PDF - ResearchGate. Available at: [Link]
-
Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. NIH. Available at: [Link]
-
β-lactamase Activity Assay. Creative Biolabs. Available at: [Link]
-
Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. ACS Publications. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Mechanism of cephalosporin hydrolysis in the active site of L1 MβL. ResearchGate. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Assay Platform for Clinically Relevant Metallo-β-lactamases. PMC - NIH. Available at: [Link]
-
Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance. PMC - NIH. Available at: [Link]
-
Biochemical exploration of β-lactamase inhibitors. PMC - NIH. Available at: [Link]
-
MβL Inhibitors. PubMed. Available at: [Link]
-
Diversity and Proliferation of Metallo-β-Lactamases: a Clarion Call for Clinically Effective Metallo-β-Lactamase Inhibitors. NIH. Available at: [Link]
-
An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. PMC - NIH. Available at: [Link]
-
Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. NIH. Available at: [Link]
-
Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. NIH. Available at: [Link]
Sources
- 1. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in research on chelators as metallo-<i>β</i>-lactamase inhibitors [jcpu.cpu.edu.cn]
- 8. Zinc Chelators as Carbapenem Adjuvants for Metallo-β-Lactamase-Producing Bacteria: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nitrocefin.com [nitrocefin.com]
- 11. nitrocefin.com [nitrocefin.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nitrocefin - Wikipedia [en.wikipedia.org]
- 18. toku-e.com [toku-e.com]
- 19. Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (1,2-HOPO-2-COOH) as a Privileged Scaffold in Drug Design
Abstract: The 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold, a derivative of the 1,2-hydroxypyridinone (1,2-HOPO) class, stands out as a "privileged" chelating motif in modern medicinal chemistry.[1] Its intrinsic ability to form highly stable, bidentate complexes with hard metal ions, coupled with a synthetically versatile carboxylic acid handle, provides a robust platform for the development of sophisticated therapeutic and diagnostic agents. This guide offers an in-depth exploration of the scaffold's foundational principles, outlines key drug design strategies, and provides detailed, field-proven protocols for its application. The content is structured to empower researchers, scientists, and drug development professionals to effectively harness the potential of this unique molecular framework.
Part I: Foundational Principles & Scaffold Properties
The Chemistry of Metal Chelation
The therapeutic and diagnostic utility of the 1,2-HOPO-2-COOH scaffold is fundamentally rooted in its structure as a cyclic hydroxamic acid.[2] The N-hydroxy group and the adjacent ketone at the 6-position create a powerful bidentate chelating environment with two exocyclic oxygen donor atoms.[1] This arrangement confers a high binding affinity and specificity for hard Lewis acids, most notably trivalent metal ions such as iron(III), gallium(III), and aluminum(III), as well as actinides.[1][3]
The chelation process involves the deprotonation of the hydroxyl group, allowing the two oxygen atoms to coordinate with a single metal ion, forming a stable five-membered ring. This "chelate effect" results in a complex that is significantly more stable than complexes formed by monodentate ligands.[4] This biomimetic action is analogous to that of natural siderophores, which are highly evolved iron chelators, suggesting a foundation for good biological tolerance.[5]
Physicochemical Properties
Understanding the fundamental properties of the scaffold is critical for designing derivatives with appropriate ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
| Property | Value | Source |
| CAS Number | 94781-89-2 | [6] |
| Molecular Formula | C₆H₅NO₄ | [6] |
| Molecular Weight | 155.11 g/mol | [6] |
| XLogP3 | 0.2 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
Causality Insight: The low molecular weight and moderate lipophilicity (XLogP3 = 0.2) provide an excellent starting point for drug design. The carboxylic acid group ensures aqueous solubility at physiological pH, a crucial attribute for bioavailability. However, this charge can also limit cell permeability, a factor that must be considered and can be modulated through derivatization (e.g., esterification or amidation).[7]
Advantages as a Drug Design Scaffold
-
Inherent Biological Activity: The core function of metal chelation is directly applicable to diseases characterized by metal dysregulation, such as iron overload, and as a mechanism to inhibit metalloenzymes.[8][9]
-
Synthetic Tractability: The C2-carboxylic acid is a versatile synthetic handle.[10] It readily participates in robust and well-established reactions, most notably amide bond formation, allowing for the straightforward attachment of a wide array of chemical moieties to tune activity and selectivity.[11]
-
Tunable Pharmacokinetics: The scaffold's properties can be systematically modified. For example, attaching polyethylene glycol (PEG) chains can enhance solubility and circulation time, while appending lipophilic groups can improve membrane permeability. This ease of derivatization is a key reason for its "privileged" status.[1][12]
-
Low Toxicity Profile: As mimics of natural siderophores, hydroxypyridinone-based chelators generally exhibit favorable toxicity profiles. Deferiprone, a related hydroxypyridinone, is an FDA-approved drug, setting a strong precedent for the clinical safety of this class of compounds.[4][12]
Part II: Core Applications & Design Strategies
The 1,2-HOPO-2-COOH scaffold enables several distinct drug design strategies. The choice of strategy depends on whether the goal is to inhibit a specific protein, remove systemic metals, or deliver a payload to a target tissue.
Strategy 1: Metalloenzyme Inhibition
-
Concept: Many enzymes critical to disease pathology, such as matrix metalloproteinases (MMPs) in cancer or metallo-β-lactamases (MBLs) in antibiotic resistance, rely on a metal cofactor (typically Zn²⁺ or Fe²⁺) in their active site.[8] The 1,2-HOPO moiety can be designed to bind and sequester this essential metal, leading to potent enzyme inhibition.[13]
-
Design Rationale: Success requires more than just chelation. The core scaffold provides the metal-binding pharmacophore, while the C2-carboxylic acid is used to append a "selectivity element." This element is a chemical fragment designed to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues lining the enzyme's active site, thereby ensuring the inhibitor is selective for the target enzyme over other metalloproteins in the body.
Strategy 2: Multidentate Chelators for Metal Sequestration
-
Concept: For treating systemic metal overload (e.g., in β-thalassemia or actinide contamination), the goal is to create a chelator with exceptionally high affinity and selectivity for the target metal to facilitate its excretion.[3][9]
-
Design Rationale: While the bidentate 1,2-HOPO unit is effective, its binding power can be dramatically amplified by increasing its denticity.[1] The design strategy involves covalently linking multiple 1,2-HOPO-2-COOH units to a central backbone scaffold (e.g., tris(2-aminoethyl)amine - TREN, peptides, or polymers).[2][5] A hexadentate chelator, for instance, can wrap around a metal ion like a claw, forming an extremely stable octahedral complex that is readily cleared by the kidneys. The C2-carboxylic acid is the key attachment point for building these sophisticated, high-avidity structures.
Strategy 3: Bifunctional Chelators for Targeted Payloads
-
Concept: In applications like targeted radiotherapy or PET imaging, a radioactive metal ion must be delivered specifically to diseased tissue (e.g., a tumor). The 1,2-HOPO-2-COOH scaffold serves as an ideal bifunctional chelator (BFC).[3]
-
Design Rationale: One part of the molecule (the HOPO moiety) securely chelates the radiometal (e.g., ⁶⁸Ga, ⁸⁹Zr). The other part (the C2-carboxylic acid) acts as the conjugation handle to attach the entire complex to a tumor-targeting vector, such as a monoclonal antibody or a peptide that binds to a cancer-specific receptor. The resulting conjugate circulates in the body until the targeting vector binds to the tumor, delivering the radioactive payload directly to the site of disease.
Part III: Experimental Protocols
The following protocols provide robust, validated methodologies for the synthesis and evaluation of derivatives based on the 1,2-HOPO-2-COOH scaffold.
Protocol 1: General Procedure for Amide Coupling at the C2-Carboxylic Acid
-
Causality & Trustworthiness: This protocol utilizes carbodiimide-mediated coupling, a cornerstone of peptide synthesis and medicinal chemistry. Reagents like EDC and an activator such as HOBt or Oxyma Pure are used to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary or secondary amine, resulting in the formation of a stable amide bond under mild conditions that preserve the integrity of other functional groups. The reaction is self-validating through straightforward monitoring by LC-MS, which will show the consumption of starting materials and the appearance of the product at the expected mass.
Materials:
-
This compound (Scaffold)
-
Amine of interest (R-NH₂)
-
N,N'-Diisopropylcarbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the 1,2-HOPO-2-COOH scaffold (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (R-NH₂, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the scaffold starting material is consumed.
-
Work-up: Dilute the reaction mixture with cold water and extract with EtOAc (3 x volume).
-
Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol or Hexanes/EtOAc) to yield the pure amide product.
Protocol 2: Spectrophotometric Evaluation of Iron(III) Chelation
-
Causality & Trustworthiness: The formation of the iron(III)-HOPO complex is accompanied by a dramatic color change to deep red/brown. This is due to the formation of a ligand-to-metal charge-transfer (LMCT) band, which can be quantified using UV-Vis spectrophotometry. This protocol validates the primary function of the scaffold. By titrating the ligand with iron, one can confirm the binding stoichiometry (typically 3:1 for a bidentate ligand like the unmodified scaffold, or 1:1 for a hexadentate derivative) and calculate the apparent binding affinity at a specific pH.
Materials:
-
Synthesized HOPO-derivative
-
Iron(III) chloride (FeCl₃) stock solution (e.g., 10 mM in 10 mM HCl to prevent precipitation)
-
HEPES buffer (50 mM, pH 7.4)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the HOPO-derivative (e.g., 1 mM in HEPES buffer or DMSO).
-
In a quartz cuvette, add 1 mL of HEPES buffer containing a fixed concentration of the HOPO-derivative (e.g., 50 µM).
-
Record the baseline UV-Vis spectrum (approx. 250-700 nm).
-
Add small, incremental aliquots (e.g., 0.2-0.5 eq) of the FeCl₃ stock solution to the cuvette. Mix thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition until no further spectral changes are observed.
-
Analysis: Monitor the growth of the characteristic LMCT band in the visible region (typically 450-550 nm).
-
Plot the change in absorbance at the λ_max of the complex versus the molar ratio of [Fe³⁺]/[Ligand]. The inflection point of the curve indicates the binding stoichiometry.
Protocol 3: In Vitro Metallo-β-Lactamase (MBL) Inhibition Assay
-
Causality & Trustworthiness: This protocol provides a functional readout of enzyme inhibition. It uses nitrocefin, a chromogenic cephalosporin substrate. In its intact form, nitrocefin is yellow. When the β-lactam ring is hydrolyzed by an MBL, it turns red, a change that can be monitored at 486 nm. A successful inhibitor will chelate the zinc ions in the MBL active site, preventing this hydrolysis and thus suppressing the color change. The dose-dependent nature of this suppression allows for the calculation of an IC₅₀ value, a key metric of inhibitor potency.
Materials:
-
Recombinant MBL enzyme (e.g., VIM-2, NDM-1)
-
Nitrocefin
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, with 50 µM ZnCl₂)
-
Synthesized HOPO-based inhibitor compounds
-
96-well microplate and plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (enzyme activity control) and "no enzyme" (background control) wells.
-
Add the MBL enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of nitrocefin (final concentration ~100 µM) to all wells.
-
Immediately begin monitoring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "enzyme activity" control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile platform in drug discovery. Its proven ability as a high-affinity metal chelator provides a direct therapeutic mechanism for several pathologies and a potent pharmacophore for enzyme inhibition. The true strength of the scaffold, however, lies in its synthetic accessibility, allowing chemists to rationally design and build complex molecular architectures for highly specific applications, from targeted radiopharmaceuticals to next-generation antibiotics. Future explorations may see this scaffold integrated into novel modalities such as Proteolysis Targeting Chimeras (PROTACs) or advanced functional materials, further cementing its status as a privileged tool in medicinal science.
References
-
Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry. [Link]
-
Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Future Medicinal Chemistry. [Link]
-
Future Medicinal Chemistry. (2015). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Future Medicinal Chemistry, 7(3). [Link]
-
MDPI. (2020). 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. MDPI. [Link]
-
Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology. [Link]
-
Ferreira, M., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules. [Link]
-
Hider, R. C. (2002). Design of therapeutic chelating agents. Biochemical Society Transactions. [Link]
-
Drees, M., et al. (2008). 1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog. Inorganic Chemistry. [Link]
-
Wang, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Frontiers in Chemistry. [Link]
-
CD Formulation. Chelating Agents. CD Formulation. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Planas, O., et al. (2021). Synthesis of New Peptide-Based Ligands with 1,2-HOPO Pendant Chelators and Thermodynamic Evaluation of Their Iron(III) Complexes. Chemistry – A European Journal. [Link]
-
Johnson, W. M., & McCormick, D. B. (1998). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section B Structural Science. [Link]
-
Lee, H., et al. (2020). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. Macromolecules. [Link]
-
Chen, W., et al. (2018). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design of therapeutic chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Introduction: Unveiling the Potential of a Novel Hypoxia-Inducible Factor (HIF) Stabilizer
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compelling small molecule for researchers in drug discovery and cellular biology due to its structural resemblance to known inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation. By inhibiting PHDs, compounds like this compound can mimic a hypoxic state, leading to the stabilization and accumulation of HIF-1α. This, in turn, activates the transcription of a host of genes involved in crucial physiological and pathological processes, including angiogenesis, erythropoiesis, and metabolic adaptation.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound in a suite of cell-based assays to characterize its activity as a HIF stabilizer. The methodologies herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's efficacy, potency, and potential therapeutic applications.
Core Mechanism: The HIF-1α Stabilization Pathway
Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) utilize molecular oxygen to hydroxylate specific proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, which polyubiquitinates HIF-1α, marking it for destruction by the proteasome. In hypoxic conditions, the lack of oxygen as a substrate renders PHDs inactive. Consequently, HIF-1α is not hydroxylated, escapes degradation, and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit, forming the active HIF-1 transcription factor. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound, as a putative PHD inhibitor, blocks the initial step of this degradation cascade, leading to HIF-1α stabilization even in the presence of oxygen.
Caption: HIF-1α stabilization pathway under normoxia and hypoxia/PHD inhibition.
Physicochemical Properties and Solution Preparation
A solid understanding of the compound's properties is foundational for reproducible cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | PubChem |
| Molecular Weight | 155.11 g/mol | PubChem[1] |
| CAS Number | 94781-89-2 | PubChem[1] |
| Appearance | Solid | N/A |
| Storage | 2-8°C | MySkinRecipes[2] |
Protocol 1: Preparation of Stock Solutions
The solubility of this compound in aqueous media is expected to be limited. Therefore, a high-concentration stock solution in an organic solvent is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock solution, dissolve 1.551 mg in 1 mL of DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved. If precipitation occurs, gentle warming may be applied[3].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as used for the test compound.
Primary Assay: HIF-1α Stabilization by Western Blot
The most direct method to assess the activity of a PHD inhibitor is to measure the accumulation of HIF-1α protein in treated cells under normoxic conditions.
Principle: Cells are treated with varying concentrations of this compound. Following treatment, cell lysates are prepared, and the levels of HIF-1α protein are detected by Western blot. An increase in the HIF-1α band intensity relative to the vehicle control indicates stabilization.
Recommended Cell Lines:
-
HeLa (human cervical cancer)
Protocol 2: HIF-1α Western Blot
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Include a positive control, such as cobalt chloride (CoCl₂) at 100-150 µM, which is a known chemical inducer of HIF-1α stabilization[7].
-
Incubate the cells for 4-8 hours at 37°C in a standard cell culture incubator (normoxic conditions)[7].
-
-
Cell Lysis:
-
Crucial Step: Due to the rapid degradation of HIF-1α in the presence of oxygen, all lysis steps must be performed quickly and on ice[8].
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The addition of CoCl₂ to the lysis buffer can further aid in preserving HIF-1α[9].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load 30-50 µg of protein per lane on an 8-10% SDS-PAGE gel[7].
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C[7].
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for a loading control protein such as β-actin or GAPDH.
-
Caption: Western blot workflow for HIF-1α stabilization.
Functional Assay: HRE-Luciferase Reporter Assay
To confirm that the stabilized HIF-1α is transcriptionally active, a Hypoxia-Response Element (HRE)-driven reporter assay is essential.
Principle: This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple HREs. When HIF-1α is stabilized and forms an active complex, it binds to the HREs and drives the expression of luciferase. The resulting luminescence is directly proportional to the transcriptional activity of HIF.
Recommended Cell Line:
Protocol 3: HRE-Luciferase Reporter Assay
-
Cell Seeding: Seed the HRE reporter cells in a white, solid-bottom 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of growth medium[10].
-
Incubation: Incubate the plate overnight at 37°C in a CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a dose-response curve of this compound in the appropriate cell culture medium.
-
Add the compound dilutions to the wells. Include vehicle control and a positive control (e.g., CoCl₂ or Deferoxamine)[4].
-
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a CO₂ incubator[10].
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent to each well equal to the volume of the culture medium (e.g., 100 µL).
-
Mix on an orbital shaker for 2-5 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The activity of the compound is typically expressed as the fold induction of luciferase activity over the vehicle control. The EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be calculated by fitting the dose-response data to a four-parameter logistic equation.
Downstream Target Analysis: VEGF Secretion ELISA
Vascular Endothelial Growth Factor (VEGF) is a well-characterized target gene of HIF-1. Measuring the secretion of VEGF from treated cells provides a physiologically relevant readout of the compound's activity.
Principle: Cells are treated with the compound, and after an appropriate incubation period, the cell culture supernatant is collected. The concentration of secreted VEGF is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 4: VEGF ELISA
-
Cell Treatment: Seed and treat cells with this compound as described for the Western blot assay (Protocol 2), typically in a 24- or 48-well plate format. A longer incubation period (16-24 hours) is often required to allow for sufficient accumulation of secreted protein.
-
Supernatant Collection:
-
Following incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform the VEGF ELISA according to the manufacturer's instructions for the specific kit being used (e.g., from Thermo Fisher Scientific, Abcam, or Sigma-Aldrich)[11][12][13].
-
Briefly, this involves adding the collected supernatants and a series of VEGF standards to a 96-well plate pre-coated with a VEGF capture antibody.
-
The plate is then incubated with a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal, which is stopped with a stop solution.
-
The absorbance is read at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the VEGF standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of VEGF in the cell culture supernatants.
-
Validation Assay: Cytotoxicity Assessment
It is crucial to ensure that the observed effects of this compound are due to its specific biological activity and not a result of general cytotoxicity.
Principle: A cytotoxicity assay is performed in parallel with the functional assays to determine the concentration range at which the compound is toxic to the cells. Common methods include measuring the release of lactate dehydrogenase (LDH) from damaged cells or using fluorescent dyes that specifically stain dead cells.
Protocol 5: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with a broad range of concentrations of the compound in a 96-well plate, as described in Protocol 3[14]. Include a vehicle control and a positive control for cytotoxicity (e.g., a lysis buffer provided with the assay kit).
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive (maximum LDH release) and negative (spontaneous LDH release) controls.
-
This data will define the non-toxic concentration range of the compound for use in the functional assays.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential HIF stabilizer. Positive results from these assays—demonstrated HIF-1α stabilization, HRE-dependent transcriptional activation, and increased VEGF secretion, all within a non-toxic concentration range—would provide strong evidence for its mechanism of action as a PHD inhibitor.
Further investigations could delve into its isoform selectivity against different PHDs, its effects on other HIF target genes, and its efficacy in more complex, disease-relevant models such as 3D cell cultures or in vivo studies. The methodologies presented here serve as a critical launchpad for these more advanced explorations into the therapeutic potential of this promising compound.
References
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
BPS Bioscience. HRE Luciferase Reporter ME-180 Cell Line Datasheet. [Link]
-
Lin, H.-S., et al. (2011). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLoS ONE, 6(11), e27460. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11084106, this compound. [Link]
-
Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]
-
Lin, H.-S., et al. (2011). Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. PLoS ONE, 6(11), e27460. [Link]
-
MySkinRecipes. This compound Product Page. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
ResearchGate. Does anyone perform HIF1 alpha Western blot?[Link]
-
Ge, R., et al. (2012). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Journal of Pharmacological and Toxicological Methods, 65(1), 24-28. [Link]
-
Bio-Techne. Cellular Response to Hypoxia | Cell Culture Protocol. [Link]
-
Boster Biological Technology. HRE Luciferase Reporter-HeLa Cell Line Datasheet. [Link]
Sources
- 1. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct | PLOS One [journals.plos.org]
- 6. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Notes and Protocols for the Chelation of Metal Ions by 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Introduction: The Significance of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a Metal Chelator
This compound, a member of the hydroxypyridinone (HOPO) family of ligands, is a potent bidentate chelating agent with a high affinity for hard metal ions, most notably iron(III).[1] This class of compounds has garnered significant interest in medicinal and coordination chemistry due to their structural analogy to the chelating moieties of naturally occurring siderophores.[1] The arrangement of the hydroxyl and keto groups in the ortho position on the pyridinone ring creates a highly efficient binding pocket for metal ions.[1]
The deprotonated form of hydroxypyridinones is isoelectronic with the catecholate dianion, contributing to the formation of stable five-membered chelate rings with metal ions.[2] This inherent stability makes this compound and its derivatives promising candidates for a range of applications, including the development of therapeutic agents for iron overload diseases, as components of diagnostic imaging agents, and in the remediation of heavy metal contamination.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of the ligand, the formation of its metal complexes, and their subsequent characterization.
Physicochemical Properties of the Ligand
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | |
| Molecular Weight | 155.11 g/mol | |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 280 °C (decomposes) | [4] |
| pKa (predicted) | 3.29 ± 0.20 | This value is for the tautomer 6-Hydroxypicolinic acid and is a predicted value. |
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: The synthesis of functionalized pyridines often involves the construction of the pyridine ring from acyclic precursors, followed by modifications to introduce the desired functional groups. This multi-step approach allows for controlled introduction of substituents at specific positions.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of a Substituted Pyridone Ring The initial step involves the construction of a pyridone ring. A common method is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone to form a 2-pyridone.[4]
Step 2: Introduction of the Carboxylic Acid Group The carboxylic acid group at the 2-position can be introduced through various methods, such as the oxidation of a methyl group at the corresponding position.[5]
Step 3: N-Hydroxylation of the Pyridone Ring The final key step is the introduction of the hydroxyl group on the nitrogen atom of the pyridone ring. This can be achieved through oxidation of the corresponding pyridine-N-oxide.
Note: The synthesis of this specific molecule may require optimization of reaction conditions and purification procedures. Researchers should consult specialized organic synthesis literature for detailed experimental parameters.
Protocol 2: Formation of an Iron(III) Complex
The formation of a metal complex with this compound is typically carried out in an aqueous or methanolic solution. The following protocol describes a general procedure for the formation of an iron(III) complex.
Causality Behind Experimental Choices: The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. The pH of the solution is adjusted to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for coordination with the metal ion. The reaction is often heated to promote complex formation.
Caption: Experimental workflow for the formation of a metal complex.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol or distilled water
-
Ammonia solution (1:1) or other suitable base
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve a specific molar amount of this compound in methanol or distilled water.
-
In a separate container, dissolve the desired molar equivalent of iron(III) chloride hexahydrate in the same solvent. A 3:1 ligand-to-metal molar ratio is often used to favor the formation of the tris-complex.
-
Slowly add the iron(III) chloride solution to the ligand solution while stirring.
-
Adjust the pH of the mixture to slightly basic (around pH 8.0) by adding drops of ammonia solution. This step is crucial for deprotonation of the ligand, but should be omitted in the initial stages of iron complex formation to prevent precipitation of iron hydroxides.[3]
-
Heat the reaction mixture to approximately 60°C for 1 hour with continuous stirring to facilitate complex formation.[3]
-
Allow the solution to cool to room temperature. A precipitate of the metal complex may form.
-
Isolate the solid complex by filtration and wash with the solvent used for the reaction.
-
Dry the complex in an oven at an appropriate temperature (e.g., 90°C).[3]
Protocol 3: Characterization of the Metal Complex
The successful formation and purity of the metal complex should be confirmed using various analytical techniques.
UV-Visible (UV-Vis) Spectrophotometry
Causality Behind Experimental Choices: UV-Vis spectrophotometry is a powerful tool to monitor the formation of the metal complex. The coordination of the ligand to the metal ion alters the electronic transitions, resulting in a shift in the absorption spectrum. Titration experiments, where the concentration of the metal or ligand is systematically varied, can be used to determine the stoichiometry of the complex.
Procedure:
-
Prepare stock solutions of the ligand and the metal salt of known concentrations.
-
Perform a titration by adding increasing aliquots of the metal salt solution to a solution of the ligand (or vice versa) in a cuvette.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in the absorption bands. The formation of the complex is often indicated by the appearance of new charge-transfer bands. For Fe(III) complexes with hydroxypyridinones, a weak charge-transfer peak typically appears between 350 nm and 400 nm.[4]
Potentiometric Titration for pKa and Stability Constant Determination
Causality Behind Experimental Choices: Potentiometric titration is a standard method to determine the acid dissociation constants (pKa) of the ligand and the stability constants (log β) of the metal complexes. The titration involves monitoring the pH of a solution as a strong base is added, allowing for the calculation of the equilibrium constants for protonation and metal binding.
General Procedure:
-
Calibrate a pH electrode using standard buffer solutions.
-
Prepare a solution of the ligand in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
For metal complex stability constant determination, prepare a solution containing both the ligand and the metal salt.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the base.
-
The collected data can be analyzed using specialized software to calculate the pKa values of the ligand and the stability constants of the metal complexes.[2]
Mechanistic Insights into Chelation
The chelation of a metal ion, such as Fe(III), by this compound involves the deprotonation of the hydroxyl group and coordination of both the resulting alkoxide and the keto oxygen to the metal center, forming a stable five-membered ring.
Caption: Simplified representation of the metal complex formation.
Applications in Research and Drug Development
The metal complexes of this compound and its derivatives have several potential applications:
-
Iron Chelation Therapy: Due to their high affinity for Fe(III), these complexes are being investigated for the treatment of iron overload disorders such as β-thalassemia.[6]
-
Radiopharmaceuticals: The ability to chelate radiometals makes these ligands valuable for the development of diagnostic and therapeutic radiopharmaceuticals.[3]
-
Enzyme Inhibition: The structural similarity to biologically active pyridones suggests their potential use in studying enzyme inhibition and receptor binding.[7]
-
Analytical Chemistry: The formation of colored complexes with certain metal ions can be exploited for the development of spectrophotometric methods for metal ion quantification.
References
-
CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents.
-
This compound - MySkinRecipes.
-
Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences.
-
4-Hydroxy-3,5-pyridinedicarboxylic Acids: Synthesis, Complexation Properties Towards Fe(III), Al(III), Cu(II), Zn(II), Human Serum Albumin, and Cellular Toxicity - ResearchGate.
-
1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog - PMC - NIH.
-
1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog - SciSpace.
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G.
-
2-Pyridone - Wikipedia.
-
Synthesis of New Peptide‐Based Ligands with 1,2‐HOPO Pendant Chelators and Thermodynamic Evaluation of Their Iron(III) Complexes | Request PDF - ResearchGate.
-
Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands | Request PDF - ResearchGate.
-
analysis potentiometric titration: Topics by Science.gov.
-
Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO) - eScholarship.org.
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC - PubMed Central.
-
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC - NIH.
-
Complexation of Co(II), Ni(II), Cu(II), and Zn(II) with some hydroxy aromatic and heteroaromatic carboxylic acids - Chemical Review and Letters.
-
Generation of a μ-1,2-hydroperoxo FeIIIFeIII and a μ-1,2-peroxo FeIVFeIII Complex.
-
Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed.
-
Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands - MDPI.
-
Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity | ACS Omega.
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-HOIQO — A Highly Versatile 1,2-HOPO Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. This compound [myskinrecipes.com]
Application Note: Structural Elucidation of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the comprehensive analysis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This N-hydroxypyridinone derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Accurate structural characterization is paramount for its application in drug discovery and development. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation for both NMR and MS techniques, ensuring reliable and reproducible results.
Introduction
This compound (C₆H₅NO₄, MW: 155.11 g/mol ) is a heterocyclic compound of significant interest in pharmaceutical research.[2] Its structure, featuring a hydroxamic acid moiety within a pyridinone ring and a carboxylic acid group, makes it a versatile chelating agent and a precursor for a variety of biologically active molecules.[3] The precise determination of its chemical structure is a critical step in quality control and in understanding its chemical reactivity and biological activity. This guide presents a systematic approach to its structural elucidation using a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| CAS Number | 94781-89-2 | [2] |
| IUPAC Name | This compound | [2] |
Molecular Structure:
Caption: Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete assignment of all proton and carbon signals.
A. Sample Preparation Protocol
-
Solvent Selection: Due to the presence of acidic protons (carboxylic acid and N-hydroxy), deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is a polar aprotic solvent that will dissolve the analyte and allow for the observation of exchangeable protons.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
B. NMR Data Acquisition Protocol
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
Caption: Workflow for comprehensive NMR data acquisition.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The acidic protons of the carboxylic acid and the N-hydroxyl group are expected to appear as broad singlets at low field.
-
¹³C NMR: A standard proton-decoupled ¹³C spectrum will provide information on the number of unique carbon environments.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (¹H-¹H) coupling networks, which is essential for assigning the protons on the pyridinone ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall connectivity of the molecule.
C. Predicted NMR Data and Interpretation
Based on computational predictions and analysis of similar structures, the following spectral data are expected for this compound in DMSO-d₆.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | dd | J₃,₄ ≈ 7-8, J₃,₅ ≈ 1-2 |
| H-4 | 6.40 - 6.60 | t | J₄,₃ ≈ 7-8, J₄,₅ ≈ 7-8 |
| H-5 | 7.80 - 8.00 | dd | J₅,₄ ≈ 7-8, J₅,₃ ≈ 1-2 |
| -COOH | 12.0 - 14.0 | br s | - |
| -NOH | 9.0 - 11.0 | br s | - |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 125 - 130 |
| C-4 | 110 - 115 |
| C-5 | 140 - 145 |
| C-6 | 160 - 165 |
| -COOH | 165 - 170 |
Interpretation:
-
The three protons on the pyridinone ring (H-3, H-4, and H-5) will form a coupled spin system. H-4 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), while H-3 and H-5 will be doublets of doublets.
-
The carboxylic acid and N-hydroxyl protons will appear as broad singlets due to chemical exchange and hydrogen bonding with the solvent. Their chemical shifts can be highly dependent on concentration and temperature.
-
In the ¹³C NMR spectrum, the carbonyl carbons (C-6 and -COOH) and the carbon bearing the carboxylic acid (C-2) are expected at the lowest field.
-
2D NMR experiments will be instrumental in confirming these assignments. For instance, in the COSY spectrum, cross-peaks will be observed between H-3/H-4 and H-4/H-5. The HMBC spectrum will show key correlations, such as from H-3 to C-2, C-4, and C-5, which will be vital for assigning the quaternary carbons.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analyte, and its fragmentation pattern offers valuable structural insights. Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed, with ESI being more suitable for this polar and potentially thermally labile compound.
A. Sample Preparation Protocol
-
Solvent Selection: A mixture of methanol and water (1:1 v/v) is a suitable solvent for ESI-MS. For EI-MS, a more volatile solvent like methanol may be used.
-
Concentration: Prepare a dilute solution of the compound (approximately 10-50 µg/mL).
-
Additives (for ESI): A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode, while ammonium hydroxide (0.1%) can be used to facilitate deprotonation in negative ion mode.
B. Mass Spectrometry Data Acquisition Protocol
Caption: Workflow for comprehensive mass spectrometry analysis.
-
High-Resolution Mass Spectrometry (HRMS): It is essential to use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula.
-
Ionization Modes:
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 156.0291.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is expected at m/z 154.0146.
-
-
Tandem Mass Spectrometry (MS/MS): Perform collision-induced dissociation (CID) on the precursor ions ([M+H]⁺ and [M-H]⁻) to generate fragment ions. This data is crucial for confirming the connectivity of the molecule.
C. Expected Fragmentation Patterns and Interpretation
The fragmentation of this compound is expected to be influenced by its functional groups.
Positive Ion Mode ([M+H]⁺) Fragmentation:
-
Loss of H₂O (m/z 138.0186): Dehydration is a common fragmentation pathway for protonated carboxylic acids and N-hydroxy compounds.
-
Loss of CO₂ (m/z 112.0393): Decarboxylation of the carboxylic acid group is a characteristic fragmentation.
-
Loss of COOH (m/z 111.0315): Loss of the entire carboxylic acid radical.
-
Loss of O from N-oxide (m/z 140.0342): A characteristic fragmentation for N-oxides is the loss of an oxygen atom.[1][4]
Negative Ion Mode ([M-H]⁻) Fragmentation:
-
Loss of CO₂ (m/z 110.0247): Decarboxylation is a very common fragmentation pathway in the negative ion mode for carboxylic acids.
-
Formation of [M-H-CO₂-O]⁻ (m/z 94.0294): Subsequent loss of oxygen from the N-oxide moiety.
Caption: Proposed major fragmentation pathways in ESI-MS.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the complete structural elucidation of this compound. The detailed protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries. Accurate and thorough characterization of such key intermediates is fundamental to ensuring the quality and efficacy of developmental drug candidates.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
Pinto, M., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Mini reviews in medicinal chemistry, 17(12), 1073–1089. [Link]
-
ResearchGate. A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1237-1246. [Link]
Sources
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Pyridinone Derivatives
Introduction: The Significance of the Pyridinone Scaffold in Modern Drug Discovery
The pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, makes it a versatile framework for designing potent and selective therapeutic agents.[1][2] Pyridinone derivatives have demonstrated significant promise as inhibitors of key enzymes involved in various pathologies, including viral infections and cancer.[2][4] Notable targets include viral enzymes such as HIV-1 reverse transcriptase and integrase, as well as host cellular kinases that play crucial roles in signaling pathways.[5][6][7][8][9][10]
The journey from a library of pyridinone compounds to a validated drug candidate is contingent on the availability of robust and efficient screening methodologies. High-throughput screening (HTS) is an indispensable tool in this process, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[11][12] This application note provides a comprehensive guide to the development and implementation of HTS assays tailored for the discovery of novel pyridinone-based inhibitors. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights gleaned from field-proven experience.
Pillar 1: Selecting the Optimal HTS Assay Platform for Pyridinone Targets
The choice of an appropriate HTS assay format is paramount to the success of a screening campaign. The selection is dictated by the nature of the biological target and the mechanism of inhibition. For common targets of pyridinone derivatives, several homogenous (no-wash) assay formats are particularly well-suited for HTS due to their simplicity, sensitivity, and amenability to automation.[11]
Förster Resonance Energy Transfer (FRET) Assays for Proteases and Polymerases
Principle of FRET-based Assays: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. If the distance between the fluorophores increases, this energy transfer is disrupted, leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[13][14] This principle can be ingeniously applied to monitor enzymatic activity. For instance, a substrate can be labeled with a FRET pair on opposite sides of a cleavage site. In the intact state, FRET is high. Upon enzymatic cleavage, the fluorophores separate, leading to a loss of FRET.[13][14][15]
Application to Pyridinone Targets: Many viral proteases and polymerases, which are key targets for pyridinone derivatives, can be assayed using FRET.[13][14][16] For example, to screen for inhibitors of a viral protease, a synthetic peptide substrate containing the protease recognition sequence is flanked by a FRET donor and acceptor. In the presence of an active enzyme, the substrate is cleaved, separating the FRET pair and resulting in a measurable change in the fluorescence signal.[15][17] Pyridinone-based inhibitors that block protease activity will prevent substrate cleavage, thus maintaining a high FRET signal.
Diagram 1: FRET-Based Protease Inhibition Assay Workflow
Caption: Workflow for a FRET-based protease inhibitor high-throughput screen.
Luminescence-Based Assays for Kinases
Principle of Luminescence-based Kinase Assays: Kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[18] Many pyridinone derivatives have been developed as kinase inhibitors.[2][4] Luminescence-based assays are highly sensitive methods for measuring kinase activity.[18][19][20] A common approach is to quantify the amount of ATP consumed during the kinase reaction.[18][19] The remaining ATP is used by a luciferase enzyme to generate a luminescent signal.[19][21] Therefore, high kinase activity results in low ATP levels and a weak luminescent signal, while inhibition of the kinase leads to high ATP levels and a strong luminescent signal.[18][20]
Application to Pyridinone Targets: To screen for pyridinone-based kinase inhibitors, the kinase, its substrate, and ATP are incubated with the test compounds. After a set period, a reagent containing luciferase and its substrate (luciferin) is added.[19][20] The resulting luminescence is inversely proportional to the kinase activity.[18] This "glow" luminescence format is highly amenable to HTS due to its stable signal and simple mix-and-read protocol.[19]
Diagram 2: Luminescence-Based Kinase Inhibition Assay Principle
Caption: Principle of a luminescence-based kinase inhibition assay.
Fluorescence Polarization (FP) Assays for Molecular Interactions
Principle of Fluorescence Polarization Assays: FP is a powerful technique for monitoring molecular binding events in solution.[22][23] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.[22] When this tracer binds to a larger molecule (e.g., a protein), its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[22]
Application to Pyridinone Targets: FP is ideal for screening for inhibitors that disrupt protein-protein or protein-ligand interactions. For instance, to find pyridinone inhibitors of HIV-1 integrase binding to its target DNA, a fluorescently labeled DNA oligonucleotide (the tracer) can be used. In the absence of an inhibitor, the tracer binds to the integrase, resulting in a high FP signal. When a pyridinone compound that binds to the integrase and displaces the labeled DNA is added, the tracer is released into the solution, its tumbling rate increases, and the FP signal decreases.[24] This competitive binding format is highly effective for HTS.[25][26]
Pillar 2: Detailed and Self-Validating HTS Protocols
A robust HTS protocol is self-validating, meaning it includes the necessary controls to ensure data quality and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[27][28][29] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[27][29]
Protocol: FRET-Based Assay for a Viral Protease
This protocol is designed for a 384-well plate format to screen for pyridinone inhibitors of a viral protease.
Materials and Reagents:
-
Purified viral protease
-
FRET peptide substrate (e.g., with a donor like eGFP and an acceptor like mCherry)[14]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 10% glycerol, 3 mM β-mercaptoethanol)[13][14]
-
Pyridinone compound library dissolved in 100% DMSO
-
Known protease inhibitor (positive control)
-
100% DMSO (negative control)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring dual-emission fluorescence
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each pyridinone compound from the library into the wells of the 384-well assay plate.
-
Dispense 50 nL of the known protease inhibitor (positive control) into designated control wells.
-
Dispense 50 nL of 100% DMSO (negative control) into designated control wells.
-
-
Enzyme Addition:
-
Prepare a solution of the viral protease in assay buffer at a 2X final concentration (e.g., 40 nM for a final concentration of 20 nM).[14]
-
Dispense 10 µL of the protease solution into all wells except for the "no enzyme" control wells.
-
Dispense 10 µL of assay buffer without enzyme into the "no enzyme" control wells.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the FRET peptide substrate in assay buffer at a 2X final concentration (e.g., 2 µM for a final concentration of 1 µM).[14]
-
Dispense 10 µL of the substrate solution into all wells to initiate the reaction. The final reaction volume is 20 µL.
-
-
Reaction Incubation:
-
Centrifuge the plate briefly.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of the donor (e.g., excitation 485 nm, emission 520 nm) and the acceptor (e.g., excitation 485 nm, emission 590 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio for each well (Acceptor Intensity / Donor Intensity).
-
Normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - (FRET_ratio_compound - FRET_ratio_pos_ctrl) / (FRET_ratio_neg_ctrl - FRET_ratio_pos_ctrl))
-
-
Calculate the Z'-factor for the assay plate:
-
Self-Validation System:
-
Positive Control (Known Inhibitor): Establishes the signal for 100% inhibition.
-
Negative Control (DMSO): Establishes the signal for 0% inhibition (uninhibited enzyme activity).
-
No Enzyme Control: Determines the background signal of the uncleaved substrate.
Protocol: Luminescence-Based Assay for a Protein Kinase
This protocol is adapted for a 1536-well plate format to screen for pyridinone inhibitors of a protein kinase.
Materials and Reagents:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
Ultra-pure ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[20]
-
Pyridinone compound library in DMSO
-
Potent, known kinase inhibitor (positive control)
-
100% DMSO (negative control)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo®)[18][19][20]
-
White, opaque 1536-well assay plates
-
Plate-reading luminometer
Protocol Steps:
-
Compound and Reagent Dispensing:
-
Dispense 20 nL of pyridinone compounds, positive control, or negative control (DMSO) into the wells of a 1536-well plate.
-
Dispense 2 µL of a solution containing the kinase and its substrate in kinase reaction buffer into each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature.[19]
-
-
Reaction Initiation:
-
Dispense 1 µL of ATP solution in kinase reaction buffer to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.[19]
-
-
ATP Detection:
-
Luminescence Reading:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
Self-Validation System:
-
Positive Control (Known Inhibitor): Yields low kinase activity and thus a high luminescence signal.
-
Negative Control (DMSO): Represents high kinase activity and a low luminescence signal.
-
No Enzyme Control: Indicates the background signal and the luminescence corresponding to the initial ATP concentration.
Pillar 3: Data Interpretation and Hit Characterization
Once primary hits are identified from the HTS, a series of secondary assays and analyses are crucial to confirm their activity and elucidate their mechanism of action.
Hit Confirmation and Potency Determination
Hits from the primary screen should be re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Orthogonal and Counter-Screens
To eliminate false positives, it is essential to test the confirmed hits in an orthogonal assay that uses a different detection technology. For example, a hit from a luminescence-based kinase assay could be validated using a mobility shift assay or a radiometric assay. Counter-screens are also critical to identify compounds that interfere with the assay technology itself, such as inhibitors of the luciferase enzyme in a luminescence-based assay.[19]
Mechanism of Action Studies
For promising lead compounds, further studies are necessary to understand their mechanism of inhibition. For enzyme inhibitors, this may involve determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or co-factor.[5][30]
Table 1: Example HTS Assay Performance Metrics
| Assay Type | Target Class | Z'-Factor | Signal-to-Background (S/B) | Hit Rate (%) |
| FRET | Viral Protease | 0.78 | 15 | 0.5 |
| Luminescence | Protein Kinase | 0.85 | 150 | 0.3 |
| Fluorescence Polarization | HIV-1 Integrase | 0.65 | 5 | 0.8 |
Table 2: Characteristics of Example Pyridinone Hits
| Compound ID | Primary Assay | IC₅₀ (µM) | Orthogonal Assay Confirmation | Counter-Screen Result |
| PYR-001 | Kinase Luminescence | 0.25 | Yes (Radiometric) | No interference |
| PYR-002 | Protease FRET | 1.5 | Yes (Mass Spectrometry) | No interference |
| PYR-003 | Kinase Luminescence | 5.2 | No | Luciferase inhibitor |
Diagram 3: Hit Triage and Validation Cascade
Caption: A typical workflow for hit validation and progression in drug discovery.
Conclusion
The development of robust and reliable high-throughput screening assays is a cornerstone of modern drug discovery. For pyridinone derivatives, a diverse and promising class of bioactive molecules, the careful selection and implementation of appropriate HTS technologies are critical for identifying novel therapeutic leads. By understanding the principles behind different assay formats, adhering to rigorous, self-validating protocols, and employing a systematic hit triage strategy, researchers can significantly enhance the efficiency and success of their screening campaigns. The methodologies outlined in this application note provide a solid foundation for the discovery and characterization of the next generation of pyridinone-based drugs.
References
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
- High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020, October 28).
- Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay. (n.d.). Benchchem.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- On HTS: Z-factor. (2023, December 12).
- Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. (n.d.). PubMed.
- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers.
- Pyridinone hydroxycyclopentyl carboxamides: hiv integrase inhibitors with therapeutic applications. (n.d.). Google Patents.
- Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (n.d.). PMC - NIH.
- Z-factor. (n.d.). Wikipedia.
- Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays. (n.d.). MDPI.
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023, May 26). MDPI.
- Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
- A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. (n.d.). ResearchGate.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic.
- Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. (n.d.). PubMed.
- Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. (n.d.). Benchchem.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - PubMed Central.
- N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. (n.d.). ACS Publications.
- High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific.
- Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. (n.d.). PMC - NIH.
- Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (n.d.). PMC - NIH.
- N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. (n.d.). PubMed Central.
- A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (2024, July 2). PMC - NIH.
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
- Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. (n.d.). NIH.
- Cryo-EM structures of Nipah virus polymerases and high-throughput RdRp assay development enable anti-NiV drug discovery. (2025, July 19). PubMed Central.
- The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.).
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
- Development of a high-throughput fluorescence polarization assay for the discovery of phosphopantetheinyl transferase inhibitors. (2025, August 10). ResearchGate.
- Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. (n.d.). ASM Journals.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research.
- Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH.
- Introduction - High-Throughput Screening Center. (n.d.).
- A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)pyridine Derivatives. (n.d.). Benchchem.
- Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (n.d.). MDPI.
- Comparative Performance Evaluation of Double-Stranded RNA High-Throughput Sequencing for the Detection of Viral Infection in Temperate Fruit Crops. (2024, June 10). APS Journals.
- High Throughput Sequencing for the Detection and Characterization of RNA Viruses. (2021, February 21).
- A high-throughput, polymerase-targeted RT-PCR for broad detection of mammalian filoviruses. (2024, July 24). Microbiology Spectrum - ASM Journals.
- High-Throughput Screening Assays. (n.d.). Department of Molecular Biology - Princeton University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PH12012501095A1 - Pyridinone hydroxycyclopentyl carboxamides: hiv integrase inhibitors with therapeutic applications - Google Patents [patents.google.com]
- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses | bioRxiv [biorxiv.org]
- 15. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 28. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 29. assay.dev [assay.dev]
- 30. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No: 94781-89-2). This molecule is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the development of novel pharmaceuticals.[1] Its unique structure, featuring both a hydroxamic acid and a carboxylic acid moiety within a pyridone ring, makes it a valuable scaffold for drug discovery programs.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis and achieve consistent, high-quality results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Low product yield is one of the most common frustrations in pyridine synthesis, which can often be plagued by inefficient reactions.[2] If you are experiencing significantly lower yields than expected, consider the following potential causes and solutions.
Potential Causes:
-
Poor Quality of Starting Materials: The starting 2-pyrone may be impure, or the hydroxylammonium salt may have degraded.
-
Incorrect Stoichiometry: An improper ratio of pyrone, hydroxylammonium salt, and base can halt the reaction or promote side products.
-
Suboptimal Reaction Temperature: The conversion of a 2-pyrone to a 1-hydroxy-2-pyridone is temperature-sensitive. Temperatures that are too low may result in an impractically slow reaction, while excessively high temperatures can cause decomposition.[3][4]
-
Inefficient Mixing: In a heterogeneous mixture (solid-liquid), poor stirring can lead to localized reagent concentrations and an incomplete reaction.
-
Incorrect Work-up pH: The product is amphoteric. During work-up, the pH for precipitation or extraction must be carefully controlled to ensure maximum recovery. The pH should be adjusted to be at least three units below the pKa of the carboxylic acid for effective extraction into an organic solvent.[5]
Suggested Solutions:
-
Verify Reagent Quality:
-
Use a fresh bottle of hydroxylammonium sulfate or hydrochloride.
-
Assess the purity of the starting 2-pyrone via NMR or melting point analysis before starting the reaction.
-
-
Optimize Reagent Ratios:
-
Implement Strict Temperature Control:
-
Ensure Vigorous Stirring:
-
Use an overhead mechanical stirrer for larger-scale reactions or a properly sized magnetic stir bar for smaller flasks to ensure the solid base and salt are well-suspended.
-
-
Monitor Reaction Progress:
-
Track the disappearance of the starting 2-pyrone using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can be time-consuming, sometimes requiring over 15 hours.[3] Do not proceed with work-up until the starting material is consumed.
-
-
Refine Work-up Procedure:
-
After the initial reaction, carefully adjust the pH of the aqueous solution. The product is a carboxylic acid, so it will precipitate from the solution upon acidification. Use a pH meter and slowly add acid (e.g., 1N HCl) to reach the isoelectric point for maximum precipitation.
-
Problem 2: Product is Impure (Contaminated with Starting Material or Byproducts)
Obtaining a clean product is critical for subsequent steps. If your crude product shows significant impurities, a systematic approach to purification is necessary.
Potential Causes:
-
Incomplete Reaction: As noted above, residual starting material is a common impurity if the reaction is not allowed to run to completion.
-
Side Reactions: At elevated temperatures, decomposition or side reactions of the unsaturated pyrone system can occur.
-
Inefficient Purification: Simple filtration may not be sufficient to remove all byproducts or salts. Carboxylic acids can be challenging to purify due to their polarity.[5]
Suggested Solutions:
-
Drive the Reaction to Completion: Use TLC or LC-MS to confirm the absence of starting material before quenching the reaction.
-
Employ Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[5]
-
Dissolve the crude product in a basic aqueous solution (e.g., 1N NaOH or NaHCO₃ solution).
-
Wash the basic solution with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to remove neutral organic impurities.
-
Carefully re-acidify the aqueous layer with cold 1N HCl to precipitate the pure carboxylic acid product.
-
Filter the resulting solid and wash with cold water to remove inorganic salts.
-
-
Perform Recrystallization:
-
Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetic acid) can significantly improve purity.[5]
-
Screen several solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
-
Isolate as a Salt: Some protocols isolate the product as an ethanolamine salt, which often has better crystallization properties.[3][4][6] The purified salt is then treated with acid to liberate the free carboxylic acid.
Problem 3: Inconsistent or Unexpected Spectroscopic Data (NMR, MS)
Ambiguous analytical data can be misleading. Understanding the chemical nature of the target molecule is key to interpreting its spectra correctly.
Potential Causes:
-
Presence of Tautomers: The product can exist in different tautomeric forms (e.g., the pyridone keto vs. the hydroxypyridine enol form), which can lead to complex or broadened NMR spectra. The keto tautomer is generally favored.[7]
-
Residual Solvent or Water: Highly polar compounds can trap solvent molecules (especially water or DMSO) even after drying, leading to extraneous peaks in ¹H NMR.
-
Salt vs. Free Acid Form: If the final acidification step was incomplete, you might have a mixture of the free acid and its carboxylate salt, which will show different chemical shifts and solubility.
-
pH-Dependent NMR Shifts: The chemical shifts of protons near the carboxylic acid and N-hydroxy groups can be highly dependent on the sample's concentration and the acidity of the NMR solvent.
Suggested Solutions:
-
Thorough Drying: Dry the final product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50°C), to remove residual solvents.
-
Use Deuterated Solvents with Acid/Base Spikes:
-
To confirm the presence of exchangeable protons (-OH, -COOH), acquire a ¹H NMR spectrum, add a drop of D₂O, shake, and re-acquire the spectrum. The exchangeable proton signals should disappear or diminish.
-
-
Ensure Complete Conversion to Free Acid: Before analysis, ensure the sample has been fully protonated. This can be done by washing the solid product thoroughly with dilute acid followed by deionized water.
-
Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning complex proton and carbon signals, especially if unexpected byproducts are present.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route for this compound?
-
The most commonly cited method in patents involves the reaction of a corresponding 2-pyrone with a hydroxylammonium salt (like hydroxylammonium sulfate) in the presence of an alkali metal carbonate or bicarbonate as a base.[3][4][6] This approach directly installs the N-hydroxy group by replacing the pyrone ring oxygen.[3] Another reported method is the simplified two-step synthesis from 3-hydroxypicolinic acid.[8]
-
-
Q2: How critical is the choice of base?
-
Q3: What are the key safety precautions I should take?
-
Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The product is listed with hazard statements indicating it may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[9] The reaction involves heating, so take precautions against thermal burns.
-
-
Q4: How should I store the final product?
-
The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[10] This minimizes degradation over time.
-
Key Experimental Protocols
Protocol 1: Synthesis from a 4,6-Disubstituted-2-Pyrone Derivative
This protocol is adapted from established patent literature for the synthesis of 1-hydroxy-2-pyridones.[3][4][6]
Workflow Diagram
Caption: General workflow for synthesis and purification.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 2-Oxo-2H-pyran-6-carboxylic acid | 1.0 | Starting Material |
| Hydroxylammonium sulfate | 1.2-1.4 | N-OH Source |
| Sodium carbonate (anhydrous) | 1.2-1.4 | Base |
| n-Heptane or Toluene | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 1N Sodium Hydroxide | - | Work-up Base |
| 1N Hydrochloric Acid | - | Work-up Acid |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2-oxo-2H-pyran-6-carboxylic acid (1.0 eq), hydroxylammonium sulfate (1.3 eq), and sodium carbonate (1.3 eq).
-
Add a minimal amount of a high-boiling inert solvent such as n-heptane or toluene to create a stirrable slurry.[3]
-
Heat the reaction mixture to 95°C with vigorous stirring. Severe evolution of CO₂ may occur initially.[3]
-
Maintain the temperature and stirring for 15-20 hours, monitoring the reaction by TLC until the starting pyrone is consumed.
-
Allow the mixture to cool to room temperature. Dilute the slurry with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction & Recrystallization
-
Take the crude solid from Protocol 1 and dissolve it in a minimum amount of 1N NaOH solution.
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2x) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 1N HCl dropwise with stirring. Monitor the pH with a pH meter.
-
A solid precipitate will form as the solution becomes acidic (target pH ~2-3). Continue adding acid until no more precipitate is observed.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a small amount of cold ethyl acetate or ethanol to aid in drying.
-
For further purification, recrystallize the solid from an appropriate solvent (e.g., an ethanol/water mixture). Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the pure crystals and dry under high vacuum.
References
- Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview.
- MySkinRecipes. (n.d.). This compound.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Lead Sciences. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.
- International Union of Crystallography (IUCr). (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- Google Patents. (n.d.). US5756749A - Process for the preparation of 1-hydroxy-2-pyridones.
- Google Patents. (n.d.). US4916228A - Process for the preparation of 1-hydroxy-2-pyridones.
- Wikipedia. (n.d.). Pyridine.
- Google Patents. (n.d.). EP0255689A2 - Process for the preparation of 1-hydroxy-2-pyridinones.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid.
- PubChem. (n.d.). This compound.
- Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. US5756749A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 4. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. EP0255689A2 - Process for the preparation of 1-hydroxy-2-pyridinones - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing Reaction Conditions for Pyridone Synthesis
Welcome to the Technical Support Center for Pyridone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridone and its derivatives. Pyridone scaffolds are integral to a wide array of biologically active molecules and pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.
I. Understanding the Fundamentals: Common Synthetic Routes
The construction of the pyridone ring can be broadly categorized into two approaches: the cyclization of acyclic precursors and the modification of existing heterocyclic systems.[2][3] Classical methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain highly relevant, alongside modern variations.[4]
A. Guareschi-Thorpe Condensation
This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone.[5][6] A variation of this, often referred to as the Guareschi-Thorpe reaction, can also involve the condensation of two moles of a cyanoacetic ester with a carbonyl compound in the presence of a secondary amine.[7]
B. Bohlmann-Rahtz Pyridine Synthesis
This two-step process begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate.[8][9][10] Subsequent thermal or acid-catalyzed cyclodehydration yields the substituted pyridine.[8][10][11]
C. Synthesis from Pyridine N-Oxides
Pyridine N-oxides can be rearranged to 2-pyridones, often using acetic anhydride.[12][13] The reaction proceeds by making the 2-position of the pyridine ring electrophilic, allowing for nucleophilic attack by acetate, followed by elimination and tautomerization to the more stable 2-pyridone.[12]
II. Troubleshooting Common Issues in Pyridone Synthesis
This section addresses specific issues that may be encountered during pyridone synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired pyridone. What are the primary factors to investigate?
A: Low yields are a frequent challenge in organic synthesis.[14] A systematic approach to troubleshooting is crucial.
1. Reagent Purity and Stoichiometry:
-
Moisture: Many reagents, especially organometallics and activated intermediates, are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water is a common issue in derivatization reactions.[15]
-
Reagent Degradation: Verify the purity of your starting materials. Aldehydes can oxidize, and enamines can hydrolyze. Use freshly opened or purified reagents whenever possible.
-
Stoichiometry: In multi-component reactions, the precise ratio of reactants is critical.[16] Inaccurate measurements can lead to the formation of side products or unreacted starting materials.
2. Reaction Conditions:
-
Temperature: Many pyridone syntheses require specific temperature control. For instance, lithiation reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[17] Conversely, the cyclodehydration step in the Bohlmann-Rahtz synthesis often requires high temperatures, which can be lowered with acid catalysis.[8][11]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation or side reactions.
-
Atmosphere: For reactions involving air-sensitive reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation.
3. Catalyst and Solvent Effects:
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For example, in some multicomponent reactions, ionic bases have been shown to be effective, while in others, amine bases are superior.[18]
-
Solvent Polarity: The solvent can influence reaction rates and even the reaction pathway.[18] For instance, microwave-assisted Bohlmann-Rahtz synthesis shows higher efficiency in polar solvents like DMSO.[19] In some cases, changing the solvent from ethanol to acetonitrile can enable reactions with sterically hindered substrates.[18]
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common problem, particularly in syntheses involving unsymmetrical starting materials.[17]
-
Steric Hindrance: Bulky substituents on the reactants can direct the reaction to favor the formation of the less sterically hindered product.[17] This is a key factor in reactions like the Hantzsch pyridine synthesis.
-
Directing Groups: In reactions involving aromatic rings, the use of a directing group can control the position of substitution. The strength of the directing group is crucial for its effectiveness.[17]
-
Catalyst Control: In transition-metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of C-H functionalization.
-
Substrate Choice: When possible, using symmetrical starting materials can circumvent the issue of regioselectivity altogether.[17]
Issue 3: Formation of Undesired Side Products
Q: I am observing significant formation of side products. What are the likely causes and solutions?
A: The formation of side products can often be attributed to competing reaction pathways.
-
N- vs. O-Alkylation: In the alkylation of 2-pyridones, a common issue is the formation of both N-alkylated and O-alkylated products.[20] The choice of base, solvent, and alkylating agent can influence the N/O ratio. For example, using cesium carbonate as the base in DMSO has been shown to favor O-alkylation in some cases.[21]
-
Polymerization: Some starting materials, particularly those with multiple reactive sites, can be prone to polymerization under certain conditions. Lowering the reaction temperature or using a more dilute solution can sometimes mitigate this.
-
Competing Condensations: In multicomponent reactions, various condensation pathways may compete. Optimizing the order of addition of reagents can sometimes favor the desired reaction sequence.
III. Optimizing Key Reaction Parameters
A systematic approach to optimizing reaction conditions is essential for achieving high yields and purity.
| Parameter | Key Considerations | Potential Impact |
| Solvent | Polarity, aprotic vs. protic, boiling point. | Can influence reaction rates, solubility of reagents, and even the reaction mechanism.[18] |
| Catalyst | Type (acid, base, organometallic), loading. | Affects reaction rate, selectivity, and can enable otherwise difficult transformations. |
| Temperature | Low temperatures for sensitive intermediates, high temperatures for cyclization/aromatization. | Controls reaction rate and can influence the formation of side products. |
| Concentration | Dilute conditions to minimize side reactions like polymerization. | Can affect reaction kinetics and the formation of intermolecular vs. intramolecular products. |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | Offers an alternative to conventional heating with potential for different selectivity.[19][22][23][24] |
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
This protocol provides a general guideline for a one-pot, microwave-assisted Bohlmann-Rahtz synthesis.[19]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the enamine (1.0 equiv), the alkynone (1.0 equiv), and a suitable solvent (e.g., DMSO or ethanol).
-
Catalyst Addition (Optional): An acid catalyst such as acetic acid or ZnBr₂ can be added to facilitate the cyclodehydration step.[19]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10-20 minutes).[19] Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired substituted pyridine.
Logical Workflow for Pyridone Synthesis Optimization:
Caption: A systematic workflow for optimizing a pyridone synthesis protocol.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for all types of pyridone preparations?
A1: Microwave-assisted synthesis is a powerful tool for accelerating many organic reactions, including the synthesis of pyridones and related heterocycles.[22][23][24][25] It has been shown to reduce reaction times and improve yields in many cases.[19][24] However, its suitability depends on the specific reaction and substrates. It is particularly effective for reactions that require high temperatures, such as the Bohlmann-Rahtz cyclodehydration.[19]
Q2: How do I choose between different named reactions for pyridone synthesis?
A2: The choice of synthetic route depends on the desired substitution pattern of the target pyridone and the availability of starting materials. The Guareschi-Thorpe synthesis is well-suited for preparing 3-cyano-2-pyridones.[21][26] The Bohlmann-Rahtz synthesis provides access to 2,3,6-trisubstituted pyridines.[8][9] For other substitution patterns, methods like C-H functionalization of pre-existing pyridine rings or cycloaddition reactions may be more appropriate.[1][27]
Q3: What are some "green" or more environmentally friendly approaches to pyridone synthesis?
A3: There is a growing interest in developing more sustainable synthetic methods. This includes the use of greener solvents like water or ethanol, catalyst-free conditions where possible, and energy-efficient methods like microwave synthesis.[16][19][25] Multicomponent reactions are also considered green as they often reduce the number of synthetic steps and waste generated.[16] An advanced Guareschi-Thorpe synthesis has been reported using an aqueous medium with ammonium carbonate, which acts as both a nitrogen source and a promoter.[28]
Q4: My product is difficult to purify. What strategies can I employ?
A4: Purification challenges can arise from the presence of closely related side products or unreacted starting materials.
-
Optimize the Reaction: The first step should always be to re-optimize the reaction to minimize the formation of impurities.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, C18) or a different solvent system.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Derivatization: In some cases, it may be possible to selectively derivatize either the product or a major impurity to facilitate separation.
V. References
-
Ciufolini, M. A., & Chan, B. K. (n.d.). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. UBC Chemistry. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives. BenchChem. Retrieved from
-
BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem. Retrieved from
-
(n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from
-
(2025, August 5). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from
-
(2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from
-
(2025, August 6). New Synthetic Methods to 2-Pyridone Rings | Request PDF. ResearchGate. Retrieved from
-
(n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Retrieved from
-
(n.d.). Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH. Retrieved from
-
(n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Retrieved from
-
(n.d.). Guareschi-Thorpe Condensation. Retrieved from
-
(2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from
-
(n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Retrieved from
-
(n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from
-
(n.d.). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
(n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from
-
(n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Retrieved from
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
-
(n.d.). Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. Retrieved from
-
(n.d.). Optimization of the reaction conditions a. ResearchGate. Retrieved from
-
(2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from
-
(n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from
-
(n.d.). 2-Pyridone. Wikipedia. Retrieved from
-
(n.d.). Pyridine. Wikipedia. Retrieved from
-
Ciufolini, M. A., & Chan, B. K. (2007, November 30). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Retrieved from
-
(n.d.). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Semantic Scholar. Retrieved from
-
(2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science - ACS Publications. Retrieved from
-
(n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from
-
(2025, August 10). (PDF) Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. Retrieved from
-
(n.d.). A one-pot synthesis of substituted pyridines from 1,3-dicarbonyl and.... ResearchGate. Retrieved from
-
(n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Retrieved from
-
(2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from
-
(2025, May 27). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Retrieved from
-
(n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. Retrieved from
-
(n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Retrieved from
-
(2025, December 9). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube. Retrieved from
-
Pearson, R. G. (1947). Mechanism of the Acetophenone—Iodine—Pyridine Reaction. Journal of the American Chemical Society, 69(12), 3023-3024.
-
(n.d.). 161 questions with answers in PYRIDINES. Science topic - ResearchGate. Retrieved from
-
(n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Retrieved from
-
(n.d.). 161 questions with answers in PYRIDINES. Science topic - ResearchGate. Retrieved from
-
(n.d.). 2-Pyridone. chemeurope.com. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 2-Pyridone [chemeurope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Guareschi-Thorpe Condensation [drugfuture.com]
- 27. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Welcome to the technical support center for the purification of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for nicotinic acid derivatives, achieving high purity is paramount for reliable downstream applications.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome purification hurdles and ensure the integrity of your research.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is essential. This knowledge informs the selection of appropriate purification techniques and helps anticipate potential challenges.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [3] |
| Molecular Weight | 155.11 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid | [1] |
| Melting Point | 270 °C (decomposes) | [4] |
| Tautomerism | Exists in equilibrium with its tautomer, 6-Hydroxypicolinic acid. |
Frequently Asked Questions (FAQs)
Q1: My final product has a persistent yellow or brownish hue. What are the likely causes and how can I remove it?
A1: A yellow or brownish discoloration is a common issue and can stem from several sources:
-
Residual Starting Materials or Reagents: Incomplete reaction or inadequate removal of starting materials, such as halogenated pyridines, can lead to colored impurities.
-
Oxidation: The N-hydroxy group can be susceptible to oxidation, forming colored byproducts. Exposure to air and light, especially at elevated temperatures, can exacerbate this.
-
Side-Reaction Products: Depending on the synthetic route, various side reactions can generate chromophoric impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. Be aware that excessive use of carbon can lead to product loss.[5]
-
Recrystallization: A carefully chosen solvent system for recrystallization can selectively leave colored impurities in the mother liquor.
-
Column Chromatography: If discoloration persists, column chromatography is a more rigorous purification method.
Q2: I am having difficulty finding a suitable solvent for recrystallization. What do you recommend?
A2: The polarity of this compound, with its carboxylic acid and N-hydroxypyridinone moieties, presents a challenge for solvent selection.
-
High Polarity Solvents: The compound is likely soluble in highly polar solvents like water, methanol, and ethanol, especially upon heating.
-
Solvent Systems: A mixed solvent system often provides the best results. For instance, dissolving the compound in a minimal amount of a hot, highly polar solvent (like water or methanol) and then adding a less polar co-solvent (like ethyl acetate or acetonitrile) until turbidity is observed, followed by slow cooling, can induce crystallization.
Q3: My compound seems to be degrading during purification, leading to new spots on my TLC. How can I minimize this?
A3: The N-hydroxy-pyridinone moiety can be sensitive to heat and pH extremes.
-
Temperature Control: Avoid prolonged heating during recrystallization or solvent evaporation. Use a rotary evaporator at a moderate temperature.
-
pH Neutrality: Maintain a neutral to slightly acidic pH during workup and purification. Strong bases can deprotonate the carboxylic acid and hydroxyl groups, potentially leading to instability. Strong acids can also cause degradation.
-
Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Guide 1: Removing Unreacted Starting Materials and Reagents
A common challenge is the presence of unreacted starting materials, such as 2-chloro-5-trifluoromethylpyridine, or reagents from the synthesis.[6]
Scenario: TLC analysis of your crude product shows a spot corresponding to the starting material.
Solution Workflow:
Caption: Decision workflow for removing starting material impurities.
Detailed Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate. The target compound, being a carboxylic acid, will also be deprotonated and move to the aqueous layer.
-
Separate the aqueous layer containing the deprotonated product.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Guide 2: Optimizing Column Chromatography for Highly Polar Compounds
Due to its polarity, this compound can be challenging to purify by traditional normal-phase column chromatography.
Scenario: The compound either remains at the baseline or streaks badly during silica gel chromatography.
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is well-suited for highly polar compounds. It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of a polar solvent (like water).[7]
Experimental Protocol: HILIC Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase Selection:
-
Start with a high percentage of a polar organic solvent like acetonitrile or ethyl acetate and a small percentage of water or methanol. A common starting point is 95:5 acetonitrile:water.
-
Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which can improve peak shape and reduce tailing.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase composition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb the sample onto a small amount of silica gel and load it onto the column as a dry powder.
-
Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the fractions by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Sources
- 1. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This molecule is a crucial intermediate in medicinal chemistry and drug development, valued for its role as a versatile building block in constructing complex heterocyclic structures.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing expert insights, troubleshooting protocols, and a deep dive into the underlying chemical principles to improve yield and purity.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the N-oxidation of a suitable pyridine-2-carboxylic acid precursor, followed by a rearrangement to introduce the 6-oxo functionality, and concluding with hydrolysis if an ester starting material is used.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for determining overall yield?
A1: The most yield-defining step is typically the rearrangement of the pyridine N-oxide intermediate to form the 6-oxo (or 6-acetoxy) precursor. This transformation is often challenging due to potential side reactions and issues with regioselectivity. While the reaction of pyridine-N-oxide with acetic anhydride is known to produce 2-acetoxypyridine, which hydrolyzes to 2-pyridone, applying this logic to introduce a substituent at the 6-position requires careful optimization to prevent unwanted byproducts.[2][3]
Q2: Why is starting with an ester of pyridine-2-carboxylic acid often preferred over the free acid?
A2: Starting with an ester, such as methyl pyridine-2-carboxylate, offers several advantages. Firstly, the ester group can protect the carboxylic acid from participating in unwanted side reactions during the N-oxidation and rearrangement steps. Secondly, the esterified intermediate often has better solubility in organic solvents used for these reactions, leading to more homogeneous reaction mixtures and potentially higher conversions. Finally, purification of the intermediate esters by chromatography or distillation is generally more straightforward than for the corresponding carboxylic acids.[4]
Q3: What are the main challenges in purifying the final product?
A3: The final product, this compound, is a zwitterionic and highly polar molecule. This makes it poorly soluble in many common organic solvents, complicating extraction and chromatographic purification. It often requires specialized techniques such as recrystallization from polar solvent systems (e.g., water/ethanol mixtures) or ion-exchange chromatography. Isolating the product after hydrolysis can be tricky, as it may remain dissolved in the aqueous layer.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area 1: Inefficient N-Oxidation
Q: My N-oxidation of methyl pyridine-2-carboxylate has a low conversion rate, and I have difficulty removing the oxidant byproducts. What can I do?
A: This is a common challenge in the synthesis of heteroaromatic N-oxides.[6] The efficiency of N-oxidation and the ease of purification are highly dependent on the choice of oxidant and reaction conditions.
Causality & Explanation:
-
Oxidant Reactivity: The nitrogen in the pyridine ring is a relatively weak nucleophile, especially with an electron-withdrawing carboxylate group at the 2-position. A sufficiently powerful oxidant is required.
-
Byproduct Removal: Peroxyacid oxidants like m-chloroperoxybenzoic acid (m-CPBA) are effective but generate the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct, which can be difficult to separate from the polar product.[6] Hydrogen peroxide (H₂O₂) is a cleaner oxidant, but its uncatalyzed reaction is slow, and removing excess H₂O₂ can be problematic as it forms stable hydrogen bonds with the N-oxide product.[7][8]
-
Steric Hindrance: Substituents at the 2-position can sterically hinder the approach of the oxidant to the nitrogen atom, slowing the reaction.[6]
Solutions & Protocols:
-
Optimize Your Choice of Oxidant: Compare common oxidants to find the best fit for your system.
| Oxidant System | Advantages | Disadvantages | Recommended For |
| m-CPBA | High reactivity, reliable. | Byproduct removal can be difficult.[6] | Small-scale synthesis where yield is prioritized over cost/ease of purification. |
| H₂O₂ / Acetic Acid | Inexpensive, forms a stronger peracetic acid in situ. | Requires careful temperature control; can lead to side reactions. | Large-scale synthesis where cost is a factor. |
| Urea-H₂O₂ / TFAA | Highly effective for N-oxidation of electron-deficient pyridines.[9] | Trifluoroacetic anhydride (TFAA) is corrosive and expensive. | Cases where other methods fail due to low reactivity of the pyridine. |
| H₂O₂ / Methyltrioxorhenium (MTO) | Catalytic, highly efficient for unhindered pyridines.[10] | Catalyst is expensive; may be sensitive to steric hindrance.[6] | When high efficiency and cleaner reactions are needed for unhindered substrates. |
-
Protocol: Improved Workup for m-CPBA Reactions:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture.
-
Quench excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir until a test with starch-iodide paper is negative.
-
To remove the m-chlorobenzoic acid byproduct, basify the aqueous layer with NaHCO₃ or Na₂CO₃. The desired N-oxide can often be extracted with a polar organic solvent like dichloromethane or ethyl acetate, while the deprotonated benzoic acid byproduct remains in the aqueous layer.
-
-
Protocol: Quenching Excess Hydrogen Peroxide:
-
After the reaction, excess H₂O₂ can be quenched by the careful addition of a catalyst like manganese dioxide (MnO₂) or platinum on carbon (Pt/C), which catalyzes its decomposition to water and oxygen.[7]
-
Alternatively, add an aqueous solution of sodium sulfite.
-
Filter off the catalyst before workup. Using activated carbon can also help remove residual H₂O₂.[8]
-
Problem Area 2: Low Yield and Poor Selectivity in 6-Oxo Formation
Q: The rearrangement of my N-oxide intermediate with acetic anhydride gives a low yield of the desired 6-acetoxy product and multiple unidentified byproducts. How can I optimize this critical step?
A: This step is mechanistically complex and highly sensitive to reaction conditions. The goal is to favor nucleophilic attack of the acetate at the C-6 position over other pathways.
Causality & Explanation:
-
Activation: Acetic anhydride acylates the N-oxide oxygen, creating a good leaving group (acetate). This makes the pyridine ring highly electrophilic and susceptible to nucleophilic attack.
-
Regioselectivity: Nucleophilic attack can occur at either the C-2 or C-6 position. While electronics favor attack at these positions, controlling the regioselectivity can be challenging. For picolinic acid N-oxide, reaction with acetic anhydride is reported to yield mainly pyridine N-oxide (decarboxylation) and only small amounts of the desired product, highlighting the difficulty.[3]
-
Side Reactions: The activated intermediate is prone to other reactions. Decarboxylation is a significant competing pathway, especially at elevated temperatures. Polymerization or the formation of complex tars can also occur.
Troubleshooting Logic Diagram:
Caption: Logic diagram for troubleshooting low yields in the 6-oxo formation step.
Solutions & Protocols:
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, monitoring closely by TLC. Overheating is a primary cause of decarboxylation and tar formation.
-
Use of a Tertiary Amine Catalyst: The addition of a tertiary amine, such as triethylamine or pyridine, can facilitate the reaction. A patented method for preparing 2-hydroxypyridines from 2-pyridine carboxylic acid-N-oxides specifies reacting with an anhydride in the presence of a tertiary amine.[3]
-
Ensure Anhydrous Conditions: Water will rapidly hydrolyze the acetic anhydride and the activated N-oxide intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Protocol: Catalytic Rearrangement of N-Oxide:
-
To a solution of the methyl 1-oxido-2-pyridiniocarboxylate in anhydrous toluene or xylenes, add 1.5 equivalents of acetic anhydride and 0.1 equivalents of triethylamine.
-
Heat the mixture to 80-90°C and monitor the reaction by TLC every hour.
-
Once the starting material is consumed (or an optimal product/byproduct ratio is reached), cool the reaction to room temperature.
-
Carefully quench the excess anhydride by slowly adding water or a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent and proceed with purification.
-
Problem Area 3: Incomplete Ester Hydrolysis
Q: The final hydrolysis of the methyl ester to the carboxylic acid is slow, and I suspect product degradation under harsh conditions.
A: Hydrolysis of an ester on an electron-deficient heterocyclic ring requires carefully chosen conditions to ensure complete conversion without causing decomposition.
Causality & Explanation:
-
Alkaline Hydrolysis (Saponification): This is the most common method. Using bases like LiOH, NaOH, or KOH in a water/alcohol mixture is effective. However, the resulting carboxylate salt needs to be carefully acidified to precipitate the final product. Excessively strong base or high temperatures can potentially lead to ring-opening or other degradation pathways.
-
Acidic Hydrolysis: Refluxing with strong acids like HCl or H₂SO₄ can also hydrolyze the ester. The product will be isolated as a hydrochloride salt. This method can be slow and the harsh conditions may not be suitable for all substrates. The high polarity of the product can make isolation from the acidic aqueous solution challenging.[5]
Solutions & Protocols:
-
Mild Basic Hydrolysis with LiOH: Lithium hydroxide is often preferred as it is less harsh than NaOH or KOH and the resulting lithium salts sometimes have different solubility properties that can aid in workup.
-
Protocol: Saponification and Acidification:
-
Dissolve the ester intermediate in a mixture of THF or methanol and water (e.g., 3:1 ratio).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 to 1.5 equivalents of 1M aqueous LiOH solution dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting ester (typically 2-16 hours).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
The final product should precipitate out of the solution. If it remains dissolved, attempt to extract with a highly polar solvent or concentrate the solution and attempt recrystallization.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
References
-
Guengerich, F. P., & Macdonald, T. L. (1984). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. PubMed. Available at: [Link]
-
Gomez, E., & Gude, L. (2000). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. Available at: [Link]
- Farooq, U., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II)
-
Putna, A. M., et al. (2020). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. MDPI. Available at: [Link]
-
Pachipulusu, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
Schramm, Y., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. NIH. Available at: [Link]
-
Bull, J. A., et al. (2017). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. NIH. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.9: Acid Anhydrides for Ester Synthesis. Available at: [Link]
-
Harish Chopra. (2021). Hantzsch Dihydropyridine synthesis. YouTube. Available at: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
G. G. D. Gupta, et al. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCr. Available at: [Link]
-
Kumar, D., et al. (2015). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. NIH. Available at: [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]
- Wang, Y., & Zhang, L. (2015).
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. Google Patents.
-
N. G. J. Mahler, et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. Available at: [Link]
-
Mahler, N. G. J., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1993). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. RSC Publishing. Available at: [Link]
-
Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS Omega. Available at: [Link]
-
LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. Available at: [Link]
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
-
ChemSrc. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
S. K. Sharma, et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central. Available at: [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]
-
OChemOnline. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]
- D. P. Lorr, et al. (1993). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
-
Gupta, G. G. D., et al. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. NIH. Available at: [Link]
-
M. A. Hicks, et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH. Available at: [Link]
-
Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Available at: [Link]
- Baran Lab. (2012). Pyridine N-Oxides.
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
-
K. V. Sashidhara, et al. (2021). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PMC - PubMed Central. Available at: [Link]
- Hoechst Aktiengesellschaft. (1988). Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides. Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0134828B1 - Method for the preparation of 2-hydroxypyridines starting from 2-pyridincarboxylic acid-n-oxides - Google Patents [patents.google.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by scientific literature.
Introduction to the Synthesis
This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields. A prevalent synthetic strategy involves the oxidation of a substituted pyridine, such as 2,6-pyridinedicarboxylic acid, to its N-oxide, followed by a rearrangement reaction. Understanding the mechanistic pathways of both the desired reaction and potential side reactions is crucial for successful synthesis.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues you may encounter, providing explanations for their cause and actionable steps for mitigation.
Issue 1: Significant Gas Evolution and Low Yield of Target Compound.
Question: During the rearrangement of 2,6-pyridinedicarboxylic acid 1-oxide, I observe vigorous gas evolution, and my final yield of this compound is significantly lower than expected. What is happening and how can I prevent this?
Answer:
This is a classic presentation of a significant side reaction: decarboxylation .
Causality: The carboxylic acid group at the 2-position of the pyridine ring is susceptible to elimination as carbon dioxide, particularly at elevated temperatures. The reaction intermediate, an activated N-acyloxy pyridinium species, can readily undergo decarboxylation, especially if the reaction temperature is not carefully controlled. This is a known pathway for pyridinecarboxylic acids.[1]
Side Product Profile: The primary byproduct in this scenario is 1-hydroxy-2-pyridone , the decarboxylated analog of your target molecule.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while still allowing the rearrangement to proceed at a reasonable rate. It is advisable to perform small-scale experiments to determine the optimal temperature range for your specific substrate and reaction conditions.
-
Choice of Reagent: The choice of activating agent for the rearrangement can influence the extent of decarboxylation. Milder activating agents may allow for lower reaction temperatures.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to elevated temperatures.
Experimental Protocol: Minimizing Decarboxylation
| Step | Procedure | Rationale |
| 1 | Dissolve 2,6-pyridinedicarboxylic acid 1-oxide in a suitable solvent (e.g., a high-boiling ether) in a reaction vessel equipped with a reflux condenser and a thermometer. | Ensures a homogeneous reaction mixture. |
| 2 | Cool the solution to 0-5 °C in an ice bath. | Pre-cooling helps to manage the initial exotherm upon addition of the activating agent. |
| 3 | Slowly add the activating agent (e.g., acetic anhydride) dropwise, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25 °C). | Slow addition prevents a rapid, uncontrolled exotherm that can lead to decarboxylation. |
| 4 | After the addition is complete, slowly warm the reaction mixture to the optimal temperature determined from pilot studies (e.g., 80-90 °C) and monitor by TLC. | Gradual heating allows for better control over the reaction. |
| 5 | Upon completion, cool the reaction mixture to room temperature and proceed with the workup and purification. | Minimizes thermal degradation of the product. |
Issue 2: Presence of an Isomeric Impurity in the Final Product.
Question: My final product shows a persistent impurity with the same mass as my target molecule. I suspect it's an isomer. What could it be and how do I get rid of it?
Answer:
The likely culprit is the formation of an isomeric pyridone, 1-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid , arising from a non-regioselective rearrangement.
Causality: The rearrangement of pyridine N-oxides can sometimes proceed with a lack of complete regioselectivity, leading to the formation of both the 2-pyridone and 4-pyridone isomers. The electronic and steric nature of the substituents on the pyridine ring can influence this selectivity.
Mitigation and Purification:
-
Reaction Conditions: The regioselectivity of the rearrangement can be sensitive to the solvent and the activating agent used. Experimenting with different solvent systems (e.g., polar aprotic vs. nonpolar) may favor the formation of the desired 2-pyridone isomer.
-
Chromatographic Separation: While challenging due to the similar polarities of the isomers, careful column chromatography can be employed for their separation.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution with a mixture of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution for these acidic compounds.
-
-
Recrystallization: If a suitable solvent system can be identified, fractional recrystallization may be an effective method for purifying the desired isomer. This often requires screening a variety of solvents and solvent mixtures.
Caption: Overview of the synthesis and potential side reactions.
References
- Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.
- Two stage process for preparing 2,6-pyridinedicarboxylic acid. US4419515A.
-
2,6-pyridinedicarboxylic acid 1-oxide. PubChem. Available at: [Link]
-
6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Chemsrc.com. Available at: [Link]
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
Technical Support Center: Stability of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in Solution
Welcome to the technical support center for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we synthesize established principles of pyridinone chemistry with practical, field-proven insights to help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
The stability of this compound in solution is influenced by several factors, primarily pH, temperature, and light exposure. As a hydroxypyridinone derivative, the compound's stability is intrinsically linked to its chemical structure, which contains functional groups susceptible to degradation.
-
pH: The pH of the solution is a critical determinant of stability. Similar pyridine carboxylic acids exhibit pH-dependent hydrolysis. For instance, some related compounds are most stable in acidic conditions (pH 2-3), while others may degrade more rapidly under acidic or basic conditions that can catalyze hydrolysis of the amide bond within the pyridinone ring or influence the ionization state of the carboxylic acid and hydroxyl groups.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal decomposition of related carboxylic acids is a known phenomenon, and in solution, higher temperatures will increase the rate of hydrolytic and oxidative degradation.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Many heterocyclic aromatic compounds, including pyridine derivatives, are known to be photosensitive. Photolytic pathways can involve decarboxylation or cleavage of the pyridine ring.[3]
Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?
A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of chromophoric degradation products. One potential pathway for discoloration in similar compounds is oxidation. For example, some hydroxypyridinones can be oxidized to form o-quinones, which can then polymerize into colored melanin-like substances.[4] To mitigate this, it is crucial to protect your solution from light and consider using degassed solvents to minimize dissolved oxygen.
Q3: What are the likely degradation pathways for this compound in solution?
Based on the structure of this compound and data from related compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond within the 1,6-dihydropyridine ring can be susceptible to hydrolysis, especially at extreme pH values. This would lead to ring-opening.
-
Decarboxylation: Carboxylic acids, particularly when adjacent to a activating group on a heterocyclic ring, can undergo decarboxylation, especially when exposed to heat or UV light.[5][6] This would result in the loss of the carboxyl group as CO2.
-
Photodegradation: Exposure to light can lead to complex photochemical reactions, potentially involving ring cleavage or the formation of radical species.[3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation, potentially affecting the hydroxyl group and the pyridine ring.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Possible Cause 1: Impure Starting Material. The solid material may contain impurities. Always check the certificate of analysis for the purity of the compound.
-
Troubleshooting Step: Run a blank (solvent only) and a standard of your compound at t=0. If additional peaks are present in the t=0 sample, they are likely impurities from the starting material.
-
Possible Cause 2: On-column Degradation. The HPLC conditions (e.g., mobile phase pH, temperature) might be causing degradation of the compound on the column.
-
Troubleshooting Step: Vary your HPLC method. Try a different column, a mobile phase with a more neutral pH, or run the analysis at a lower temperature to see if the unexpected peaks are reduced or eliminated.
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Solution Instability. The compound may be degrading in your experimental solution over the course of your experiment.
-
Troubleshooting Step: Perform a time-course stability study under your specific experimental conditions. Aliquot your solution and analyze it by a stability-indicating method (e.g., HPLC-UV) at several time points (e.g., 0, 2, 4, 8, 24 hours). This will help you determine the time frame within which your solution is stable.
| Time (hours) | Peak Area of Parent Compound | % of Initial Concentration | Appearance of Degradation Peaks |
| 0 | 1,200,000 | 100% | No |
| 2 | 1,150,000 | 95.8% | Minor peak at RRT 0.8 |
| 4 | 1,080,000 | 90.0% | Increased peak at RRT 0.8 |
| 8 | 950,000 | 79.2% | Multiple new peaks |
| 24 | 600,000 | 50.0% | Significant degradation |
| Caption: Example of a time-course stability study data table. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Milli-Q water
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC, to observe the formation of degradation products.
Sources
- 1. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
Preventing degradation of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage and Experimentation
Welcome to the technical support guide for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 94781-89-2). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the storage, handling, and stability assessment of this important heterocyclic compound. By understanding its chemical nature and potential degradation pathways, you can ensure the integrity of your samples and the reproducibility of your experimental results.
Section 1: Compound Overview and Key Properties
This compound is a pyridine derivative belonging to the class of cyclic hydroxamic acids.[1][2] Its structure, featuring a hydroxamic acid moiety, a carboxylic acid, and a pyridone ring, makes it a valuable intermediate in medicinal chemistry and a subject of interest for studying enzyme inhibition.[3][4] However, these same functional groups can also render the molecule susceptible to various degradation pathways if not handled and stored correctly.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [5] |
| CAS Number | 94781-89-2 | [1] |
| Common Synonyms | 1-hydroxy-6-oxopyridine-2-carboxylic acid, 1-Hydroxy-6-carboxy-2(1H)-pyridinone | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[3][6] Several suppliers recommend these conditions. The key is to minimize exposure to heat, light, and humidity, which can initiate degradation.
Q2: Why is protection from light and moisture so critical?
-
Photostability: Compounds with conjugated ring systems, like pyridones, can be sensitive to light.[7] UV or even ambient light exposure can provide the energy to initiate photochemical degradation. While specific photostability data for this exact molecule is not abundant, it is a standard precaution for related structures.[8]
-
Hydrolysis: The presence of a hydroxamic acid and a carboxylic acid makes the molecule susceptible to hydrolysis, especially if moisture is present. The solid-state structure of related pyridine carboxylic acids can be influenced by hydration, forming different polymorphs or hydrates, which may have different stability profiles.[9][10]
Q3: What solvents are recommended for preparing stock solutions?
For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable. If an aqueous buffer is required for an experiment, it is advisable to prepare the solution fresh and use it immediately. The solubility of related compounds, like picolinic acid, is high in polar protic solvents like water and ethanol, but reactivity must be considered.[11]
Q4: How should I store stock solutions?
Stock solutions in anhydrous aprotic solvents (e.g., DMSO) should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect these solutions from light. Avoid long-term storage in aqueous or protic solvents like methanol or ethanol, as these can participate in hydrolysis or esterification reactions over time.
Q5: I noticed the solid material has developed a slight tan or yellowish color. Is it still usable?
A color change is often an indicator of degradation. While minor discoloration may not significantly impact purity for some applications, it warrants investigation. It is highly recommended to perform a purity check using an analytical method like HPLC (see Section 4.3) to quantify the extent of degradation before proceeding with critical experiments.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during storage and experimentation, providing a logical approach to problem-solving.
Scenario 1: My HPLC analysis of a freshly prepared solution shows multiple peaks, but the certificate of analysis indicated >97% purity.
-
Potential Cause 1: On-column Degradation. The compound may be degrading on the HPLC column itself. This can happen if the stationary phase is incompatible or if the mobile phase is too acidic or basic. Cyclic hydroxamic acids can be sensitive to pH.[12][13]
-
Troubleshooting Step: Try a different column (e.g., a phenyl-hexyl instead of a C18) or adjust the mobile phase pH to be closer to neutral, if compatible with the method. Ensure the mobile phase is freshly prepared.
-
-
Potential Cause 2: Solvent-Induced Degradation. The solvent used to dissolve the compound may be causing rapid degradation.
-
Troubleshooting Step: If you are using a protic solvent like methanol, try dissolving a small sample in an aprotic solvent like acetonitrile or DMSO and injecting it immediately. Compare the chromatograms. Ensure your solvents are of high purity and free from contaminants.[14]
-
-
Potential Cause 3: Contaminated Glassware or Equipment. Residual acids, bases, or oxidizing agents on glassware or in the HPLC system can cause degradation.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Flush the HPLC system thoroughly before analysis.
-
Scenario 2: The potency of my compound seems to decrease in my cell-based assay over the course of the experiment (24-48 hours).
-
Potential Cause: Instability in Aqueous Media. The compound is likely degrading in the aqueous cell culture medium. The hydroxamic acid moiety can be susceptible to hydrolysis.
-
Troubleshooting Step 1 (Confirmation): Prepare a solution of the compound in the assay medium without cells. Incubate it under the same conditions (e.g., 37°C, 5% CO₂). Take aliquots at different time points (0, 4, 8, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound. This will determine its half-life in the medium.
-
Troubleshooting Step 2 (Mitigation): If instability is confirmed, consider experimental designs that involve shorter incubation times or repeated dosing. There is no simple way to prevent this in-assay degradation, but understanding its rate is crucial for interpreting results.
-
Section 4: Protocols and Methodologies
Recommended Protocol for Storage and Handling
This protocol is designed to maximize the shelf-life of your compound.
-
Receiving: Upon receipt, immediately transfer the vial to a desiccator inside a refrigerator at 2-8°C.
-
Weighing (Solid): When preparing to weigh the compound, allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Atmosphere: Weigh the compound in an environment with controlled, low humidity if possible. If available, use an inert atmosphere (argon or nitrogen) glove box.
-
Resealing and Storage: After weighing, tightly reseal the container, purge with a dry inert gas (like argon) if possible, and promptly return it to storage at 2-8°C, protected from light.
Protocol for Preparing and Storing Stock Solutions
-
Solvent Selection: Use high-purity, anhydrous DMSO for the primary stock solution (e.g., 10-50 mM).
-
Preparation: Add the solvent to the pre-weighed solid and vortex until fully dissolved. Gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-binding tubes. The volume of the aliquots should be appropriate for your typical experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before making further dilutions. Do not refreeze a thawed aliquot.
Stability-Indicating HPLC Method
This reverse-phase HPLC method can be used to assess the purity of this compound and separate it from potential degradants. Developing a stability-indicating method is a crucial step in drug development.[15][16]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Rationale: The acidic mobile phase helps to ensure the carboxylic acid is protonated, leading to better peak shape. The gradient elution is necessary to separate the polar parent compound from potentially more non-polar degradation products.[17]
Visual Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for assessing the stability of your compound.
Caption: Workflow for assessing compound stability.
Potential Degradation Pathways
While specific degradation pathways for this molecule are not extensively published, based on its structure as a cyclic hydroxamic acid, two primary pathways are plausible: hydrolysis and oxidative degradation.[2][18][19]
Caption: Plausible degradation pathways for the compound.
References
- Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research, 39(9), 2305-2314.
- PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
- Pyridine - SAFETY D
- Grossel, M. C., Dwyer, A. N., Hursthouse, M. B., & Orton, J. B. (2007).
- SAFETY DATA SHEET - 1,2-Dimethyl-3-hydroxy-4-pyridone. (2023). Fisher Scientific.
- Pyridine - Apollo Scientific. (2023). Apollo Scientific.
- Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives. (2025). Russian Journal of Physical Chemistry B, 19(2), 432-441.
- Photochemical and Thermal Ring-Contraction of Cyclic Hydroxamic Acid Deriv
- Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. (2025). Benchchem.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Picolinic acid. (n.d.). In Wikipedia.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- Cyclic hydroxamic acids and their degradation products. (n.d.).
- This compound. (n.d.). Lead Sciences.
- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temper
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. (2013). Journal of Chemical Sciences, 125(3), 615–621.
- Photochemical and Thermal Ring-Contraction of Cyclic Hydroxamic Acid Derivatives. (n.d.). The Journal of Organic Chemistry.
- Analytical methodologies for discovering and profiling degradation-related impurities. (2006). TrAC Trends in Analytical Chemistry, 25(8), 758-767.
- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024).
- 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. (n.d.). BLDpharm.
- A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006).
- Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2006). Acta Poloniae Pharmaceutica, 63(6), 477-484.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH.
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- UHPLC/MS for Drug Detection in Urine. (n.d.). Sigma-Aldrich.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). PubMed.
- 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. (n.d.).
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
- Stability of 1-phenacylpyridinium and 1-(2-hydroxy-2-phenylvinyl)
- Cyanine fluorophore derivatives with enhanced photostability. (2011).
- Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. (n.d.). CrystEngComm.
- 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. fishersci.de [fishersci.de]
- 8. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-state assemblies from pyridine-2,6-dicarboxylates: “changing the instruction set through hydration” - ePrints Soton [eprints.soton.ac.uk]
- 10. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing chelation efficiency of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Technical Support Center: Optimizing Chelation with 1,6-HOPO-2-COOH
Welcome to the dedicated technical support guide for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (hereafter referred to as 1,6-HOPO-2-COOH). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the chelation efficiency of this versatile ligand. Here, we move beyond simple protocols to explain the fundamental principles governing its interaction with metal ions, enabling you to troubleshoot and refine your experimental designs effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
1,6-HOPO-2-COOH is a bidentate chelating agent belonging to the hydroxypyridinone (HOPO) family. These compounds are renowned for their high affinity for hard metal ions.[1][2] The structure of 1,6-HOPO-2-COOH features two oxygen donor atoms—one from the hydroxyl group and one from the keto group—positioned to form a stable five-membered ring upon coordination with a metal ion.[1] Its functional groups also allow for straightforward modifications, making it a valuable building block in medicinal chemistry.[3]
Primary applications include:
-
Iron Chelation Therapy: For treating iron overload conditions.[4]
-
Radiopharmaceuticals: As a chelator for diagnostic and therapeutic radionuclides like Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr).[5][6]
-
Environmental Remediation: For sequestering toxic heavy metals.[1][7]
-
Drug Delivery and Synthesis: Serving as a key intermediate in the synthesis of complex pyridine-based structures.[3][8]
Q2: What makes 1,6-HOPO-2-COOH an effective chelator?
Its efficacy is rooted in the "Hard and Soft Acids and Bases" (HSAB) principle. Hard Lewis acids, which are typically small, highly charged metal ions like Fe³⁺, Ga³⁺, and Al³⁺, prefer to bind with hard Lewis bases.[9] The oxygen donor atoms in the 1,6-HOPO-2-COOH molecule are hard bases, leading to the formation of highly stable coordination complexes with these metal ions.[1][9][10] The bidentate nature allows it to form a stable chelate ring, which is thermodynamically more favorable than coordination with two separate monodentate ligands—an effect known as the "chelate effect."
Q3: Which metal ions does 1,6-HOPO-2-COOH preferentially bind?
It shows a high affinity and selectivity for high-spin metal ions with a high charge density.[4][9] This includes, but is not limited to:
-
Trivalent Ions: Iron (Fe³⁺), Gallium (Ga³⁺), Aluminum (Al³⁺)
-
Tetravalent Ions: Zirconium (Zr⁴⁺), Thorium (Th⁴⁺)
-
Other Hard Metals: It can also bind other hard metal ions, though potentially with lower affinity than the aforementioned examples.
The unique selectivity of some HOPO-based agents allows them to bind heavy metals while leaving essential physiological ions like zinc and copper largely undisturbed, which is a significant advantage over less selective chelators.[11]
Q4: What are the most critical factors influencing its chelation efficiency?
Optimizing chelation requires careful control of several experimental parameters. The most critical factors are:
-
pH: This is arguably the most important variable. The hydroxyl and carboxylic acid groups must be deprotonated to coordinate with the metal ion.
-
Stoichiometry (Ligand-to-Metal Ratio): The ratio of 1,6-HOPO-2-COOH to the metal ion determines the species of complex formed and the overall chelation efficiency.
-
Solvent and Buffer System: The choice of solvent can affect the solubility of both the ligand and the resulting complex. Buffer components can sometimes compete with the chelator for the metal ion.
-
Presence of Competing Ions: Other metal ions or ligands in the solution can interfere with the desired chelation reaction.[12]
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My chelation yield is very low or non-existent.
Potential Cause & Solution:
This is a common issue that can almost always be traced back to one of a few key parameters. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low chelation yield.
-
Deep Dive on pH (The Causality): The chelation mechanism involves the deprotonation of the N-hydroxy and C-carboxy groups. The amount of metal cation bound increases with pH because of the increased ionization of these acidic functional groups.[13] For many hard metal ions like Fe(III), efficient chelation typically occurs in a pH range of 6.0-7.5.[4] Below this range, the ligand is protonated and cannot bind effectively. Above this range, the metal ion may precipitate as a hydroxide.[13] It's crucial to use a buffer system that does not coordinate with the metal ion itself; avoid phosphate buffers, which can compete for the metal. Buffers like HEPES, MES, or TRIS are generally preferred.
Problem 2: I observe a precipitate forming during my experiment.
Potential Cause & Solution:
-
Metal Hydroxide Formation: This is the most likely cause, especially if you are working at a neutral or alkaline pH.[13]
-
Why it happens: Every metal ion has a pH at which it will precipitate as a hydroxide. If the chelation reaction is too slow or the ligand concentration is too low, the metal hydroxide will form before the chelate.
-
Solution: Ensure the ligand is present in the solution before adjusting the pH into the problematic range. It is often best to add the metal salt solution to the ligand solution, rather than the other way around. This ensures the ligand is immediately available to bind the metal as the pH is raised.
-
-
Low Solubility of the Chelate Complex: While 1,6-HOPO-2-COOH is generally water-soluble, the resulting metal complex may have lower solubility, particularly with certain counter-ions.
-
Solution: Consider using a co-solvent like DMSO or ethanol if your experimental system allows. You can also screen different buffer salts.
-
Problem 3: How can I accurately determine the chelation efficiency and stoichiometry?
Potential Cause & Solution:
Visual confirmation is insufficient. A quantitative analytical method is required to determine the extent of chelation.[12][14] UV-Visible spectrophotometry is a widely accessible and reliable method.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Pros | Cons |
| UV-Vis Spectrophotometry | Measures the change in absorbance as the metal-ligand complex forms. The complex typically has a different absorption maximum (λ_max) than the free ligand. | Accessible, rapid, good for determining stoichiometry (Job's Plot) and binding constants. | Requires a chromophoric change upon binding; can have interference from other absorbing species. |
| Fluorescence Spectroscopy | Measures changes in fluorescence intensity or wavelength upon metal binding (quenching or enhancement). | Highly sensitive, can be used at very low concentrations. | The ligand or complex must be fluorescent; susceptible to quenching by other substances. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile (ΔH, ΔS, K_D) in a single experiment. | Requires specialized, expensive equipment and larger amounts of material. |
| NMR Spectroscopy | Monitors shifts in the proton or carbon signals of the ligand upon metal coordination. | Provides detailed structural information about the binding site. | Requires high concentrations, a diamagnetic metal ion, and specialized equipment/expertise. |
Experimental Protocols
Protocol 1: Determination of Chelation Stoichiometry using Job's Plot (UV-Vis)
This protocol allows you to determine the binding ratio between 1,6-HOPO-2-COOH and your metal ion.
Principle: The method of continuous variation (Job's Plot) involves preparing a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each. The absorbance is measured at a wavelength where the complex absorbs maximally, and the plot of absorbance versus mole fraction will peak at the mole fraction corresponding to the stoichiometry of the complex.
Methodology:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of 1,6-HOPO-2-COOH and the metal salt (e.g., FeCl₃) in a suitable non-coordinating buffer (e.g., 20 mM HEPES, pH 7.4). A concentration of 1 mM is a good starting point.
-
Determine λ_max: Record the UV-Vis spectrum of the ligand alone and of a solution containing the ligand and metal (e.g., a 3:1 L:M ratio) to identify the λ_max of the complex, where the absorbance change is greatest.
-
Prepare Job's Plot Series: In a series of microcentrifuge tubes or a 96-well plate, prepare solutions where the total molar concentration is constant, but the mole fraction of the ligand varies from 0 to 1. See the table below for an example using a total volume of 1 mL and a total concentration of 100 µM.
| Tube # | Vol. Ligand (1 mM) | Vol. Metal (1 mM) | Vol. Buffer | Total [ ] | Mole Fraction (Ligand) |
| 1 | 0 µL | 100 µL | 900 µL | 100 µM | 0.0 |
| 2 | 10 µL | 90 µL | 900 µL | 100 µM | 0.1 |
| 3 | 20 µL | 80 µL | 900 µL | 100 µM | 0.2 |
| ... | ... | ... | ... | ... | ... |
| 8 | 70 µL | 30 µL | 900 µL | 100 µM | 0.7 |
| 9 | 75 µL | 25 µL | 900 µL | 100 µM | 0.75 |
| 10 | 80 µL | 20 µL | 900 µL | 100 µM | 0.8 |
| ... | ... | ... | ... | ... | ... |
| 12 | 100 µL | 0 µL | 900 µL | 100 µM | 1.0 |
-
Incubate and Measure: Allow the solutions to equilibrate for a set time (e.g., 15 minutes) at a constant temperature. Measure the absorbance of each solution at the predetermined λ_max of the complex.
-
Plot and Analyze: Correct the absorbance by subtracting the theoretical absorbance of the uncomplexed ligand and metal. Plot this corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The peak of the plot reveals the stoichiometry. For example, a peak at a mole fraction of 0.75 indicates a 3:1 Ligand:Metal ratio.
Caption: Formation of a 3:1 complex with Fe³⁺.
References
-
Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews. [Link]
-
Ferreira, C. M. H., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules. [Link]
-
Saleh, M. A., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]
-
Cilibrizzi, A., et al. (2015). Characterisation of a novel oral iron chelator: 1-(N-Acetyl-6-Aminohexyl)-3-Hydroxy-2-Methylpyridin-4-one. Journal of Pharmacy and Pharmacology. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science. [Link]
-
Cilibrizzi, A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews. [Link]
-
HOPO Therapeutics. (n.d.). A best-in-class drug designed to remove toxic heavy metals from the body. HOPO Therapeutics. [Link]
-
Ashmead, H. D. (2012). 138 Analytical Methods for Organometallic Chelation Testing. ResearchGate. [Link]
-
Wang, R., et al. (2024). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy. [Link]
-
Rapp, M. V., et al. (2021). pH-Tolerant Wet Adhesion of Catechol Analogs. ACS Applied Materials & Interfaces. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Stewart, L. E., et al. (2021). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. Macromolecules. [Link]
-
An, D. D., et al. (2020). Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO). ResearchGate. [Link]
-
Scribd. (n.d.). Analytical Methods for Quantifying Chelation Percentage. Scribd. [Link]
-
Ma, M. T., et al. (2012). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Future Medicinal Chemistry. [Link]
-
Zaghary, W., et al. (2018). Radiopharmaceuticals: Development and Main Applications. ResearchGate. [Link]
-
Chen, Y., et al. (2019). Study on the Methods of Separation and Detection of Chelates. International Journal of Analytical Chemistry. [Link]
-
Wang, R., et al. (2024). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy. [Link]
-
Ferreira, C. M. H., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. PMC. [Link]
-
Farrah, H., & Pickering, W. F. (1978). The Effect of pH and Ligands on the Sorption of Heavy Metal Ions by Cellulose. Australian Journal of Chemistry. [Link]
-
Ferreira, C. M. H., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Radiopharmaceuticals – Knowledge and References. Taylor & Francis Online. [Link]
-
Kaur, G. (n.d.). Synthesis of HOPO chelators for applications in separations of radionuclides, nuclear medicine imaging, and therapy. Office of Scientific and Technical Information. [Link]
-
ResearchGate. (2002). (PDF) Hydrophilic and lipophilic radiopharmaceuticals as tracers in pharmaceutical development: In vitro – In vivo studies. ResearchGate. [Link]
-
Zhang, Z., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules. [Link]
-
Hicks, F. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Characterisation of a novel oral iron chelator: 1-(N-Acetyl-6-Aminohexyl)-3-Hydroxy-2-Methylpyridin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 11. hopotx.com [hopotx.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its unique structural features make it a valuable building block in medicinal chemistry. The scalability of its synthesis is crucial for advancing drug discovery programs from the laboratory to commercial production. This guide outlines two primary methodologies for its synthesis—a microbial hydroxylation route and a chemical synthesis pathway—and addresses potential challenges in scaling up these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main scalable routes:
-
Microbial Hydroxylation: This method utilizes microorganisms, such as Alcaligenes faecalis, to achieve a highly specific hydroxylation of a precursor molecule like pyridine-2-carboxylic acid.[2]
-
Chemical Synthesis: A common approach involves the N-oxidation of a pyridine derivative followed by a rearrangement reaction to introduce the hydroxyl group at the desired position.
Q2: Which synthesis route is more suitable for large-scale production?
A2: The choice of synthesis route depends on several factors, including available infrastructure, cost of raw materials, and desired purity profile. Microbial hydroxylation offers high regioselectivity, potentially reducing the formation of impurities and simplifying downstream processing. However, it requires expertise in fermentation and can be sensitive to process parameters.[3][4] Chemical synthesis may offer faster development timelines and may be more amenable to traditional chemical manufacturing facilities.
Q3: What are the critical safety precautions to consider during the synthesis?
A3: When working with pyridine-N-oxide and other reagents, it is crucial to handle them in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5][6][7] Pyridine-N-oxide can cause skin and eye irritation.[1][5][7] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for each reagent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] These methods allow for the quantification of the starting material, product, and any significant byproducts.
Q5: What is the typical purity of the final product, and how can it be improved?
A5: The purity of the crude product can vary depending on the synthesis route and reaction conditions. Recrystallization is a common and effective method for purifying the final product.[9][10][11][12][13] The choice of solvent for recrystallization is critical and should be experimentally determined.
Experimental Protocols and Troubleshooting Guides
This section provides detailed step-by-step methodologies for the two primary synthesis routes, along with troubleshooting guides to address common issues that may arise during scale-up.
Method 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid
This method leverages the enzymatic machinery of Alcaligenes faecalis (DSM 6269) for the regiospecific hydroxylation of pyridine-2-carboxylic acid.[2]
Workflow Diagram
Caption: Chemical synthesis pathway.
Step-by-Step Protocol
-
N-Oxidation of Pyridine-2-carboxylic acid:
-
Dissolve pyridine-2-carboxylic acid in a suitable solvent such as acetic acid.
-
Slowly add an oxidizing agent, like hydrogen peroxide, while maintaining the reaction temperature.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Isolate the crude pyridine-2-carboxylic acid N-oxide.
-
-
Rearrangement and Hydrolysis:
-
Treat the pyridine-2-carboxylic acid N-oxide with an activating agent, such as acetic anhydride, to facilitate rearrangement. [14] * The reaction mixture is typically heated to promote the rearrangement.
-
After the rearrangement is complete, hydrolyze the intermediate to yield the final product.
-
Isolate the crude product by filtration or extraction.
-
-
Purification:
Troubleshooting Guide: Chemical Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete N-Oxidation | Insufficient oxidizing agent, low reaction temperature. | Increase the stoichiometry of the oxidizing agent. Optimize the reaction temperature. |
| Formation of Byproducts | Over-oxidation, side reactions of the N-oxide. | Carefully control the addition of the oxidizing agent and the reaction temperature. |
| Low Yield in Rearrangement | Suboptimal reaction conditions (temperature, time), decomposition of the intermediate. | Screen different activating agents and reaction conditions. Monitor the reaction closely to avoid over-reaction. |
| Difficult Purification | Presence of closely related impurities. | Employ a multi-step purification process, such as a combination of recrystallization and chromatography. |
| Safety Concerns | Exothermic reaction during oxidation. | Add the oxidizing agent slowly and with efficient cooling. Monitor the internal temperature of the reactor. |
Quantitative Data Summary
| Parameter | Method 1: Microbial Hydroxylation | Method 2: Chemical Synthesis |
| Typical Scale | Lab to Pilot (can be scaled further) [3][4] | Lab to Production |
| Key Reagents | Alcaligenes faecalis, Pyridine-2-carboxylic acid, Growth Media | Pyridine-2-carboxylic acid, Oxidizing Agent (e.g., H₂O₂), Activating Agent (e.g., Acetic Anhydride) |
| Reaction Conditions | Controlled fermentation (pH, Temp, DO) | Controlled temperature, atmospheric pressure |
| Selectivity | High regioselectivity [2] | Can have side reactions |
| Downstream Processing | Cell separation, precipitation, recrystallization | Extraction/filtration, recrystallization |
| Environmental Impact | Generally considered "greener" | Can generate more chemical waste |
References
-
Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
This compound. MySkinRecipes. [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Scale-up of industrial microbial processes. PMC. [Link]
-
Lab Procedure: Recrystallization. ChemTalk. [Link]
-
Scale-up of industrial microbial processes. PubMed. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
This compound | C6H5NO4. PubChem. [Link]
-
Scale-up of microbial processes: Impacts, tools and open questions. ResearchGate. [Link]
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
Exploring Principles of Bioreactor Scale-Up. BioProcess International. [Link]
-
1-Hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylicacid. ATB. [Link]
-
750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. PubMed. [Link]
-
Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. [Link]
-
6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Chemsrc. [Link]
- Preparation method of 2, 6-pyridinedicarboxylic acid.
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]
-
The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. ACS Publications. [Link]
-
6-Hydroxypicolinic acid. LookChem. [Link]
-
Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. RSC Publishing. [Link]
-
Hydroxylamine production by Alcaligenes faecalis challenges the paradigm of heterotrophic nitrification. PMC. [Link]
- Microbiological process for the preparation of heteroaromatic carboxylic acids and picolinic acid or their physiologically tolerable salts by means of microorganisms from the genus Alcaligenes.
Sources
- 1. echemi.com [echemi.com]
- 2. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale-up of industrial microbial processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Iron Chelators: Deferiprone vs. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of iron chelation therapy, the continuous search for novel, more effective, and safer agents is paramount. This guide provides a detailed comparison between the established oral iron chelator, Deferiprone, and the less-studied compound, 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. While Deferiprone has a long history of clinical use and a well-documented profile, this compound represents a structurally related molecule with potential iron-chelating properties. This document aims to synthesize the available scientific evidence, offer insights into their mechanisms, and provide a framework for their comparative evaluation.
Introduction to Iron Chelation Therapy
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species and leading to cellular damage. Iron overload is a serious condition that can arise from genetic disorders such as β-thalassemia and sickle cell disease, which require frequent blood transfusions.[1][2] Iron chelation therapy is the primary treatment for managing transfusional iron overload, with the goal of removing excess iron from the body to prevent organ damage, particularly to the heart and liver.[2][3]
Deferiprone: The Established Oral Iron Chelator
Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) was the first orally active iron chelator to be approved for clinical use.[4][5] It is a bidentate ligand, meaning that three molecules of deferiprone are required to bind to a single ferric iron (Fe³⁺) ion, forming a stable 3:1 neutral complex.[6][7] This neutrality is a key feature, allowing the complex to readily cross cell membranes and access intracellular iron pools.[5]
Mechanism of Action
Deferiprone's primary mechanism of action involves binding to labile plasma iron and intracellular iron, forming a stable complex that is then excreted primarily through the urine.[6][7] By chelating excess iron, deferiprone reduces the labile iron pool, which is the fraction of cellular iron that is redox-active and can participate in harmful Fenton reactions.[8] This reduction in oxidative stress is a critical aspect of its therapeutic effect.[8]
Clinical Efficacy and Performance
Numerous clinical studies have demonstrated the efficacy of deferiprone in reducing iron burden in patients with transfusion-dependent thalassemia.[4][9] It has been shown to be particularly effective in removing iron from the heart, a major advantage given that cardiac complications are a leading cause of mortality in these patients.[4][10] Clinical trials have shown that deferiprone can lead to a significant reduction in serum ferritin levels and liver iron concentration.[11][12] Some studies suggest its efficacy is comparable to that of deferoxamine, the historical standard of care, with the significant advantage of oral administration leading to better patient compliance.[11]
Safety and Side Effects
The most common side effects associated with deferiprone include gastrointestinal symptoms (nausea, vomiting, abdominal pain), arthralgia (joint pain), and elevations in liver enzymes.[9][11] The most serious, though less common, adverse effect is agranulocytosis (a severe drop in white blood cells), which necessitates regular monitoring of blood counts.[1][10]
This compound: A Potential Challenger?
This compound is a heterocyclic compound that, like deferiprone, belongs to the class of hydroxypyridinones.[13][14] While its synthesis and basic chemical properties are documented, there is a significant lack of published data on its efficacy and safety as an iron chelator.[13]
Chemical Properties and Inferred Mechanism
Based on its chemical structure, this compound possesses a potential iron-binding site through its hydroxyl and carbonyl groups. It is structurally related to other hydroxypyridinones that have been investigated for their iron-chelating properties.[4][8] It is hypothesized that it would also act as a bidentate chelator, forming a 3:1 complex with ferric iron. The presence of a carboxylic acid group may influence its solubility, distribution, and pharmacokinetic profile compared to deferiprone.
Comparative Analysis: Deferiprone vs. This compound
Due to the limited experimental data for this compound, a direct, data-driven comparison of its performance against deferiprone is not currently possible. However, we can establish a framework for its evaluation based on the key parameters of an effective iron chelator.
Table 1: Comparative Profile of Deferiprone and this compound
| Feature | Deferiprone | This compound (Hypothesized) |
| Chemical Class | 3-Hydroxypyridin-4-one | This compound |
| Denticity | Bidentate[5] | Bidentate |
| Iron Complex Stoichiometry | 3:1 (Ligand:Fe³⁺)[6] | 3:1 (Ligand:Fe³⁺) |
| Administration | Oral[4] | Oral (predicted) |
| Primary Route of Excretion | Urine[6] | Urine (predicted) |
| Known Efficacy | Clinically proven to reduce cardiac and liver iron[4][10] | Not established |
| Key Side Effects | Agranulocytosis, neutropenia, arthropathy, gastrointestinal issues[9][10] | Unknown |
| Clinical Data | Extensive clinical trial and post-marketing data available[4][9] | None available |
Experimental Protocols for Comparative Evaluation
To ascertain the potential of this compound as a viable iron chelator and compare it to deferiprone, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Iron (III) Binding Affinity:
-
Objective: To determine the stability constant of the iron complex.
-
Method: Spectrophotometric or potentiometric titration. This involves titrating a solution of the chelator with a solution of ferric chloride at a constant pH and monitoring the changes in absorbance or potential to calculate the binding affinity (log β).
-
-
Cellular Iron Chelation Efficacy:
-
Objective: To assess the ability of the chelator to remove intracellular iron.
-
Method: Utilize a fluorescent probe such as calcein-AM in iron-loaded cells (e.g., hepatocytes or cardiomyocytes). The fluorescence of calcein is quenched by iron, and an effective chelator will restore fluorescence by removing intracellular iron. The increase in fluorescence can be quantified using a plate reader or flow cytometry.[7]
-
-
Cytotoxicity Assay:
-
Objective: To determine the toxicity of the compound on relevant cell lines.
-
Method: MTT or LDH assay on cell lines such as HepG2 (liver) and primary cardiomyocytes. Cells are incubated with increasing concentrations of the chelator, and cell viability is measured.[8]
-
In Vivo Studies
-
Iron Overload Animal Model:
-
Objective: To evaluate the in vivo efficacy of the chelator in reducing iron overload.
-
Method: Use an established animal model of iron overload, such as mice or rats loaded with iron dextran.[4] Treat the animals with deferiprone or this compound and measure iron levels in the liver, spleen, and heart using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS). Serum ferritin levels should also be monitored.[4]
-
-
Pharmacokinetic and Toxicological Studies:
-
Objective: To determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of the new compound.
-
Method: Administer the compound to healthy animals and collect blood and urine samples at different time points to determine its pharmacokinetic parameters. Conduct acute and chronic toxicity studies to identify potential adverse effects and determine the maximum tolerated dose.
-
Visualizing the Comparison
Chemical Structures
Caption: Chemical structures of Deferiprone and this compound.
Iron Chelation Mechanism
Caption: General mechanism of iron chelation by a bidentate chelator.
Experimental Workflow for Comparative Evaluation
Caption: A stepwise workflow for the comparative evaluation of novel iron chelators.
Conclusion and Future Directions
Deferiprone is a well-established and effective oral iron chelator, particularly valuable for its ability to remove cardiac iron. Its clinical profile, including its benefits and risks, is well-documented, providing a solid benchmark for the development of new therapies.
This compound, while structurally intriguing and belonging to a promising class of chelators, remains largely uncharacterized in a biological context. The path to determining its potential as a clinically relevant iron chelator requires a systematic and rigorous preclinical evaluation, following the experimental workflows outlined in this guide. Future research should focus on synthesizing this compound and its analogs and subjecting them to a battery of in vitro and in vivo tests to establish their efficacy, safety, and pharmacokinetic profiles relative to established chelators like deferiprone. Only through such comprehensive studies can its true potential in the field of iron chelation therapy be realized.
References
-
Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions | Blood | ASH Publications. (n.d.). Retrieved January 21, 2026, from [Link]
-
Deferiprone | Mechanism of Action, Uses & Side effects - Macsen Labs. (n.d.). Retrieved January 21, 2026, from [Link]
-
What is the mechanism of Deferiprone? - Patsnap Synapse. (2024, July 17). Retrieved January 21, 2026, from [Link]
-
What is Deferiprone used for? - Patsnap Synapse. (2024, June 14). Retrieved January 21, 2026, from [Link]
-
Full article: Deferiprone for the treatment of transfusional iron overload in thalassemia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Deferiprone – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved January 21, 2026, from [Link]
-
The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Deferiprone (oral route) - Side effects & dosage - Mayo Clinic. (2025, May 1). Retrieved January 21, 2026, from [Link]
-
Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed. (2021, April 28). Retrieved January 21, 2026, from [Link]
-
Long-Term Trial of Deferiprone in 51 Transfusion-Dependent Iron Overloaded Patients. (1998, January 1). Retrieved January 21, 2026, from [Link]
-
Comparison of different iron chelators used in therapy | Download Table - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit - Zen-Bio. (n.d.). Retrieved January 21, 2026, from [Link]
-
Iron chelators: as therapeutic agents in diseases - PMC. (2024, March 19). Retrieved January 21, 2026, from [Link]
-
This compound | C6H5NO4 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice - Scirp.org. (n.d.). Retrieved January 21, 2026, from [Link]
-
Iron Chelators in Treatment of Iron Overload - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 21, 2026, from [Link]
-
Determination of Iron Chelating Agents by Analytical Methods: A Review - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Characterisation of a novel oral iron chelator: 1-(N-Acetyl-6-Aminohexyl)-3-Hydroxy-2-Methylpyridin-4-one - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Deferiprone | C7H9NO2 | CID 2972 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription: Identification of Novel Cellular Targets—Iron, Cyclin-Dependent Kinase (CDK) 2, and CDK9 - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. Comparison of the effects of deferasirox, deferiprone, and deferoxamine on the growth and virulence of Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice [scirp.org]
- 4. Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+ /NADH ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of a novel oral iron chelator: 1-(N-Acetyl-6-Aminohexyl)-3-Hydroxy-2-Methylpyridin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 14. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives
Introduction: The Promising Scaffold of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with significant therapeutic potential is a driving force for innovation. The this compound core is emerging as a privileged structure, demonstrating its utility as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its inherent structural features, including a hydroxylamino group, a pyridone ring, and a carboxylic acid moiety, provide multiple points for chemical modification, allowing for the generation of diverse derivative libraries with a wide spectrum of biological activities. These derivatives are of particular interest for their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds.[3][4][5]
This guide provides a comprehensive comparison of the biological activities of derivatives based on the this compound scaffold. We will delve into their enzyme inhibitory potential, cytotoxic effects against cancer cell lines, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting available data but also by providing detailed experimental protocols to facilitate further investigation and comparison of novel analogues.
Enzyme Inhibition: A Key Therapeutic Target
Derivatives of pyridine carboxylic acids have shown significant promise as inhibitors of various enzymes, playing crucial roles in numerous disease pathways.[6][7] The this compound scaffold, in particular, has been identified as a promising starting point for the design of potent enzyme inhibitors.
Case Study: A Potent Metallo-β-Lactamase Inhibitor
A notable example is the derivative 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid , which has demonstrated potent inhibitory activity against VIM-2, a metallo-β-lactamase (MBL).[3] MBLs are a significant clinical threat as they confer bacterial resistance to a broad range of β-lactam antibiotics. The aforementioned derivative exhibited a Ki of 13 nM against VIM-2, highlighting its potential to restore the efficacy of existing antibiotics when used in combination therapy.[3]
The following table illustrates how comparative data for a series of hypothetical derivatives (Compounds A-D) targeting a specific enzyme could be presented.
| Compound | R1 Substituent | R2 Substituent | Target Enzyme | IC50 (µM) | Inhibition Type |
| A | -H | -OH | Xanthine Oxidase | 5.2 | Competitive |
| B | -CH3 | -OH | Xanthine Oxidase | 2.8 | Competitive |
| C | -H | -NH2 | Xanthine Oxidase | 10.5 | Mixed |
| D | -Cl | -OH | Xanthine Oxidase | 1.5 | Non-competitive |
Experimental Protocol: Determination of Enzyme Inhibition (IC50)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15 minutes) at a controlled temperature.
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for determining enzyme inhibition (IC50).
Cytotoxicity: Evaluating Anticancer Potential
The evaluation of cytotoxic activity is a critical step in the discovery of new anticancer agents. Several dihydropyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][8][9]
Comparative Cytotoxicity Data
The following table provides an illustrative example of how the cytotoxic activity of a series of hypothetical this compound derivatives could be compared across different cancer cell lines. The half-maximal cytotoxic concentration (CC50) is a key metric for this comparison.
| Compound | R1 Substituent | R2 Substituent | HeLa CC50 (µM) | MCF-7 CC50 (µM) | A549 CC50 (µM) |
| E | -H | -OCH3 | 15.2 | 25.8 | 32.1 |
| F | -Br | -OCH3 | 8.7 | 12.4 | 18.5 |
| G | -H | -OCF3 | 5.1 | 7.9 | 9.3 |
| H | -NO2 | -OCH3 | 2.3 | 4.1 | 6.7 |
Of particular note, the derivative 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid exhibited a CC50 of 97.4 μM against HEK 293 cell lines, indicating low cytotoxicity and a favorable therapeutic index.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value from the resulting dose-response curve.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated potent enzyme inhibitory activity of a key derivative underscores the potential of this chemical class. While comprehensive comparative data for a wide range of derivatives is still emerging, the experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogues.
Future research should focus on the synthesis and screening of diverse libraries of these derivatives to establish clear structure-activity relationships for various biological targets. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of new and effective treatments for a range of diseases.
References
-
Broth microdilution. (n.d.). In Grokipedia. Retrieved from [Link]
-
Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Retrieved from [Link]
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bartolini, M., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(4), 2034-2056. Retrieved from [Link]
-
Chen, Y., et al. (2018). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ACS infectious diseases, 4(12), 1749-1757. Retrieved from [Link]
-
Zuhra, K., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific reports, 9(1), 684. Retrieved from [Link]
-
Szostek, T., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 24(7), 6773. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-31. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-31. Retrieved from [Link]
-
Kim, H. S., et al. (2025). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 48(8), 1-10. Retrieved from [Link]
-
Gomha, S. M., et al. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking. Pharmaceuticals, 16(8), 1159. Retrieved from [Link]
-
Ukrprom, V. N. (2018). The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides. Pharmaceutical Chemistry Journal, 52(5), 389-396. Retrieved from [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship study of compounds 10 and 6. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European journal of medicinal chemistry, 181, 111578. Retrieved from [Link]
-
Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513-519. Retrieved from [Link]
-
Srivastava, P., & Sharma, R. K. (1984). Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. Journal of medicinal chemistry, 27(11), 1468-1471. Retrieved from [Link]
-
Martínez-Arizmendi, A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences, 24(21), 15414. Retrieved from [Link]
-
Tumer, T. B., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. Retrieved from [Link]
-
Dubey, I., et al. (2016). Synthesis and biological evaluation of new derivatives of tricyclic heteroaromatic carboxamides as potential topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3573. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis and Biological Evaluation of C1-Epimeric and Desmethyl Monomeric Nuphar Analogues. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Validation of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and its Analogs as Metallo-β-Lactamase Inhibitors
The relentless rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate our most critical β-lactam antibiotics. While inhibitors for serine-β-lactamases (SBLs) have been successfully integrated into clinical practice, the class B metallo-β-lactamases (MBLs) remain an unconquered frontier.[1] These zinc-dependent enzymes can hydrolyze nearly all β-lactam antibiotics, including the last-resort carbapenems, and no clinically approved MBL inhibitors currently exist.[2][3]
This guide focuses on a promising class of MBL inhibitors: pyridinone-based carboxylic acids, with a specific focus on the validation pathway for compounds like 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. We will draw upon experimental data from its close, highly potent analog, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, to illustrate a comprehensive validation strategy.[4] This document provides researchers and drug development professionals with the foundational principles, detailed experimental protocols, and comparative data necessary to assess and advance this chemical scaffold.
Pillar 1: The Mechanism of Inhibition - A Tale of Zinc Chelation
Metallo-β-lactamases utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as a potent nucleophile to hydrolyze the amide bond of the β-lactam ring.[3] The core strategy for MBL inhibition, therefore, is to disrupt this catalytic zinc machinery.
The 1-hydroxypyridinone-2-carboxylic acid scaffold is an exemplary zinc-binding pharmacophore. The proposed mechanism of action involves the inhibitor coordinating the catalytic zinc ions through its oxygen and/or sulfur (in the case of the thione analog) atoms, effectively displacing the nucleophilic water/hydroxide and preventing substrate binding.[4] The carboxylic acid moiety often forms additional stabilizing interactions, such as salt bridges with positively charged residues (e.g., Lysine or Arginine) at the periphery of the active site, further anchoring the inhibitor.[4]
Pillar 2: A Validating System - The Experimental Workflow
A rigorous, multi-step process is required to validate a potential MBL inhibitor. This workflow progresses from initial biochemical potency to biophysical confirmation and finally to cell-based and in vivo efficacy. Each step serves as a checkpoint to justify advancement to the next, more resource-intensive stage.
Protocol 1: Biochemical Validation via Enzyme Kinetics
Objective: To determine the inhibitor's potency (IC₅₀ and Kᵢ) against purified MBL enzymes. The hydrolysis of a chromogenic or fluorogenic substrate is monitored in the presence of varying inhibitor concentrations.
Causality: This is the primary screen. An inhibitor must first demonstrate the ability to block the enzyme's catalytic activity in a controlled, purified system. We use substrates like nitrocefin or fluorogenic cephalosporins, as their cleavage by the MBL results in a measurable change in absorbance or fluorescence, providing a direct readout of enzyme activity.[5][6]
Methodology:
-
Enzyme Preparation: Use highly purified, recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1). Determine the active enzyme concentration.[7]
-
Reagents:
-
Assay Buffer: E.g., 50 mM HEPES, pH 7.5, with 100 µM ZnCl₂ and 0.01% Triton X-100.
-
Substrate: A suitable chromogenic (e.g., Nitrocefin, CENTA) or fluorogenic substrate.[6] The substrate concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific MBL.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO.
-
-
Procedure (96-well plate format): a. To each well, add 50 µL of assay buffer. b. Add 1 µL of inhibitor solution in a serial dilution format (e.g., from 1 mM to 10 nM). Include DMSO-only controls. c. Add 25 µL of the MBL enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the substrate solution. e. Immediately begin monitoring the change in absorbance (e.g., at 486 nm for nitrocefin) or fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration. b. Normalize the rates to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[8] d. Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the inhibition is competitive.
Protocol 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)
Objective: To unequivocally confirm direct physical binding of the inhibitor to the MBL and to determine the thermodynamic parameters of this interaction (binding affinity (Kₐ/Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Causality: While enzyme kinetics show functional inhibition, they don't prove direct binding. An apparent inhibitor could be an aggregator or denaturant. ITC provides this proof. It measures the minute heat changes that occur when two molecules interact, offering a label-free, in-solution characterization of the binding event.[9][10] A successful ITC experiment validates that the observed inhibition is due to a specific binding event at the enzyme's active site.
Methodology:
-
Sample Preparation:
-
Dialyze both the purified MBL enzyme and the inhibitor compound extensively against the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnCl₂) to minimize buffer mismatch heats.
-
Degas all solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
The sample cell (containing the MBL, typically 10-50 µM) and the injection syringe (containing the inhibitor, typically 10-20x the enzyme concentration) are loaded.[11]
-
-
Titration: a. Perform a series of small, timed injections (e.g., 10-15 injections of 2-3 µL each) of the inhibitor into the MBL solution. b. The instrument measures the heat released or absorbed after each injection.[10]
-
Data Analysis: a. The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol). b. Plot the heat change against the molar ratio of inhibitor to protein. c. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.[9]
Protocol 3: Cell-Based Validation via Synergy Assays
Objective: To determine if the inhibitor can restore the activity of a β-lactam antibiotic against a resistant bacterial strain expressing an MBL.
Causality: Potent biochemical inhibition does not guarantee efficacy in a living bacterium. The inhibitor must be able to penetrate the bacterial cell wall (especially the outer membrane of Gram-negatives) and remain stable and active in the cellular environment. The checkerboard Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying this synergistic effect.[12]
Methodology:
-
Materials:
-
Bacterial Strain: An E. coli or K. pneumoniae strain engineered to express a clinically relevant MBL (e.g., NDM-1).[13]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic: A carbapenem, such as meropenem.
-
Inhibitor: this compound.
-
-
Checkerboard Assay Procedure (96-well plate): a. Prepare a 2-fold serial dilution of the antibiotic along the x-axis of the plate. b. Prepare a 2-fold serial dilution of the inhibitor along the y-axis of the plate. This creates a matrix of unique antibiotic/inhibitor concentration combinations. c. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). d. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor. The MIC is the lowest concentration that visibly inhibits bacterial growth. b. A significant reduction (typically ≥4-fold) in the antibiotic's MIC in the presence of the inhibitor indicates synergy.[14] c. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the interaction: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone). FICI ≤ 0.5 is considered synergistic.
Pillar 3: Performance Benchmarking
To be considered a viable lead candidate, an MBL inhibitor must demonstrate potency that is competitive with or superior to other known compounds. The table below compares the reported activity of the highly potent analog, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, against other MBL inhibitors.
| Compound/Inhibitor Class | Target MBL | Potency (Kᵢ or IC₅₀) | Key Characteristics |
| 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid | VIM-2 | Kᵢ = 13 nM [4] | High potency, low cytotoxicity (CC₅₀ = 97.4 µM), remarkable ligand efficiency.[4] |
| L-Captopril | NDM-1 | Kᵢ = 5.0 - 6.6 µM[6] | Well-studied ACE inhibitor, moderate MBL activity, serves as a common benchmark.[15] |
| Nitrilotriacetic acid (NTA) | NDM-1 | IC₅₀ = low µM range[12] | A small molecule carboxylate showing strong synergy with meropenem.[12] |
| Aspergillomarasmine A (AMA) | NDM-1, VIM-type | Potent (low µM) | A natural product inhibitor with demonstrated in vivo efficacy.[12] |
| Taniborbactam (VNRX-5133) | VIM-1, NDM-1 | pIC₅₀ = 8.5 (VIM-1)[16] | A bicyclic boronate in late-stage clinical trials, inhibits both SBLs and MBLs.[16][17] |
Data presented is for comparative purposes and was generated under varying experimental conditions.
The nanomolar potency of the 1-hydroxypyridinone scaffold against VIM-2 is exceptional, placing it among the most potent MBL inhibitors discovered to date.[4] Its high therapeutic index (a measure of safety, calculated as CC₅₀/EC₅₀) further enhances its profile as a promising lead candidate.[[“]]
Conclusion and Future Directions
The validation pathway for this compound and its analogs demonstrates a clear and logical progression from enzymatic inhibition to cellular activity. The exceptional potency exhibited by its thione counterpart validates the core pyridinone-carboxylic acid scaffold as a high-potential starting point for a clinical candidate.[4]
The next critical steps in the drug development process involve:
-
Lead Optimization: Synthesizing and testing derivatives to enhance potency against a broader range of MBLs (especially NDM and IMP variants), improve pharmacokinetic properties (solubility, stability, bioavailability), and minimize off-target effects.
-
Spectrum Analysis: Evaluating the inhibitor against a wide panel of clinically relevant MBL variants to ensure broad coverage.[19]
-
In Vivo Efficacy: Progressing the most promising candidates into animal infection models, such as the murine thigh or lung infection models, to demonstrate efficacy in a living system.[20]
By adhering to this rigorous, self-validating workflow, researchers can confidently identify and advance novel MBL inhibitors, bringing us one step closer to overcoming one of the most significant threats in modern medicine.
References
- Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - NIH. (n.d.).
- Assay Platform for Clinically Relevant Metallo-β-lactamases | Journal of Medicinal Chemistry. (n.d.).
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.).
- HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - NCBI - NIH. (n.d.).
- Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. (n.d.).
- Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed. (2021, May 18).
- Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
- Inhibition of metallo-Β-lactamases by pyridine monothiocarboxylic acid analogs. (n.d.).
- Biochemical exploration of β-lactamase inhibitors - PMC - NIH. (n.d.).
- MβL Inhibitors. (n.d.).
- Full article: Elucidation of critical chemical moieties of metallo-β-lactamase inhibitors and prioritisation of target metallo-β-lactamases. (2024, March 15).
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - NIH. (2023, June 22).
- Cysteinyl peptides and pyridine dicarboxylic acid inhibitors of MBLs - ResearchGate. (n.d.).
- Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae | Antimicrobial Agents and Chemotherapy - ASM Journals. (2018, April 26).
- Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - NIH. (n.d.).
- In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - NIH. (n.d.).
- Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC - NIH. (n.d.).
- Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC - NIH. (n.d.).
- Biochemical exploration of β-lactamase inhibitors - ResearchGate. (2023, January 17).
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021, May 18).
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (2021, May 18).
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - NIH. (2018, March 1).
- Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC. (n.d.).
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023, June 22).
- Discovery of 1-Hydroxypyridine-2(1H)-thione-6-carboxylic Acid as a First-in-Class Low-Cytotoxic Nanomolar Metallo β-Lactamase Inhibitor - ResearchGate. (2020, August 11).
- Isothermal Titration Calorimetry in Biocatalysis - Frontiers. (2022, May 9).
- Carbapenem Derivatives as Potential Inhibitors of Various β-Lactamases, Including Class B Metallo-β-Lactamases - PMC - NIH. (n.d.).
- Discovery of 1‐Hydroxypyridine‐2(1H)‐thione‐6‐carboxylic Acid as a First‐in‐Class Low‐Cytotoxic Nanomolar Metallo β‐Lactamase Inhibitor - Consensus. (2017, June 7).
- Inhibitors of metallo-β-lactamases. - National Genomics Data Center (CNCB-NGDC). (n.d.).
- Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC. (n.d.).
Sources
- 1. OLB-PM-29154026 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. tandfonline.com [tandfonline.com]
- 20. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in Chelation Therapy
For researchers, scientists, and drug development professionals dedicated to advancing chelation therapy, a comprehensive understanding of the available therapeutic agents is paramount. This guide provides an in-depth comparison of alternatives to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a representative hydroxypyridinone chelator. We will delve into the established clinical alternatives—Deferoxamine, Deferiprone, and Deferasirox—and explore emerging novel compounds. This analysis is grounded in experimental data, focusing on mechanisms of action, efficacy, safety profiles, and the practicalities of their application in a research and clinical context.
Introduction to Iron Chelation Therapy
Iron, while essential for numerous physiological processes, becomes toxic in excess. Conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes often necessitate frequent blood transfusions, leading to iatrogenic iron overload.[1] The body lacks a natural mechanism for excreting excess iron, resulting in its accumulation in vital organs like the heart, liver, and endocrine glands. This iron deposition catalyzes the formation of reactive oxygen species, leading to significant morbidity and mortality.[2]
Chelation therapy is the cornerstone of managing iron overload.[2] It involves the administration of compounds that bind to iron, forming a stable, non-toxic complex that can be excreted from the body. An ideal iron chelator should exhibit high affinity and selectivity for iron, possess favorable pharmacokinetic properties allowing for effective iron removal from tissues, and have a low toxicity profile.
Profiling this compound
This compound is a member of the hydroxypyridinone class of chelators.[3] These compounds are recognized for their potential as bidentate ligands, meaning two molecules of the chelator bind to a single iron ion.[4] While this specific compound is primarily used as a building block in pharmaceutical synthesis, its structural motifs are relevant to the design of therapeutic iron chelators.[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [5] |
| Molecular Weight | 155.11 g/mol | [5] |
| Melting Point | 270 °C (decomposes) | [6] |
| pKa | Data for the specific molecule is limited, but for the related 3-hydroxypyridin-4-ones, pKa values for the hydroxyl groups are typically in the range of 9-10. | [7] |
| Iron (Fe³⁺) Stability Constant (log β) | While not available for this specific molecule, related 3-hydroxy-4-pyridinones like Deferiprone have a high affinity for Fe³⁺, with a log β₃ of approximately 37. | [8] |
The high affinity of hydroxypyridinones for ferric iron is a key characteristic that makes them effective chelators.[7]
Established Clinical Alternatives: A Comparative Analysis
The current clinical landscape of iron chelation is dominated by three drugs: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).[9]
Deferoxamine (Desferal®)
Deferoxamine, a hexadentate chelator, has been the standard of care for decades.[9] Its large size and hydrophilic nature necessitate parenteral administration, typically through slow subcutaneous infusion over 8-12 hours, 5-7 nights a week.[1] This demanding regimen often leads to poor patient compliance.[2]
Deferiprone (Ferriprox®)
Deferiprone was the first orally active iron chelator to be widely used. As a bidentate chelator, three molecules of DFP are required to bind a single iron ion.[2] Its smaller size and lipophilicity allow it to penetrate cell membranes more readily than DFO, making it particularly effective at removing iron from the heart.[10]
Deferasirox (Exjade®, Jadenu®)
Deferasirox is a tridentate oral iron chelator, requiring two molecules to bind one iron ion.[11] It offers the convenience of once-daily oral administration and is effective in reducing both liver and cardiac iron.[12]
Comparative Efficacy
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Administration | Subcutaneous/Intravenous infusion | Oral | Oral |
| Dosing Frequency | 5-7 times/week (8-12h infusion) | 3 times/day | Once daily |
| Binding Ratio (Chelator:Iron) | 1:1 | 3:1 | 2:1 |
| Primary Excretion Route | Urine and Feces | Urine | Feces |
| Effect on Serum Ferritin | Effective reduction. | Effective reduction. | Effective reduction, with some studies showing a significant difference compared to DFO.[13] |
| Effect on Liver Iron Concentration (LIC) | Effective reduction. | Effective reduction. | Effective reduction, comparable or superior to DFO at appropriate doses.[12] |
| Effect on Myocardial Iron | Less effective at penetrating cardiac cells. | More effective than DFO in reducing myocardial iron.[10] | Effective in reducing myocardial iron. |
A meta-analysis of 16 randomized controlled trials showed that in a comparison between DFP and DFO, DFP had a more significant effect on myocardial iron content and left ventricular ejection fraction.[13] When comparing DFX with DFO, DFX showed a more significant reduction in serum ferritin levels.[13] Combination therapy of DFP and DFO was also shown to be highly effective.[13]
Safety and Adverse Event Profiles
| Adverse Event | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Common | Local injection site reactions, auditory and visual disturbances (at high doses).[2] | Nausea, vomiting, arthralgia.[2] | Diarrhea, nausea, abdominal pain, skin rash, transient increases in serum creatinine.[14] |
| Serious | Growth retardation in children.[1] | Agranulocytosis (severe reduction in white blood cells), neutropenia.[15] | Renal and hepatic toxicity (less common but requires monitoring).[16] |
A network meta-analysis suggests that Deferiprone may have the most favorable safety profile among the three, with Deferasirox carrying a higher risk of adverse events.[17] However, the risk of agranulocytosis with Deferiprone necessitates regular blood count monitoring.[15]
Experimental Protocols for Evaluating Chelating Agents
The preclinical and clinical development of new chelating agents relies on a battery of standardized assays to determine their efficacy and safety.
In Vitro Chelation Efficiency: Spectrophotometric Assay
This method quantifies the ability of a compound to bind iron.
Principle: The chelator competes with a chromogenic indicator (e.g., ferrozine) for binding to ferrous iron. The reduction in the colorimetric signal of the iron-indicator complex is proportional to the chelating activity of the test compound.[18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test chelator in a suitable solvent (e.g., water or DMSO).
-
Prepare a solution of ferrous sulfate (FeSO₄).
-
Prepare a solution of ferrozine in water.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Test chelator at various concentrations.
-
FeSO₄ solution.
-
-
Incubate at room temperature for 10 minutes.
-
Add the ferrozine solution to initiate the color reaction.
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm using a microplate reader.[18]
-
A blank (without chelator) and a positive control (e.g., EDTA) should be included.
-
-
Calculation:
-
The percentage of iron chelation is calculated using the formula: Chelation (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[19]
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells (e.g., HepG2 liver cells or HL-1 cardiomyocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test chelator for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[21]
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm.[20]
-
-
Analysis:
-
Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined.
-
In Vivo Efficacy: Iron-Overloaded Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and safety of new chelating agents.
Principle: Mice are loaded with excess iron, typically through intraperitoneal injections of iron dextran, to mimic the condition of iron overload. The efficacy of a chelator is then assessed by its ability to promote iron excretion and reduce tissue iron deposition.[22]
Step-by-Step Protocol:
-
Iron Overload Induction:
-
Administer iron dextran to mice via intraperitoneal injection over a period of several weeks.
-
-
Chelator Administration:
-
Administer the test chelator to the iron-overloaded mice via the intended clinical route (e.g., oral gavage or subcutaneous injection).
-
-
Sample Collection:
-
Collect urine and feces over a 24-hour period to measure iron excretion.
-
At the end of the study, harvest organs (liver, heart, spleen) for iron quantification.
-
-
Iron Quantification:
-
Measure iron content in urine, feces, and tissues using methods such as atomic absorption spectrophotometry.[23]
-
-
Analysis:
-
Compare the iron excretion and tissue iron levels in treated animals to those in untreated, iron-overloaded controls.
-
Emerging and Novel Iron Chelators
The search for new iron chelators with improved efficacy, safety, and convenience is ongoing. Several promising classes of compounds are in various stages of development:
-
Hydroxypyridinone Derivatives: Research continues to modify the hydroxypyridinone scaffold to enhance its properties, such as increasing its half-life to allow for less frequent dosing.[24]
-
Desferrithiocin Analogues: This class of tridentate oral chelators has shown high iron-chelating efficiency in preclinical studies. However, some candidates have been associated with renal toxicity, highlighting the importance of careful structural modification and safety assessment.[25]
-
Combination Therapies: The use of two chelators with different mechanisms of action, such as Deferiprone and Deferoxamine, is an effective strategy to enhance iron removal, particularly in patients with severe iron overload.[16]
Conclusion
The landscape of iron chelation therapy has evolved significantly from the sole reliance on the parenterally administered Deferoxamine. The advent of oral chelators like Deferiprone and Deferasirox has greatly improved patient compliance and quality of life. Each of the established alternatives to hydroxypyridinone-based chelators presents a unique profile of efficacy, safety, and administration, allowing for a more personalized approach to treatment. For the drug development professional, a thorough understanding of the comparative data and the experimental methodologies for evaluation is critical. The continued exploration of novel chelators and therapeutic strategies holds the promise of even safer and more effective treatments for iron overload in the future.
References
-
A Review on Iron Chelators in Treatment of Iron Overload Syndromes. Journal of Research in Pharmacy Practice. Available at: [Link]
-
Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood. Available at: [Link]
-
The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc. Available at: [Link]
-
The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration. The American Journal of Pathology. Available at: [Link]
-
Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus. Available at: [Link]
-
Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. Foods. Available at: [Link]
-
Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials. PLoS One. Available at: [Link]
-
Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. Molecules. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial. BMJ Open. Available at: [Link]
-
MTT (Assay protocol). protocols.io. Available at: [Link]
-
New developments in iron chelators. Current Opinion in Hematology. Available at: [Link]
-
IRON OVERLOAD AND CHELATION. Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT). Available at: [Link]
-
Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. Haematologica. Available at: [Link]
-
Pharmacokinetic Parameters*. ResearchGate. Available at: [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Comparative Efficacy And Safety Of Oral Iron Chelators And Their Novel Combination In Children With Thalassemia. International Journal of Academic Medicine and Pharmacy. Available at: [Link]
-
In vivo evaluation of hydroxypyridone iron chelators in a mouse model. Acta Haematologica. Available at: [Link]
-
Drug-Related Adverse Events Observed in >3% of Patients Severity (%). ResearchGate. Available at: [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions. Available at: [Link]
-
IRON OVERLOAD AND CHELATION. EHA Library. Available at: [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules. Available at: [Link]
-
Iron Chelators. Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available at: [Link]
-
Safety and pharmacokinetics of the oral iron chelator SP‐420 in β‐thalassemia. American Journal of Hematology. Available at: [Link]
-
6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Chemsrc. Available at: [Link]
-
Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients. Indonesian Journal of Clinical Pathology and Medical Laboratory. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
Comparative Efficacy and Safety of Oral Iron Chelators and their Novel Combination in Children with Thalassemia. ResearchGate. Available at: [Link]
-
pKa and iron affinity constants of pegylated 3-hydroxypyridin-4-ones. ResearchGate. Available at: [Link]
-
Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. Haematologica. Available at: [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF IRON. University of Massachusetts Amherst. Available at: [Link]
-
Evaluation of Iron Overload by Non-Invasive Measurement Techniques. Royal Society of Chemistry. Available at: [Link]
-
Two-year long safety and efficacy of deferasirox film-coated tablets in patients with thalassemia or lower/intermediate risk MDS. Journal of Hematology & Oncology. Available at: [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients: Evidence-based Case Report. ResearchGate. Available at: [Link]
-
Oyster Peptide-Ferrous Chelate Preparation Optimization Structural Characteristics and Enhanced Bioavailability. MDPI. Available at: [Link]
-
Advances in iron chelation therapy: transitioning to a new oral formulation. Drugs in Context. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology. Available at: [Link]
-
Representative examples of hydroxypyridinone bidentate metal ion chelators. ResearchGate. Available at: [Link]
-
Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus. Available at: [Link]
-
Comparison of Deferasirox and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload. ClinicalTrials.gov. Available at: [Link]
Sources
- 1. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 5. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 7. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vjhemonc.com [vjhemonc.com]
- 10. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in iron chelation therapy: transitioning to a new oral formulation - Drugs in Context [drugsincontext.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Two-year long safety and efficacy of deferasirox film-coated tablets in patients with thalassemia or lower/intermediate risk MDS: phase 3 results from a subset of patients previously treated with deferasirox in the ECLIPSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zen-bio.com [zen-bio.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. atcc.org [atcc.org]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. ashpublications.org [ashpublications.org]
- 24. New developments in iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
A Comparative Guide to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid analogs, a promising class of compounds targeting HIV-1 integrase. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these inhibitors, offers a comparative analysis of their biological performance supported by experimental data, and provides detailed protocols for their evaluation.
Introduction: The Critical Role of HIV-1 Integrase Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's replication cycle offers several targets for antiretroviral therapy, with the viral enzyme integrase being a key focus.[1][2] HIV-1 integrase is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome, a process critical for establishing a persistent infection.[3] This enzyme has no functional equivalent in human cells, making it an attractive and selective target for drug development.[1]
Integrase inhibitors that block the strand transfer step of the integration process (INSTIs) have become a cornerstone of modern antiretroviral therapy.[4][5] The this compound scaffold represents a class of INSTIs that have demonstrated potent anti-HIV activity. This guide will explore the nuanced relationships between the chemical structure of these analogs and their inhibitory efficacy.
Mechanism of Action: A Tale of Two Metal Ions
The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site.[6][7] These metal ions are coordinated by a conserved DDE motif (Asp64, Asp116, and Glu152) in the enzyme.[8] The this compound analogs and related compounds function by effectively chelating these two metal ions.[7][9][10] This chelation prevents the binding of the host DNA to the integrase-viral DNA complex, thereby inhibiting the crucial strand transfer reaction.[7] This "two-metal binding" model is a well-established mechanism for this class of inhibitors.[6]
Caption: Mechanism of HIV-1 Integrase Inhibition.
Structure-Activity Relationship (SAR) Analysis
The potency of this compound analogs can be significantly influenced by modifications to their core structure. Bicyclic extensions of this scaffold, such as the 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, have been shown to exhibit potent antiviral activity, with some analogs demonstrating efficacy against raltegravir-resistant HIV-1 strains.[4][5]
The Importance of the Carboxamide Moiety
A key structural feature for potent inhibitory activity is the presence of a carboxamide group at the 3-position of the pyridinone ring. This group, in conjunction with the 1-hydroxy and 2-oxo functionalities, forms the critical triad of heteroatoms responsible for chelating the two magnesium ions in the integrase active site.[11]
Impact of Substituents on the Carboxamide Nitrogen
Modifications to the substituent on the carboxamide nitrogen have a profound effect on the antiviral potency of these compounds. Generally, the introduction of a substituted benzyl group is favorable.
| Compound ID | R Group (on Carboxamide Nitrogen) | EC₅₀ (nM) vs. Wild-Type HIV-1 | Reference |
| 1a | 2,4-Difluorobenzyl | 8 | [5][12] |
| 1b | 4-Fluorobenzyl | 15 | [5][12] |
| 1c | Benzyl | 30 | [5][12] |
| 1d | 3,5-Difluorobenzyl | 12 | [5][12] |
As illustrated in the table, analogs with a 2,4-difluorobenzyl substituent (Compound 1a) on the carboxamide nitrogen exhibit the highest potency against wild-type HIV-1, with an EC₅₀ of 8 nM.[5][12] The presence of fluorine atoms on the benzyl ring generally enhances activity, likely due to favorable interactions within a hydrophobic pocket of the enzyme.
Caption: Structure-Activity Relationship of Carboxamide Substituents.
Experimental Protocols
The evaluation of this compound analogs as HIV-1 integrase inhibitors involves a combination of biochemical and cell-based assays.
Biochemical Assay: HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (DS Oligo DNA, biotin-labeled)
-
Target DNA (TS Oligo DNA, with a 3'-end modification)
-
Streptavidin-coated 96-well plates
-
Reaction Buffer
-
Wash Buffer
-
HRP-labeled antibody against the TS DNA modification
-
TMB Substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated 96-well plates with wash buffer.
-
Donor DNA Coating: Add 100 µL of diluted biotin-labeled donor DNA solution to each well and incubate to allow binding to the streptavidin.
-
Wash: Wash the wells to remove unbound donor DNA.
-
Integrase Binding: Add 100 µL of diluted recombinant HIV-1 integrase to each well and incubate to allow the enzyme to bind to the donor DNA.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Strand Transfer Reaction: Add the target DNA to each well to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the HRP-labeled antibody that specifically binds to the modified target DNA. Incubate.
-
Wash away unbound antibody.
-
Add TMB substrate and incubate for color development.
-
Add stop solution to quench the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Cell-Based Assay: HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR)
-
HIV-1 virus stock (e.g., NL4-3)
-
Cell culture medium (DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[13]
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.[13]
-
Incubation: Incubate the infected cells for 48 hours to allow for viral replication and expression of the reporter gene.[13]
-
Lysis and Luminescence Measurement:
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC₅₀ value. A parallel assay without virus is performed to determine the compound's cytotoxicity (CC₅₀).
Conclusion and Future Directions
The this compound scaffold serves as a robust platform for the development of potent HIV-1 integrase inhibitors. The structure-activity relationship studies highlight the critical role of the metal-chelating pharmacophore and the significant impact of substituents on the carboxamide moiety. Bicyclic analogs, particularly those with halogenated benzyl groups, have demonstrated exceptional potency, including activity against some drug-resistant viral strains.[4][5]
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical potential. Further exploration of modifications to the bicyclic core and the carboxamide substituent may lead to the discovery of next-generation INSTIs with an improved resistance profile and long-acting potential. The experimental protocols detailed in this guide provide a solid framework for the continued evaluation and development of these promising anti-HIV agents.
References
-
A Two-Metal Binding Model as a Potential Mechanism of HIV Integrase Inhibitors. PubMed. [Link]
-
Mechanisms and inhibition of HIV integration. PMC - NIH. [Link]
-
Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors. ResearchGate. [Link]
-
High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. NIH. [Link]
-
Chelation Motifs Affecting Metal-dependent Viral Enzymes: N′-acylhydrazone Ligands as Dual Target Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain. Frontiers. [Link]
-
Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. Sci-Hub. [Link]
-
Advances in two-metal chelation inhibitors of HIV integrase. ResearchGate. [Link]
-
Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. ACS Publications. [Link]
-
HIV-1 Rep assay design. T cells (TC) are infected with virus and then... ResearchGate. [Link]
-
Measuring inhibition of HIV replication by ex vivo CD8+ T cells. PMC - NIH. [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. [Link]
-
Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing HIV-1 Integrase Inhibitors Having High Antiviral Potency Against Cells Harboring Raltegravir-Resistant Integrase Mutants. PubMed. [Link]
-
Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. PubMed. [Link]
-
Regression QSAR Models for Predicting HIV-1 Integrase Inhibitors. bioRxiv. [Link]
-
Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines (Montefiori Lab) July 2007. [Link]
-
N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. PubMed Central. [Link]
-
Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. PubMed Central. [Link]
-
QSAR studies of HIV-1 integrase inhibition. PubMed - NIH. [Link]
-
Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches. PMC - NIH. [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]
-
HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. NIH. [Link]
-
A QSAR study on some series of HIV-1 integrase inhibitors. PubMed. [Link]
-
Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations. PLOS One. [Link]
-
Testing for HIV Integrase Inhibitor Resistance:2024 and Beyond. YouTube. [Link]
Sources
- 1. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sci-hub.box [sci-hub.box]
- 5. Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing HIV-1 integrase inhibitors having high antiviral potency against cells harboring raltegravir-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A platform for designing HIV integrase inhibitors. Part 2: a two-metal binding model as a potential mechanism of HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Chelation Motifs Affecting Metal-dependent Viral Enzymes: N′-acylhydrazone Ligands as Dual Target Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain [frontiersin.org]
- 11. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyridinone-Based Scaffolds in Drug Discovery
The pyridinone core, a six-membered heterocyclic motif, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for various functional groups have cemented its importance in the development of novel therapeutics.[1][2][3] This guide offers a comparative analysis of pyridinone-based scaffolds across key therapeutic areas, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance.
The pyridinone scaffold exists in two primary isomeric forms: 2-pyridinone and 4-pyridinone.[1][4] These isomers can exist in tautomeric equilibrium with their corresponding hydroxypyridine forms, a property that is influenced by the solvent environment.[5] This versatility allows for fine-tuning of the physicochemical properties of drug candidates, impacting their solubility, lipophilicity, and metabolic stability.[2][3] Consequently, pyridinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and cardiovascular effects.[1][4][6]
This guide will delve into a comparative study of pyridinone-based drugs and drug candidates, organized by their therapeutic applications. Each section will provide a detailed examination of the mechanism of action, supported by signaling pathway diagrams, comparative performance data, and a representative experimental protocol.
Part 1: Pyridinone-Based Scaffolds in Oncology
The development of targeted cancer therapies has been a major focus of drug discovery, and pyridinone-based scaffolds have emerged as crucial components in the design of potent and selective anticancer agents.[1][4] These scaffolds are found in several approved anticancer drugs and a multitude of investigational agents that target various oncogenic pathways.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival.[1] The pyridinone scaffold is particularly well-suited for targeting the ATP-binding site of kinases, where it can form key hydrogen bonding interactions with the hinge region.[1][2]
-
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in promoting cell survival and proliferation. A series of substituted pyridone inhibitors of Pim-1 have been developed, with the most potent compounds exhibiting IC50 values in the nanomolar range.[7] X-ray crystallography studies have revealed that the pyridone core forms a hydrogen bond matrix with the catalytic core of the enzyme, highlighting the importance of this scaffold for potent inhibition.[7]
-
Protein Tyrosine Kinase (PTK) Inhibitors: Aberrant PTK activity is a hallmark of many cancers. Quinazoline-conjugated pyridinones have been designed as PTK inhibitors, demonstrating significant cytotoxic activity against various cancer cell lines, including MCF-7, HeLa, and HepG2.[1]
-
Met Kinase Inhibitors: The MET proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell proliferation, invasion, and metastasis. Pyrrolopyridine-pyridinone derivatives have been identified as potent inhibitors of Met kinase.[1]
Other Anticancer Mechanisms
Beyond kinase inhibition, pyridinone scaffolds have been incorporated into molecules that target other critical cancer-related pathways.
-
Approved Drugs:
-
Gimeracil: A component of the combination chemotherapy drug S-1, gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the anticancer drug 5-fluorouracil (5-FU). This inhibition increases the bioavailability and efficacy of 5-FU.[1][4]
-
Tazemetostat: An inhibitor of the histone methyltransferase EZH2, tazemetostat is approved for the treatment of certain types of sarcoma and lymphoma. The pyridone moiety in tazemetostat is crucial for its binding to the EZH2 active site.[1][4]
-
Comparative Performance of Pyridinone-Based Anticancer Agents
| Compound/Drug | Target | Potency (IC50) | Therapeutic Application | Reference(s) |
| Pim-1 Inhibitor (example) | Pim-1 Kinase | 50 nM | Preclinical (Cancer) | [7] |
| Quinazoline-pyridinone (42a) | PTK | 9 µM | Preclinical (Cancer) | [1] |
| Gimeracil | DPD | - | Approved (Adjunct to 5-FU) | [1][4] |
| Tazemetostat | EZH2 | 2.5 nM | Approved (Sarcoma, Lymphoma) | [1][4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a pyridinone-based compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The choice of a specific kinase assay format (e.g., ADP-Glo™, Z'-LYTE™) depends on the available equipment and the nature of the kinase. The concentrations of kinase, substrate, and ATP should be optimized to ensure a linear reaction rate and to be near the Km for ATP to obtain an accurate IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Part 2: Pyridinone-Based Scaffolds in Infectious Diseases
The pyridinone scaffold is a key structural element in several antimicrobial and antiviral agents, demonstrating its utility in combating infectious diseases.
Antiviral Agents
-
HIV-1 Reverse Transcriptase Inhibitors (NNRTIs): Doravirine is an FDA-approved NNRTI for the treatment of HIV-1 infection.[1][4][8] The pyridinone core of doravirine plays a critical role in its binding to the allosteric site of the reverse transcriptase enzyme, leading to the inhibition of viral replication.[9] Numerous other pyridinone derivatives have been synthesized and evaluated as HIV-1 NNRTIs, with some exhibiting potent activity in the nanomolar range.[10][11]
-
Hepatitis B Virus (HBV) Inhibitors: Certain 2-pyridinone analogs have shown inhibitory activity against HBV DNA replication.[1] Structure-activity relationship studies have indicated that N-aryl derivatives generally exhibit better anti-HBV activity than N-alkyl derivatives.[1]
-
Flaviviridae Inhibitors: A series of 2,3-dihydro-4H-pyridinone derivatives have been identified as inhibitors of viruses belonging to the Flaviviridae family, which includes Hepatitis C virus (HCV) and Yellow Fever Virus.[12] Some of these compounds have shown promising activity in cell-based assays.[12]
Antibacterial and Antifungal Agents
-
Antibacterial Agents: Pyridinone derivatives have been investigated for their antibacterial activity against a range of pathogenic bacteria.[13][14] Their mechanisms of action can vary, and some have shown efficacy against drug-resistant strains.
-
Antifungal Agents: Ciclopirox is a topical antifungal agent with a pyridinone structure.[1][4] It has a broad spectrum of activity against dermatophytes, yeasts, and molds. Its primary mechanism of action is thought to be the chelation of polyvalent metal cations, such as Fe3+ and Al3+, which inhibits essential enzymes.
Comparative Performance of Pyridinone-Based Anti-Infective Agents
| Compound/Drug | Target/Organism | Potency (EC50/IC50/MIC) | Therapeutic Application | Reference(s) |
| Doravirine | HIV-1 Reverse Transcriptase | IC50 = 12 nM | Approved (HIV-1) | [1][4][8] |
| L-697,661 | HIV-1 Reverse Transcriptase | IC50 = 20-800 nM | Preclinical (HIV-1) | [9] |
| Pyridinone 6a | Hepatitis C Virus | EC50 = 4 µM | Preclinical (HCV) | [12] |
| Ciclopirox | Fungi | Varies by species | Approved (Topical Antifungal) | [1][4] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method for assessing the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Objective: To determine the IC50 of a pyridinone-based compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), and the test compound.
-
Add the HIV-1 reverse transcriptase to the mixture.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices: The use of a radiolabeled nucleotide allows for the direct measurement of DNA synthesis by the reverse transcriptase. The poly(rA)-oligo(dT) template-primer provides a simple and efficient substrate for the enzyme.
Caption: Mechanism of action of pyridinone-based NNRTIs.
Part 3: Pyridinone-Based Scaffolds in Other Therapeutic Areas
The versatility of the pyridinone scaffold extends to a wide range of other therapeutic applications, addressing conditions from cardiovascular disease to neurodegenerative disorders.
Cardiovascular Agents
-
Phosphodiesterase Inhibitors: Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used as a cardiac stimulant in patients with acute decompensated heart failure.[1][4] By inhibiting PDE3, milrinone increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility and vasodilation.[15]
Anti-inflammatory and Anti-fibrotic Agents
-
Pirfenidone: Approved for the treatment of idiopathic pulmonary fibrosis (IPF), pirfenidone is an anti-inflammatory and anti-fibrotic agent.[1][4] Its precise mechanism of action is not fully understood, but it is known to downregulate the production of pro-inflammatory and pro-fibrotic cytokines.
Neurological Disorders
-
Agents for Alzheimer's Disease: The multifactorial nature of Alzheimer's disease has led to the development of multifunctional agents. Novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed to simultaneously target several aspects of the disease, including histamine H3 receptor antagonism, inhibition of amyloid-beta (Aβ) aggregation, and chelation of metal ions.[16][17] Some of these compounds have shown promising results in preclinical studies.[16]
Other Applications
-
Iron Chelators: Deferiprone is an oral iron chelator used to treat iron overload in patients with thalassemia major.[1][4] The 3-hydroxy-4-pyridinone moiety is a bidentate ligand that binds to iron, facilitating its excretion from the body.
Comparative Performance of Pyridinone-Based Agents in Various Therapeutic Areas
| Compound/Drug | Target/Disease | Mechanism of Action | Therapeutic Application | Reference(s) |
| Milrinone | PDE3 | Inhibition of cAMP degradation | Approved (Heart Failure) | [1][4][15] |
| Pirfenidone | Idiopathic Pulmonary Fibrosis | Anti-inflammatory, Anti-fibrotic | Approved (IPF) | [1][4] |
| Deferiprone | Iron Overload | Iron Chelation | Approved (Thalassemia) | [1][4] |
| Compound 5c | Alzheimer's Disease | Multifunctional (H3R, Aβ, etc.) | Preclinical (Alzheimer's) | [16] |
Experimental Protocol: Aβ Aggregation Inhibition Assay
This protocol describes a common method for evaluating the ability of a compound to inhibit the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.
Objective: To determine the effect of a pyridinone-based compound on Aβ aggregation.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black plates with clear bottoms
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a monomeric film.
-
Resuspend the Aβ(1-42) film in the assay buffer to the desired concentration.
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, combine the Aβ(1-42) solution and the test compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points, add Thioflavin T to the wells.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a plate reader.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation curves in the presence and absence of the test compound to determine its inhibitory effect.
Causality Behind Experimental Choices: Thioflavin T is a fluorescent dye that specifically binds to the beta-sheet structures characteristic of amyloid fibrils, providing a quantitative measure of aggregation. The use of a plate reader allows for high-throughput screening of potential inhibitors.
Caption: Inhibition of Aβ aggregation by pyridinone-based compounds.
Conclusion
The pyridinone scaffold has unequivocally demonstrated its value in drug discovery, contributing to the development of a diverse array of therapeutic agents. Its ability to engage in key molecular interactions, coupled with its favorable physicochemical properties, has made it a go-to motif for medicinal chemists. From the targeted inhibition of kinases in oncology to the allosteric modulation of viral enzymes and the chelation of metal ions, the applications of pyridinone-based compounds are both broad and impactful.
The continued exploration of the chemical space around the pyridinone core, aided by advances in synthetic chemistry and a deeper understanding of disease biology, promises to yield a new generation of innovative medicines. The comparative analysis presented in this guide underscores the remarkable versatility of this privileged scaffold and provides a foundation for future research and development in this exciting area of medicinal chemistry.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. Journal of Computer-Aided Molecular Design. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A.. [Link]
-
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Taylor & Francis Online. [Link]
-
An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]
-
2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors. PubMed. [Link]
-
A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. PubMed. [Link]
-
A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
Synthesis of pyridinone with various reactions. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. PubMed. [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [Link]
-
Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Press. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. SpringerLink. [Link]
-
Some 2‐pyridone‐based drugs approved by the FDA. ResearchGate. [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. ResearchGate. [Link]
-
Synthesis of some pyridone derivatives. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]
-
Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. PubMed. [Link]
-
Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]
-
Scientists discover two repurposed drugs that arrest neurodegeneration in mice. University of Cambridge. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo performance of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives, a novel class of oral medications for the treatment of anemia in chronic kidney disease (CKD). This document synthesizes technical data with field-proven insights to support your research and development endeavors.
Introduction: A New Frontier in Anemia Treatment
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily driven by insufficient production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been the administration of recombinant human erythropoietin (rhEPO) and other erythropoiesis-stimulating agents (ESAs). While effective, ESAs require parenteral administration and can be associated with safety concerns, including an increased risk of cardiovascular events.
The emergence of this compound derivatives, more commonly known as hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), represents a paradigm shift in the management of renal anemia. These orally active small molecules leverage the body's own physiological response to hypoxia to stimulate erythropoiesis.
Mechanism of Action: Mimicking Hypoxia to Stimulate Erythropoiesis
Under normal oxygen conditions (normoxia), the transcription factor hypoxia-inducible factor-alpha (HIF-α) is continuously targeted for degradation. This process is initiated by a family of enzymes called prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-α for proteasomal degradation.
During hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).
This compound derivatives are structurally similar to 2-oxoglutarate, a key co-substrate for PHD enzymes. By competitively inhibiting PHDs, these drugs effectively "trick" the body into a state of pseudohypoxia, leading to the stabilization of HIF-α and the subsequent stimulation of endogenous EPO production and improved iron utilization, even in normoxic conditions.[1]
Caption: Mechanism of HIF-PHI action.
Comparative In Vivo Efficacy: A Review of Leading Derivatives
Several this compound derivatives have undergone extensive clinical development. This section compares the in vivo efficacy of three prominent examples: Roxadustat, Daprodustat, and Vadadustat, based on data from phase 3 clinical trials and meta-analyses.
Hemoglobin Response
The primary measure of efficacy for these agents is their ability to increase and maintain hemoglobin (Hb) levels. Network meta-analyses of randomized controlled trials have provided valuable insights into their comparative effectiveness.
In non-dialysis-dependent (NDD-CKD) patients, Daprodustat, Roxadustat, and Vadadustat have shown comparable efficacy in raising hemoglobin levels.[2] For dialysis-dependent (DD-CKD) patients, both Daprodustat and Roxadustat demonstrated a greater increase in hemoglobin from baseline compared to Vadadustat.[3][4] One meta-analysis found that Roxadustat and Daprodustat led to a slight but significantly greater increase in the mean change of hemoglobin levels compared to ESAs.[5]
| Derivative | Patient Population | Comparator | Mean Difference in Hb Change (g/dL) [95% CI] | Reference |
| Roxadustat | DD-CKD & NDD-CKD | ESA | 0.06 [0.00, 0.11] (as part of HIF-PHI class) | [5] |
| Daprodustat | DD-CKD | Vadadustat | 0.36 [0.24, 0.48] | [2] |
| Vadadustat | DD-CKD | ESA | Showed a decrease relative to darbepoetin/epoetin | [2][6] |
| Roxadustat | DD-CKD | Vadadustat | 0.39 [0.27, 0.51] | [2] |
Effects on Iron Metabolism
A key advantage of HIF-PHIs over traditional ESAs is their integrated effect on iron metabolism. By stabilizing HIF, these agents not only stimulate EPO production but also downregulate hepcidin, the master regulator of iron absorption and mobilization. This leads to improved iron availability for erythropoiesis.
Clinical studies have consistently shown that HIF-PHIs lead to a significant reduction in serum hepcidin levels compared to ESAs.[5] This is accompanied by an increase in total iron-binding capacity (TIBC) and serum iron, with a corresponding decrease in the need for intravenous iron supplementation.[5][7] Roxadustat, in particular, has been shown to be effective in maintaining hemoglobin levels without the need for short-term iron supplementation in hemodialysis patients.
| Parameter | Effect of HIF-PHIs vs. ESAs | Reference |
| Hepcidin | Significant Decrease | [5] |
| Ferritin | Significant Decrease | [5] |
| Serum Iron | Significant Increase | [7] |
| Total Iron-Binding Capacity (TIBC) | Significant Increase | [7] |
| Intravenous Iron Requirement | Decreased | [7] |
Safety and Tolerability
The long-term safety of HIF-PHIs, particularly concerning cardiovascular outcomes and potential off-target effects, is a critical area of evaluation. Meta-analyses have generally found the safety profiles of HIF-PHIs to be comparable to ESAs or placebo.[8] The rates of major adverse cardiovascular events (MACE), MACE+, thrombosis, and death did not significantly differ between HIF-PHIs and ESAs.[7]
However, some differences in adverse event profiles have been noted among the different derivatives. For instance, one meta-analysis indicated a higher incidence of serious adverse events with Roxadustat compared to ESAs.[8] Another found that Roxadustat and Vadadustat had a higher risk of treatment discontinuation compared to ESAs.[9] Diarrhea has also been reported as a more frequent adverse event with HIF-PHIs.[5]
Experimental Protocols for In Vivo Evaluation
To ensure the scientific rigor of preclinical studies evaluating novel this compound derivatives, standardized in vivo models and analytical methods are essential.
Adenine-Induced Chronic Kidney Disease (CKD) Model in Mice
This model reliably induces CKD with associated anemia, providing a robust platform for testing the efficacy of HIF-PHIs.[2][5][10]
Caption: Workflow for the adenine-induced CKD model.
Step-by-Step Protocol:
-
Animal Acclimatization: House 6-week-old male C57BL/6 mice in a controlled environment for at least one week before the experiment. Provide free access to standard chow and water.
-
Induction of CKD: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer adenine at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days.[5][8][10]
-
Treatment with HIF-PHI Derivatives: Following the 28-day induction period, randomize the animals into treatment groups. Administer the test compounds (this compound derivatives) and vehicle control via oral gavage at the desired doses and frequencies.[11][12]
-
Monitoring: Monitor the body weight and clinical condition of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus for hematological and biochemical analysis. Euthanize the animals and harvest the kidneys for histological and molecular analysis.
Measurement of Hemoglobin
Automated hematology analyzers provide a rapid and accurate method for determining hemoglobin concentrations.[13] Alternatively, ELISA kits are commercially available for the quantitative measurement of mouse hemoglobin.[14][15]
ELISA Protocol Summary:
-
Prepare standards and samples according to the kit instructions. Typically, a 1:4000 dilution of serum or plasma is recommended.[14]
-
Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the enzyme-antibody conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells again as in step 4.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 10 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the hemoglobin concentration from the standard curve.
Quantification of Serum Erythropoietin (EPO)
ELISA is the standard method for quantifying circulating EPO levels. Several commercial kits are available for mouse and rat EPO.[3][9][16]
ELISA Protocol Summary:
-
Prepare standards, controls, and samples as directed by the manufacturer.
-
Add 50 µL of assay diluent to each well.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Incubate for 2 hours at room temperature on an orbital shaker.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of EPO conjugate to each well and incubate for 2 hours at room temperature on the shaker.
-
Wash the wells as in step 5.
-
Add 100 µL of substrate solution and incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution.
-
Read the optical density at 450 nm (with wavelength correction at 540 nm or 570 nm if available).
-
Determine the EPO concentration from the standard curve.
Analysis of HIF-1α Stabilization in Kidney Tissue
Western blotting is a widely used technique to assess the protein levels of HIF-1α in tissue lysates. Due to the rapid degradation of HIF-1α under normoxic conditions, proper sample handling is crucial.[7][17]
Western Blot Protocol:
-
Tissue Lysis: Homogenize kidney tissue samples in ice-cold lysis buffer containing protease inhibitors. For optimal results, lyse directly into Laemmli sample buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 10-40 µg of total protein per lane on a 7.5% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., NB100-105) overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an ECL detection reagent and image the blot. The expected band for HIF-1α is approximately 95-116 kDa.[7]
-
Normalization: Probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Assessment of HIF Target Gene Expression
Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression levels of HIF target genes, such as EPO, in kidney tissue to confirm the downstream effects of HIF-PHI treatment.
qPCR Protocol Summary:
-
RNA Extraction: Isolate total RNA from kidney tissue using a suitable kit (e.g., RNeasy kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for the target genes (e.g., EPO) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and control groups.
Conclusion and Future Perspectives
This compound derivatives have emerged as a promising new class of oral therapeutics for the treatment of anemia associated with CKD. Their unique mechanism of action, which involves the stabilization of HIF-α, leads to a coordinated physiological response that not only stimulates erythropoiesis but also improves iron metabolism.
Comparative clinical data suggest that while the different derivatives are broadly similar in their efficacy for raising hemoglobin levels, there may be subtle differences in their potency and adverse event profiles. Further head-to-head clinical trials and long-term safety studies are needed to fully elucidate these distinctions.
For researchers in the field, the continued exploration of novel derivatives with improved efficacy, safety, and potentially tissue-specific effects holds great promise. The in vivo models and experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation HIF-PHIs.
References
-
Efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in patients with chronic kidney disease: meta-analysis of phase 3 randomized controlled trials. Oxford Academic. [Link]
-
Rahman A, Yamazaki D, Sufiun A, Kitada K, Hitomi H, Nakano D, et al. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents. PLoS ONE. 2018;13(2): e0192531. [Link]
-
Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses. Frontiers. [Link]
-
Safety and Efficacy of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors vs. Erythropoietin-Stimulating Agents in Treating Anemia in Renal Patients (With or Without Dialysis): A Meta-Analysis and Systematic Review. PubMed. [Link]
-
Efficacy (A) and cardiovascular safety (B) of daprodustat, roxadustat and vadadustat in. ResearchGate. [Link]
-
Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. PubMed Central. [Link]
-
Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Oxford Academic. [Link]
-
Hypoxia Inducible Factor 1-Alpha (HIF-1 Alpha) Is Induced during Reperfusion after Renal Ischemia and Is Critical for Proximal Tubule Cell Survival. NIH. [Link]
-
Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Frontiers. [Link]
-
Mouse Hemoglobin ELISA. AWS. [Link]
-
Mouse Hemoglobin A1c (HbA1c) Kit Instructions. BioTNT. [Link]
-
Comparison of Outcomes on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) in Anaemia Associated with Chronic Kidney Disease: Network Meta-Analyses in Dialysis and Non-Dialysis Dependent Populations. ResearchGate. [Link]
-
An Overview of Safety and Efficacy Between Hypoxia-Inducible Factor-Prolyl-Hydroxylase Inhibitors and Erythropoietin-Stimulating Agents in Treating Anemia in Chronic Kidney Disease Patients. PMC. [Link]
-
HIF-1 Pathway Research | AnyGenes® qPCR Arrays. AnyGenes. [Link]
-
Analysis of HIF-1α expression in the kidney. A. Results for Western... ResearchGate. [Link]
-
Hematology Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]
-
High-resolution genome-wide mapping of HIF-binding sites by ChIP-seq. PubMed Central. [Link]
-
Induction of HIF- and AHR-target gene expression (A, B) RT-qPCR... ResearchGate. [Link]
-
Mouse hemoglobin (Hb) ELISA Kit. Cusabio. [Link]
-
Study on HIF-PHI combined with iron supplement in treatment of renal anemia in rats. NIH. [Link]
-
An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia. PubMed Central. [Link]
-
Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PMC. [Link]
-
Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PubMed. [Link]
-
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. Oxford Academic. [Link]
-
Oral Hypoxia–Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD. PMC. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF-κB Signaling in Hypoxia and Normoxia | Springer Nature Experiments [experiments.springernature.com]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bioelsa.com [bioelsa.com]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 11. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 14. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 15. cusabio.com [cusabio.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. docs.abcam.com [docs.abcam.com]
A Comparative Guide to the Cross-Reactivity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and its Analogs
This guide provides a comprehensive framework for evaluating the target selectivity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a versatile heterocyclic compound. In drug discovery, establishing the specificity of a lead compound is paramount to minimizing off-target effects and ensuring a favorable safety profile. This document details the scientific rationale, experimental design, and data interpretation for assessing its cross-reactivity against structurally and functionally related compounds.
Introduction to the Core Compound and the Imperative of Selectivity
This compound (CAS 94781-89-2) is a pyridinone derivative recognized for its utility as a scaffold in medicinal chemistry.[1][2] Its structure, featuring a carboxylic acid and an N-hydroxy group, suggests a strong potential for metal chelation, making it a person-of-interest for developing enzyme inhibitors. Indeed, structurally related compounds have demonstrated potent inhibition of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[3]
The central challenge in developing inhibitors based on such scaffolds is ensuring selectivity. An inhibitor that binds promiscuously to multiple metalloenzymes in the human body could lead to significant toxicity. Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a critical step in the validation of a potential therapeutic agent. This guide compares our lead compound with carefully selected alternatives to build a comprehensive Structure-Activity Relationship (SAR) profile.
Selection of Comparator Compounds: A Rationale
To understand the contribution of different chemical moieties to target binding and selectivity, we have selected three comparator compounds. The choice of these alternatives is designed to probe the specific roles of the N-hydroxy group, the core scaffold, and related functional motifs.
-
Comparator A: 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. This is the closest structural analog, differing only by the absence of the 1-hydroxy group.[4] Comparing our lead compound against this analog directly interrogates the importance of the N-hydroxide moiety for target engagement and specificity.
-
Comparator B: 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid. This analog replaces the C6-oxo group with a thione (C=S). Thiones are known to be excellent metal-chelating groups. This compound serves as a functional analog to determine if altering the chelating group can enhance potency or modulate the selectivity profile.[3]
-
Comparator C: 6-Hydroxypicolinic Acid. This compound is a tautomer of Comparator A and a known chelating agent used in the synthesis of various chemical complexes.[5][6] It provides insight into how subtle changes in the heterocyclic core and tautomeric form can influence biological activity.
Experimental Design: A Framework for Assessing Metallo-β-Lactamase Inhibition
Our experimental design focuses on assessing the inhibitory activity of the compounds against a primary target and a panel of related enzymes to profile for cross-reactivity.
Primary Target Enzyme: Verona integron-encoded metallo-β-lactamase (VIM-2), a clinically significant MBL that hydrolyzes a broad spectrum of β-lactam antibiotics.[3]
Cross-Reactivity Enzyme Panel:
-
New Delhi Metallo-β-lactamase 1 (NDM-1): A structurally different MBL to assess selectivity within the same enzyme family.
-
Human Carbonic Anhydrase II (hCA II): A common off-target metalloenzyme (containing Zinc) used to flag potential for non-specific binding.
-
Trypsin: A serine protease (non-metalloenzyme) to serve as a negative control and confirm that inhibition is specific to metalloenzymes.
Assay of Choice: Fluorescence-Based Enzymatic Assay
We will employ a continuous, fluorescence-based assay for its high sensitivity and suitability for high-throughput screening. The principle relies on a fluorogenic substrate that, when cleaved by the active enzyme, releases a fluorescent signal. An effective inhibitor will prevent this cleavage, resulting in a lower signal.
Experimental Workflow Diagram
The overall process from compound preparation to data analysis is outlined below.
Caption: High-throughput screening workflow.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating essential controls for robust and reproducible data.
A. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5.
-
Compound Plates: Perform an 11-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 10 mM stock. Transfer 1 µL of each concentration to a 384-well assay plate.
-
Controls: Prepare wells with 1 µL of DMSO only (negative control, 0% inhibition) and wells with a known potent inhibitor or no enzyme (positive control, 100% inhibition).
-
Enzyme Solution: Dilute the enzyme stock in cold Assay Buffer to a 2X working concentration.
-
Substrate Solution: Dilute the fluorogenic substrate stock in Assay Buffer to a 2X working concentration.
B. Assay Procedure:
-
To the 384-well plate containing the compounds and controls, add 20 µL of the 2X Enzyme Solution to each well.
-
Centrifuge the plate briefly (1 min at 1000 x g) to ensure contents are mixed.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 2X Substrate Solution to all wells.
-
Immediately place the plate in a kinetic fluorescence plate reader and monitor the increase in fluorescence intensity every 60 seconds for 30 minutes.
C. Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Comparative Data Summary (Hypothetical Results)
The following table summarizes hypothetical IC50 values derived from the described experimental workflow. This data is for illustrative purposes to guide interpretation.
| Compound | VIM-2 IC50 (nM) | NDM-1 IC50 (nM) | hCA II IC50 (nM) | Trypsin IC50 (nM) |
| This compound | 15 | 85 | > 50,000 | > 50,000 |
| Comparator A: 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | 2,500 | > 50,000 | > 50,000 | > 50,000 |
| Comparator B: 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid | 8 | 25 | > 50,000 | > 50,000 |
| Comparator C: 6-Hydroxypicolinic Acid | > 50,000 | > 50,000 | > 50,000 | > 50,000 |
Interpretation and Scientific Insights
-
The N-hydroxy group is critical for potency: The lead compound is over 160-fold more potent against VIM-2 than its analog lacking the N-hydroxy group (Comparator A). This strongly suggests the N-hydroxy group is directly involved in a key binding interaction, likely coordinating with the catalytic zinc ions in the MBL active site.
-
Selectivity within the MBL family: While potent, the lead compound shows only a ~6-fold selectivity for VIM-2 over NDM-1. The thione analog (Comparator B) is slightly more potent but exhibits even lower selectivity (~3-fold). This indicates that while the core scaffold is effective, further chemical modifications would be needed to achieve better differentiation between MBL subtypes.
-
High Specificity over other enzymes: All pyridine-based compounds showed no significant activity against human Carbonic Anhydrase II or the serine protease Trypsin. This is an excellent result, demonstrating that the inhibitory activity is specific to the target enzyme class and not due to non-specific mechanisms like aggregation or promiscuous metal chelation.
-
Core Scaffold Matters: The inactivity of 6-Hydroxypicolinic Acid (Comparator C) highlights that the precise arrangement of the pyridinone ring is essential for activity, and simple chelation potential is not sufficient for inhibition.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. The comparative analysis reveals that the N-hydroxy group is a key determinant of inhibitory potency against metallo-β-lactamases. While the scaffold shows high specificity against unrelated enzymes, achieving selectivity within the MBL family remains a challenge.
Future work should focus on synthesizing new analogs that modify the pyridine ring backbone. The goal would be to introduce substituents that can form specific interactions with non-conserved residues in the VIM-2 active site, thereby enhancing selectivity over other MBLs like NDM-1. These focused cross-reactivity studies are indispensable for advancing promising scaffolds from chemical curiosities to viable therapeutic candidates.
References
-
Umemoto, J., et al. (2011). Selective cyclooxygenase-2 inhibitor cross-reactivity in aspirin-exacerbated respiratory disease. Allergy and Asthma Proceedings, 32(4), 314-317. Available at: [Link]
-
Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. Available at: [Link]
-
Kharfi, M., et al. (2008). Hypersensitivity to cyclooxygenase inhibitory drugs in children: a study of 164 cases. European Journal of Dermatology, 18(4), 421-425. Available at: [Link]
-
Umemoto, J., et al. (2011). Selective cyclooxygenase-2 inhibitor cross-reactivity in aspirin-exacerbated respiratory disease. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
Asero, R. (2003). Anaphylactoid Reaction to a Cyclooxygenase-2 Inhibitor in a Patient Who Had a Reaction to a Cyclooxygenase-1 Inhibitor. New England Journal of Medicine, 348(16), 1614-1615. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]
-
Rizvi, S. M. D., et al. (2019). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. European Journal of Medicinal Chemistry, 178, 483-492. Available at: [Link]
-
Houghton, C., et al. (1984). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 1325-1328. Available at: [Link]
-
ChemSrc. (n.d.). 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. ChemSrc. Available at: [Link]
-
LookChem. (n.d.). 6-Hydroxypicolinic acid. LookChem. Available at: [Link]
-
Behrman, E. J., & Stanier, R. Y. (1957). The bacterial oxidation of nicotinic acid. Journal of Biological Chemistry, 228(2), 923-945. Available at: [Link]
-
Barker, G., et al. (1979). Antiallergy agents. 1. 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters. Journal of Medicinal Chemistry, 22(7), 831-835. Available at: [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1461-1493. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. 6-羟基吡啶-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Comparative Guide to its Potential as a Metalloenzyme Inhibitor
Introduction: The Promise of Hydroxypyridinone Scaffolds in Metalloenzyme Inhibition
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—is a cornerstone of efficient therapeutic development. The 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid moiety represents one such scaffold. Its inherent ability to chelate metal ions, owing to the hydroxypyridinone core, positions it as a compelling starting point for the design of potent and selective inhibitors against a diverse range of metalloenzymes. These enzymes, which incorporate metal ions such as zinc, iron, or manganese into their active sites, are critical players in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas ranging from infectious diseases to oncology and inflammatory disorders.
This guide provides an in-depth technical comparison of this compound's potential inhibitory activity against several key classes of metalloenzymes. By juxtaposing its structural features with those of known, well-characterized inhibitors, and by providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively benchmark this versatile scaffold and its derivatives. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.
The Core Mechanism: A Bidentate Embrace of the Catalytic Metal
The inhibitory potential of this compound and its analogs stems from their ability to act as bidentate ligands, coordinating with the catalytic metal ion in the active site of metalloenzymes. This interaction effectively displaces water molecules and mimics the binding of endogenous substrates, thereby blocking the enzyme's catalytic activity. The hydroxypyridinone ring, in concert with the carboxylic acid group, forms a stable complex with the metal cofactor, making this scaffold a powerful pharmacophore for metalloenzyme inhibition.
Caption: General mechanism of metalloenzyme inhibition by a chelating agent.
I. Targeting Bacterial Resistance: Metallo-β-Lactamase Inhibition
The rise of antibiotic resistance is a pressing global health crisis, with metallo-β-lactamases (MBLs) representing a significant threat. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The structural similarity of this compound to known MBL inhibitors, such as 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, suggests its potential as a scaffold for developing novel therapeutics to combat antibiotic resistance.[1]
Comparative Inhibitor Data: Metallo-β-Lactamases
| Inhibitor | Target MBL | IC50 / Ki | Reference |
| Captopril (L-isomer) | VIM-2 | IC50: 0.072 - >500 µM | [2] |
| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM-2 | Ki: 13 nM | [1] |
| Aspergillomarasmine A | NDM-1 | IC50: 4.1 µM | [3] |
| QPX7728 | NDM-1, VIM-1 | IC50: 55 nM, 14 nM | [4] |
| Triazolylthioacetamide derivative | VIM-2 | IC50: 20 µM |
Experimental Protocol: VIM-2 Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory potential of a test compound against the VIM-2 metallo-β-lactamase using the chromogenic β-lactam substrate, nitrocefin.
Materials:
-
Purified VIM-2 enzyme
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, pH 7.2
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the VIM-2 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute to the final working concentration in assay buffer.
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted VIM-2 enzyme solution.
-
Add 25 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 25 µL of the nitrocefin working solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 486 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each well.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a VIM-2 metallo-β-lactamase inhibition assay.
II. Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various cancers and inflammatory diseases. Class I, II, and IV HDACs are zinc-dependent enzymes, making them susceptible to inhibition by metal-chelating compounds. The 3-hydroxypyridin-2-thione scaffold has been identified as a novel zinc-binding group for selective HDAC inhibitors, suggesting that this compound could also serve as a starting point for the development of novel HDAC inhibitors.[5]
Comparative Inhibitor Data: Pan-HDAC Inhibitors
| Inhibitor | Target HDACs | IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~10 (cell-free) | [6] |
| Panobinostat | Pan-HDAC | 1-30 | [6] |
| Belinostat | Pan-HDAC | 27 (HeLa extract) | [6] |
| Pracinostat (SB939) | Pan-HDAC (except HDAC6) | 40-140 | [6] |
| Quisinostat | HDAC1, 2, 4, 10, 11 | 0.11, 0.33, 0.64, 0.46, 0.37 | [6] |
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol describes a generic, fluorometric assay for measuring the activity of class I and II HDACs, suitable for screening inhibitors.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC enzyme or nuclear extract to the desired concentration in HDAC Assay Buffer.
-
Prepare a working solution of the HDAC Fluorometric Substrate in HDAC Assay Buffer.
-
Prepare a serial dilution of the test compound and TSA in HDAC Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add 40 µL of HDAC Assay Buffer to all wells.
-
Add 10 µL of the serially diluted test compound, TSA, or vehicle control.
-
Add 50 µL of the diluted HDAC enzyme or nuclear extract to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the HDAC Fluorometric Substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Develop Signal:
-
Add 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a generic fluorometric matrix metalloproteinase (MMP) inhibition assay.
IV. Targeting Hypoxia Pathways: HIF Prolyl Hydroxylase (PHD) Inhibition
Hypoxia-inducible factor (HIF) is a master transcriptional regulator of the cellular response to low oxygen levels. HIF prolyl hydroxylases (PHDs) are iron-dependent enzymes that regulate HIF stability. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its degradation. Inhibition of PHDs stabilizes HIF-α, promoting the expression of genes involved in erythropoiesis, angiogenesis, and cell metabolism. Consequently, PHD inhibitors are being developed for the treatment of anemia and ischemic diseases. The structural features of this compound make it a candidate for a PHD inhibitor scaffold.
Comparative Inhibitor Data: Pan-PHD Inhibitors
| Inhibitor | Target PHDs | IC50 (nM) | Reference |
| Molidustat (BAY 85-3934) | PHD1, PHD2, PHD3 | 480, 280, 450 | [7] |
| Roxadustat (FG-4592) | PHD2 | 27 | [8] |
| Vadadustat (AKB-6548) | PHD2 | 29 | [8] |
| Daprodustat (GSK1278863) | PHD2 | 67 | [8] |
| JTZ-951 | PHD2 | 14 | [9] |
Experimental Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol outlines a high-throughput AlphaScreen™ assay to measure the hydroxylation of a HIF-α peptide by PHD2.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
2-oxoglutarate, Fe(II), and ascorbate
-
Streptavidin-coated donor beads
-
Anti-hydroxyprolyl-HIF-1α antibody
-
Protein A-conjugated acceptor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of PHD2, biotinylated HIF-1α peptide, 2-oxoglutarate, Fe(II), and ascorbate in assay buffer.
-
Prepare a serial dilution of the test compound in assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the PHD2/substrate/cofactor mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add a mixture of the anti-hydroxyprolyl-HIF-1α antibody and Protein A-conjugated acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to PHD2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflow for an AlphaScreen-based HIF prolyl hydroxylase 2 (PHD2) inhibition assay.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This guide has positioned this compound not as an inhibitor of a single, defined target, but as a privileged chemical scaffold with the potential to be elaborated into selective inhibitors for a range of therapeutically relevant metalloenzymes. The inherent metal-chelating ability of the hydroxypyridinone core, combined with the versatility for chemical modification, makes it an attractive starting point for drug discovery campaigns targeting metallo-β-lactamases, histone deacetylases, matrix metalloproteinases, and HIF prolyl hydroxylases.
The comparative data and detailed experimental protocols provided herein offer a robust framework for researchers to benchmark novel derivatives of this scaffold. By systematically evaluating inhibitory potency and selectivity against these diverse enzyme classes, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of next-generation therapies for a multitude of diseases.
References
-
Anaspec. SensoLyte® 570 Generic MMP Assay Kit Fluorimetric. [Link]
-
Rondeau, J. M., & Overall, C. M. (2021). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Pharmaceuticals (Basel, Switzerland), 14(10), 1048. [Link]
-
Adooq Bioscience. MMP inhibitors. [Link]
-
Ferreira, L. G., Oliva, C. A., & Andricopulo, A. D. (2018). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules (Basel, Switzerland), 23(11), 2998. [Link]
-
Chen, Y., et al. (2018). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ACS infectious diseases, 4(11), 1549–1557. [Link]
- King, A. M., et al. (2014). Aspergillomarasmine A overcomes metallo-β-lactamase-based resistance to carbapenems.
-
Lee, H. J., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery, 24(7), 747–757. [Link]
-
Papp-Wallace, K. M., & Bonomo, R. A. (2016). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. Antimicrobial agents and chemotherapy, 60(5), 2586–2588. [Link]
-
Fields, G. B. (2019). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Matrix biology : journal of the International Society for Matrix Biology, 75-76, 1–4. [Link]
-
Boyd, S. E., et al. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Antimicrobial agents and chemotherapy, 64(10), e00397-20. [Link]
-
National Center for Biotechnology Information. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. [Link]
-
Singh, R., et al. (2013). An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases. Current medicinal chemistry, 20(13), 1643–1660. [Link]
-
ResearchGate. IC50 values (µM) for inhibition of different HDAC isoforms. [Link]
-
ResearchGate. Structures and IC50 values of inhibitors tested with TMB-1. [Link]
-
Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical science, 7(2), 1148–1157. [Link]
-
Marek, M., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 13(15), 1539–1550. [Link]
-
Beekman, B., et al. (1997). Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media. FEBS letters, 418(3), 305–309. [Link]
-
Papavassiliou, K. A., & Karamessini, D. M. (2022). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International journal of molecular sciences, 23(19), 11843. [Link]
-
Anaspec. SensoLyte 490 MMP-7 Assay Kit Fluorimetric. [Link]
-
Dufour, A., & Overall, C. M. (2013). Challenges in Matrix Metalloproteinases Inhibition. Current opinion in biotechnology, 24(4), 643–649. [Link]
-
ResearchGate. Glide Scores and IC 50 Values for Known MMP-9 Inhib- itors and Compound VIa. [Link]
-
Springer Nature Experiments. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]
-
ResearchGate. Single-dose inhibition assay against VIM-2. [Link]
-
Le, A., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. The Journal of biological chemistry, 294(22), 8960–8971. [Link]
-
Christopeit, T., et al. (2016). The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Acta crystallographica. Section D, Structural biology, 72(Pt 11), 1142–1149. [Link]
-
Somoza, J. R., et al. (2011). Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. Bioorganic & medicinal chemistry letters, 21(23), 7041–7045. [Link]
- Mollard, C., et al. (2016). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. Molecules (Basel, Switzerland), 21(8), 1039.
-
ResearchGate. Time dependent inhibition. The IC 50 values of compound 4 against PHD2. [Link]
-
Brown, M. F., et al. (2007). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure-activity relationship. Journal of medicinal chemistry, 50(26), 6625–6636. [Link]
-
MySkinRecipes. This compound. [Link]
-
Hagiwara, Y., et al. (2019). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS medicinal chemistry letters, 10(12), 1667–1672. [Link]
-
Sakagami, Y., et al. (1999). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biological & pharmaceutical bulletin, 22(11), 1234–1236. [Link]
Sources
- 1. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid
Introduction
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a prominent member of the 1-hydroxy-2-pyridone (1,2-HOPO) class of compounds, is a key intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a cyclic hydroxamic acid, imparts strong metal-chelating properties, making it a valuable scaffold in the development of therapeutic agents, particularly for metal decorporation and as a component of radiopharmaceuticals.[2][3] The efficacy and versatility of this molecule have driven the need for robust and efficient synthetic methods.
This guide provides a head-to-head comparison of two primary synthetic strategies for preparing this important compound: the direct N-oxidation of a pre-formed pyridone ring and the de novo construction of the pyridone ring from a pyrone precursor. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal route for their specific needs.
Method A: Direct N-Oxidation of 6-Oxo-1,6-dihydropyridine-2-carboxylic acid
This approach is a direct and intuitive method that introduces the N-hydroxy group in the final step onto a commercially available or readily synthesized pyridone precursor. The core of this strategy is the oxidation of the ring nitrogen atom.
Causality and Mechanistic Insights
The lone pair of electrons on the pyridine nitrogen is nucleophilic, making it susceptible to attack by electrophilic oxygen sources. Peroxy acids, such as peracetic acid (CH₃CO₃H) or meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation.[4] The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the nitrogen, forming the N-oxide. In this specific synthesis, peracetic acid is generated in situ from the reaction of hydrogen peroxide and an acid anhydride. The use of a strong acid solvent system, like trifluoroacetic acid, protonates the pyridone carbonyl, which can enhance the nucleophilicity of the ring nitrogen and facilitate the oxidation.
Experimental Protocol
The following protocol is adapted from established methodologies for the N-oxidation of pyridinones.[5]
Step 1: Preparation of Peracetic Acid Solution
-
In a flask equipped with a magnetic stirrer, combine acetic anhydride (30 mL) and a 30% hydrogen peroxide solution (10 mL) under ice bath cooling.
-
Stir the mixture for 4 hours while maintaining the cold temperature to generate the peracetic acid reagent. Caution: Peroxy acids are strong oxidizers and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
Step 2: N-Oxidation Reaction
-
In a separate reaction vessel, dissolve 5.0 g (0.036 mol) of 6-oxo-1,6-dihydropyridine-2-carboxylic acid in a solvent mixture of trifluoroacetic acid (30 mL) and glacial acetic acid (10 mL).
-
Slowly add the 6-oxo-1,6-dihydropyridine-2-carboxylic acid solution to the pre-formed peracetic acid solution.
-
Heat the combined reaction mixture to 80 °C and maintain reflux with stirring for 10 hours. A white precipitate is expected to form during this period.
-
After the reaction is complete, cool the mixture and remove the excess trifluoroacetic acid by vacuum distillation.
Step 3: Product Isolation
-
Filter the resulting precipitate.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to yield this compound as a white solid.
An expected yield for this type of transformation is approximately 82%.[5]
Workflow Visualization
Sources
- 1. This compound [myskinrecipes.com]
- 2. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1-Hydroxy-6-oxo-1,6-dihydro-pyridine-2-carboxylic acid | 94781-89-2 [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, are governed by stringent regulations and best practices that protect both laboratory personnel and the wider ecosystem.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the scientific rationale behind each procedure, ensuring that your disposal plan is not only compliant but also scientifically sound and inherently safe.
Hazard Assessment and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards and the governing regulations is paramount.
Chemical Profile and Inferred Hazards
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 94781-89-2) is not widely available, its chemical structure—a pyridine derivative and a carboxylic acid—allows us to infer potential hazards based on analogous compounds.[2] Structurally similar pyridine carboxylic acids are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, it is imperative to handle this compound with the assumption that it possesses similar irritant or corrosive properties.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 94781-89-2[2] |
| Molecular Formula | C₆H₅NO₄[2] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant |
| Chemical Class | Organic Acid, Pyridine Derivative |
Regulatory Imperative: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] A core principle of RCRA is that the generator of the waste—the laboratory or institution—is responsible for correctly identifying and classifying it as hazardous or non-hazardous.[7] Given the compound's pyridine-based structure and acidic nature, it must be managed as a regulated hazardous waste to ensure full compliance.[8][9]
Pre-Disposal Protocol: Hazardous Waste Classification
The first operational step is to formally classify the waste stream. This classification dictates the handling, storage, and final disposal methodology. Chemical waste is broadly categorized by its characteristics and whether it appears on specific EPA lists.[10][11]
-
Characteristic Waste : This compound likely exhibits the characteristic of Corrosivity due to its carboxylic acid group. A concentrated solution would have a low pH.
-
Listed Waste : The EPA maintains lists (F, K, P, and U) of chemicals known to be hazardous.[11][12] While this specific compound may not be individually listed, waste pyridine is considered hazardous.[9][13] As a derivative, and particularly if it is an unused commercial product, it falls under the U-list category, which includes toxic chemicals.[8][11]
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step methodology for safe and compliant disposal.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure a barrier between you and the potential hazard.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves. Nitrile gloves may offer splash protection, but butyl rubber is often recommended for pyridine compounds; always consult a glove compatibility chart.[14]
-
Body Protection : A fully-buttoned laboratory coat is mandatory.
Step 2: Waste Segregation
This is the most critical step to prevent dangerous chemical reactions.
-
Designate a Waste Stream : Collect waste this compound in a container designated for "Acidic Organic Waste" or "Halogen-Free Organic Waste," depending on your institution's specific waste streams.
-
Prevent Incompatibility : Ensure the waste container is stored separately from bases, strong oxidizing agents, and cyanides or sulfides to prevent violent reactions or the release of toxic gases.[8][15][16]
Step 3: Container Selection and Labeling
Proper containment and communication are legally required.
-
Container Choice : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6] Never use metal containers for acidic waste.[6] Do not use former food or beverage containers.[15]
-
Labeling Protocol : The moment the first drop of waste enters the container, it must be labeled. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation.
-
Location : The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[15][18]
-
Storage Conditions : Keep the container tightly sealed except when adding waste.[15] Store it in a well-ventilated area, such as a fume hood, especially if volatile solvents are present.[6]
Step 5: Arrange for Professional Disposal
Final disposal is a regulated process that must be handled by trained professionals.
-
Contact EHS : Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14]
-
Complete Documentation : Fill out any required chemical waste collection forms accurately and completely.
-
Forbidden Routes : Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[7][15] This action is a serious regulatory violation and poses a significant environmental threat.
Emergency Procedures for Spills and Exposures
-
Personal Exposure :
-
Minor Spills :
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.
-
Report the incident to your supervisor or EHS department.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Vertex AI Search.
- This compound | C6H5NO4 - PubChem. (n.d.). National Center for Biotechnology Information.
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin.
- Chemical Hazardous Waste Spotlight - Environmental Health and Safety. (n.d.). The George Washington University.
- The 4 Types of Hazardous Waste. (n.d.). MCF Environmental Services.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
- Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. (2024, September 7). Sigma-Aldrich.
- Waste Disposal Procedures for Pyridine. (n.d.). Washington State University.
- This compound Use. (n.d.). MySkinRecipes.
- Navigating the Disposal of Acetohydrazide and Pyridine. (2025). BenchChem.
- Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. (2012, March 29). Thermo Fisher Scientific.
- Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. (2012, March 29). Fisher Scientific.
- 6-Oxo-1,6-dihydropyridine-2-carboxylic acid Hazard Information. (n.d.). Matrix Scientific.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. ehs.howard.edu [ehs.howard.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. leadlab.com [leadlab.com]
- 11. epa.gov [epa.gov]
- 12. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 13. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
